FT001
Description
Properties
CAS No. |
1778655-51-8 |
|---|---|
Molecular Formula |
C25H29N3O4S |
Molecular Weight |
467.584 |
IUPAC Name |
(S)-1-(4-(cyclopropanecarbonyl)-6-(4-(1,1-dioxidothiomorpholino)phenyl)-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one |
InChI |
InChI=1S/C25H29N3O4S/c1-17-16-27(25(30)20-3-4-20)24-15-21(7-10-23(24)28(17)18(2)29)19-5-8-22(9-6-19)26-11-13-33(31,32)14-12-26/h5-10,15,17,20H,3-4,11-14,16H2,1-2H3/t17-/m0/s1 |
InChI Key |
BRFIYWZYWCKGBC-KRWDZBQOSA-N |
SMILES |
CC(N1[C@@H](C)CN(C(C2CC2)=O)C3=C1C=CC(C4=CC=C(N(CC5)CCS5(=O)=O)C=C4)=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-1-(4-(cyclopropanecarbonyl)-6-(4-(1,1-dioxidothiomorpholino)phenyl)-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one |
Origin of Product |
United States |
Foundational & Exploratory
FT-001 Gene Therapy: A Technical Overview of its Mechanism of Action for Leber Congenital Amaurosis Type 2
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
Leber Congenital Amaurosis Type 2 (LCA2) is a severe, early-onset inherited retinal dystrophy characterized by profound vision loss from birth. It is caused by biallelic mutations in the RPE65 gene, which encodes the retinal pigment epithelium-specific 65 kDa protein (RPE65). This protein is a critical enzyme in the visual cycle, responsible for the regeneration of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells. FT-001 is an investigational adeno-associated virus (AAV) serotype 2-based gene therapy developed by Frontera Therapeutics, designed to treat LCA2 by delivering a functional copy of the human RPE65 gene to retinal cells. This document provides an in-depth technical guide on the core mechanism of action of FT-001, summarizing available clinical data, outlining plausible experimental protocols based on industry-standard practices, and visualizing key pathways and workflows.
The Molecular Basis of LCA2 and the Role of RPE65
The visual cycle is a series of enzymatic reactions occurring in the retinal pigment epithelium (RPE) and photoreceptor cells, essential for regenerating the light-sensitive chromophore 11-cis-retinal.[1][2] The RPE65 protein, an isomerohydrolase, catalyzes a crucial step in this pathway: the conversion of all-trans-retinyl esters to 11-cis-retinol.[2][3] In individuals with LCA2, mutations in the RPE65 gene lead to a non-functional or absent RPE65 protein.[1] This enzymatic block disrupts the visual cycle, preventing the regeneration of 11-cis-retinal and leading to an accumulation of toxic all-trans-retinyl esters in the RPE.[1] The lack of 11-cis-retinal impairs the function of both rod and cone photoreceptors, causing severe visual impairment from a very young age.[1]
The RPE65 Visual Cycle Pathway
The restoration of the visual cycle is the central mechanism of action for FT-001. A simplified diagram of this pathway is presented below.
FT-001: Product Characteristics and Mechanism of Action
FT-001 is a gene augmentation therapy that introduces a functional copy of the human RPE65 gene into the RPE cells of patients with LCA2.[4][5]
-
Vector: Recombinant Adeno-Associated Virus serotype 2 (rAAV2).[6] AAV2 is a well-characterized viral vector known for its ability to transduce retinal cells with a favorable safety profile.[3]
-
Payload: A codon-optimized version of the human RPE65 gene. Codon optimization is a technique used to enhance protein expression in the target cells by using codons that are more frequently used by the host cell's translational machinery.
-
Delivery: One-time subretinal injection.[7][8] This route of administration delivers the vector directly to the target RPE cells and photoreceptors, maximizing local efficacy and minimizing systemic exposure.[3]
Upon administration, the AAV2 vector transduces the RPE cells, delivering the RPE65 transgene to the nucleus. The cell's transcriptional and translational machinery then produces functional RPE65 protein, restoring the blocked enzymatic step in the visual cycle. This leads to the regeneration of 11-cis-retinal, which can then be utilized by photoreceptors to produce rhodopsin, thereby restoring light sensitivity and improving visual function.[4][9]
Clinical Development and Efficacy Data
FT-001 is currently in clinical development. A Phase 1/2 open-label, dose-escalation, and dose-expansion study has been conducted in China to evaluate the safety and efficacy of FT-001 in patients with RPE65-associated retinal dystrophy.[6][10]
Phase 1 Clinical Trial Summary
The Phase 1 portion of the study enrolled 9 subjects who received a single subretinal dose of FT-001 across three dose levels.[6]
| Parameter | Details | Reference |
| Study Design | Phase 1, Dose Escalation | [6] |
| Participants | 9 subjects (6 males, 3 females) | [6] |
| Age Range | 10 to 43 years (Average: 27 ± 9.6 years) | [6] |
| Diagnosis | 6 with RPE65 biallelic variation-related Retinitis Pigmentosa (RP), 3 with Leber Congenital Amaurosis/Early Severe Retinal Dystrophy (LCA/ESRD) | [6] |
| Dose Levels | Low: 1.5 x 10¹⁰ vg/eye (n=3)Medium: 7.5 x 10¹⁰ vg/eye (n=3)High: 15 x 10¹⁰ vg/eye (n=3) | [6] |
| Administration | Single subretinal injection | [6] |
Preliminary Efficacy and Safety Results
Preliminary data from the Phase 1 study, presented at the 2024 ARVO Annual Meeting, suggest that FT-001 is generally well-tolerated and shows signs of clinical efficacy.[11]
| Endpoint | Results | Reference |
| Safety | Generally well-tolerated. No dose-limiting toxicities (DLTs), serious unexpected suspected adverse reactions (SUSARs), or deaths were reported. Two serious adverse events (SAEs) were reported but were not considered related to FT-001. Of 44 treatment-emergent adverse events (TEAEs), the majority were related to the surgical procedure or steroid use. Two TEAEs were associated with FT-001: one rhegmatogenous retinal detachment (low-dose group) and one case of ocular inflammation (high-dose group). | [6] |
| Efficacy (Mobility) | Multi-luminance Mobility Test (MLMT): 67% (4 of 6 subjects tested) showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or the most recent follow-up. | [6] |
| Efficacy (Light Sensitivity) | Full-field Stimulus Threshold (FST): 44% (4 of 9 subjects) showed an improvement of ≥2 Log units at 4 and 8 weeks post-administration. | [6] |
| Overall Conclusion | Subjects' functional vision and light sensitivity were greatly improved from Week 4 and remained effective. | [6] |
Experimental Protocols (Illustrative)
Detailed proprietary protocols for FT-001 are not publicly available. The following sections describe plausible, industry-standard methodologies for the preclinical development and manufacturing of a gene therapy product like FT-001.
AAV Vector Production and Quality Control
Frontera Therapeutics utilizes a Sf9 insect cell-baculovirus expression vector system (BEVS) for AAV manufacturing, a scalable platform suitable for large-scale GMP production.[12][13]
-
Vector Titer Determination: Viral genome (vg) titer is typically determined by quantitative PCR (qPCR) using primers and probes specific to a region of the vector genome, such as the ITRs or the promoter.
-
Empty/Full Capsid Ratio Analysis: A critical quality attribute, the ratio of genome-containing ("full") capsids to "empty" capsids is often measured using anion-exchange high-performance liquid chromatography (AEX-HPLC), capillary isoelectric focusing (cIEF), or analytical ultracentrifugation (AUC).[14][15][16][17] Frontera reports achieving an empty capsid level of less than 5%.[13]
-
Potency Assay: An in vitro cell-based assay is used to determine the biological activity of the vector. For FT-001, this could involve transducing a human RPE cell line (e.g., ARPE-19) and quantifying the expression of RPE65 protein via Western blot or ELISA, or measuring the enzymatic activity of the expressed protein.[18][19]
Preclinical Animal Studies
Preclinical studies are essential to establish proof-of-concept and safety prior to human trials. These studies are typically conducted in rodent models and a larger animal model, such as canines or non-human primates (NHPs).
-
Efficacy Studies: Rpe65-deficient mouse models (e.g., Rpe65rd12/rd12) and naturally occurring canine models of RPE65-LCA are used to assess the ability of the gene therapy to restore retinal function.
-
Method: A single subretinal injection of the AAV vector is administered to one eye, with the contralateral eye serving as a control.
-
Endpoints: Restoration of retinal function is measured by electroretinography (ERG). Visual behavior can be assessed using tests like the MLMT. RPE65 protein expression is confirmed post-mortem via immunohistochemistry or Western blot of retinal tissue.
-
-
Toxicology and Biodistribution Studies: These studies are conducted in rodents and NHPs to evaluate the safety profile of the therapy.
-
Method: The vector is administered via subretinal injection at various dose levels, including a high dose exceeding the intended clinical dose.
-
Endpoints: Safety is assessed through clinical observations, ophthalmological exams, and histopathology of the eyes and major organs. Biodistribution is evaluated by quantifying vector DNA in various tissues (e.g., eye, optic nerve, liver, spleen, gonads) using qPCR at different time points post-injection.[20][21]
-
Subretinal Injection Protocol (General)
The surgical procedure for subretinal delivery is critical for the safety and efficacy of the therapy.
-
Pre-operative Planning: Imaging techniques like optical coherence tomography (OCT) are used to assess retinal structure and plan the injection site.
-
Vitrectomy: A standard pars plana vitrectomy is performed to remove the vitreous gel, allowing access to the retinal surface.
-
Retinotomy and Bleb Formation: A small-gauge cannula is used to create a small opening (retinotomy) in the retina. A balanced salt solution may first be injected to gently lift the retina from the RPE, creating a "bleb".
-
Vector Injection: The AAV vector solution is slowly infused into the subretinal space, expanding the bleb to cover the target area, typically the macula.
-
Post-operative Care: Patients are monitored for complications such as inflammation or increased intraocular pressure, which are managed with standard-of-care medications (e.g., corticosteroids).
Conclusion
FT-001 represents a targeted and mechanistically well-defined approach to treating the underlying cause of Leber Congenital Amaurosis Type 2. By using an AAV2 vector to deliver a functional, codon-optimized RPE65 gene directly to the RPE cells, FT-001 aims to restore the visual cycle and improve vision in affected patients. Preliminary clinical data from the Phase 1 trial are promising, demonstrating a favorable safety profile and significant improvements in key measures of visual function and light sensitivity. The ongoing development and future clinical trial data will be critical in fully elucidating the therapeutic potential of FT-001 for patients with this debilitating inherited retinal dystrophy.
References
- 1. Development of an optimized AAV2/5 gene therapy vector for Leber congenital amaurosis owing to defects in RPE65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 6. OneBac 2.0: Sf9 Cell Lines for Production of AAV5 Vectors with Enhanced Infectivity and Minimal Encapsidation of Foreign DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Process Development for the Production and Purification of Adeno-Associated Virus AAV2 Vector using Baculovirus-Insect Cell Culture System [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. Frontera Therapeutics Initiates Phase II Clinical Trial for FT-001 in Hereditary Retinopathy Treatment_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Overview_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 13. Home_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. Rapid Determination of Full and Empty Adeno-Associated Virus Capsid Ratio by Capillary Isoelectric Focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Regulation of RPE65 expression in human retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. meiragtx.com [meiragtx.com]
- 21. AAV2-mediated subretinal gene transfer of hIFN-α attenuates experimental autoimmune uveoretinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The rAAV2 Vector Design for FT001
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT001 is an investigational gene therapy developed by Frontera Therapeutics for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a severe inherited retinal disease caused by mutations in the RPE65 gene.[1] This condition leads to a deficiency in the RPE65 enzyme, which is crucial for the visual cycle, resulting in profound vision loss from birth.[1] this compound utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional, codon-optimized version of the human RPE65 gene directly to retinal cells via a one-time subretinal injection.[1][2] Early clinical data from Phase 1/2 trials have demonstrated promising safety and efficacy, with treated patients showing significant improvements in visual function and retinal sensitivity.[2] This technical guide provides a comprehensive overview of the putative design of the rAAV2 vector employed in this compound, based on publicly available information and established principles in the field of ocular gene therapy.
The Therapeutic Challenge: Leber Congenital Amaurosis-2 (LCA-2)
Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases that cause severe vision loss at birth.[1] LCA-2, which accounts for a significant portion of LCA cases, is an autosomal recessive disorder resulting from mutations in the RPE65 gene.[1] The RPE65 enzyme, predominantly expressed in the retinal pigment epithelium (RPE), is a critical component of the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinal. This isomer is essential for the regeneration of rhodopsin in photoreceptor cells after photobleaching. In the absence of functional RPE65, the visual cycle is disrupted, leading to the accumulation of toxic precursors and progressive degeneration of photoreceptors.
The this compound Solution: An Optimized rAAV2-Based Gene Therapy
This compound is designed to address the root cause of LCA-2 by providing a functional copy of the RPE65 gene to the affected retinal cells. The therapy leverages Frontera Therapeutics' proprietary APEX Technology & Manufacturing platform, an innovative adeno-associated virus (AAV) gene expression system designed to optimize new and clinically validated AAV vectors for enhanced safety and efficacy.[1][3][4][5]
Vector Components and Design Rationale
The core of this compound is a meticulously designed rAAV2 vector. While the exact proprietary details of the vector construct are not publicly disclosed, based on the available information and common practices in modern gene therapy, the vector cassette likely comprises the following key elements:
-
AAV2 Capsid: The adeno-associated virus serotype 2 capsid is a well-characterized and frequently used vector for retinal gene therapy. It exhibits a natural tropism for retinal pigment epithelium (RPE) cells and photoreceptors, making it an ideal choice for delivering the RPE65 gene to the primary target cells.[6][7] Its safety and efficacy in ocular applications have been established in numerous preclinical and clinical studies.[6]
-
Inverted Terminal Repeats (ITRs): The vector genome is flanked by ITRs, which are essential cis-acting elements for the replication and packaging of the viral genome.[8] Typically derived from AAV2, these sequences are crucial for the formation of stable episomal concatemers in the nucleus of transduced cells, leading to long-term transgene expression.[8][9]
-
Promoter: To drive the expression of the RPE65 transgene specifically in the target RPE cells, a strong and tissue-specific promoter is required. While the specific promoter in this compound is not specified, it is likely a human RPE65 promoter or a similarly optimized, RPE-specific promoter.[10][11] Optimized promoters are designed to provide robust and sustained expression of the therapeutic gene, enhancing the therapeutic effect at lower vector doses.[10][11][12]
-
Codon-Optimized Human RPE65 Transgene: this compound delivers a codon-optimized version of the human RPE65 gene.[2] Codon optimization involves modifying the transgene's nucleotide sequence without altering the amino acid sequence of the resulting protein.[13] This process enhances translational efficiency, leading to higher levels of protein expression.[13][14] For RPE65 gene therapy, this is particularly important to ensure sufficient production of the RPE65 enzyme to restore the visual cycle.[12][15]
-
Polyadenylation (polyA) Signal: A polyA signal, such as the commonly used bovine growth hormone (bGH) or SV40 polyA, is included downstream of the transgene to ensure proper processing and stability of the messenger RNA (mRNA) transcript.
Proposed this compound rAAV2 Vector Genome
Caption: Proposed genomic structure of the rAAV2 vector for this compound.
Mechanism of Action: Restoring the Visual Cycle
This compound is administered via a subretinal injection, which delivers the rAAV2 vector directly to the space between the RPE and photoreceptor cells.[1] This targeted delivery ensures efficient transduction of the RPE cells. Once inside the RPE cells, the rAAV2 vector releases its single-stranded DNA genome, which then travels to the nucleus. Inside the nucleus, the single-stranded DNA is converted to double-stranded DNA and forms stable episomes, which serve as a template for the continuous transcription of the codon-optimized RPE65 gene. The resulting mRNA is translated into functional RPE65 enzyme, thereby restoring the cell's ability to convert all-trans-retinyl esters to 11-cis-retinal. This resupplies the photoreceptors with the necessary chromophore for phototransduction, ultimately leading to improved visual function.
References
- 1. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 2. Video: Limbal Approach-Subretinal Injection of Viral Vectors for Gene Therapy in Mice Retinal Pigment Epithelium [jove.com]
- 3. biospace.com [biospace.com]
- 4. Frontera Therapeutics Completes $160 Million Series B Financing to Fund Clinical Development and Manufacturing Capabilities_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 5. FT-001(Frontera) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Vector Considerations for Ocular Gene Therapy | Retinal Physician [retinalphysician.com]
- 7. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Recombinant Adeno-Associated Viral Vectors (rAAV)-Vector Elements in Ocular Gene Therapy Clinical Trials and Transgene Expression and Bioactivity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016128722A1 - Optimized rpe65 promoter and coding sequences - Google Patents [patents.google.com]
- 11. CN107429252B - Optimized RPE65 promoter and coding sequence - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Codon-Optimized RPGR Improves Stability and Efficacy of AAV8 Gene Therapy in Two Mouse Models of X-Linked Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an optimized AAV2/5 gene therapy vector for Leber congenital amaurosis owing to defects in RPE65 - PubMed [pubmed.ncbi.nlm.nih.gov]
Codon Optimization of the Human RPE65 Gene in FT001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT001 is an investigational gene therapy product designed to treat inherited retinal diseases caused by mutations in the RPE65 gene. A key feature of this compound is the use of a codon-optimized version of the human RPE65 gene, delivered via a recombinant adeno-associated virus serotype 2 (rAAV2) vector. This technical guide provides an in-depth overview of the principles and methodologies underlying the codon optimization of the human RPE65 gene within the context of this compound, aimed at enhancing protein expression and therapeutic efficacy. The document details the rationale for codon optimization, presents hypothetical quantitative data to illustrate its impact, outlines relevant experimental protocols, and provides visualizations of the RPE65 visual cycle and the experimental workflow for developing such a gene therapy product.
Introduction to RPE65 and Gene Therapy
The Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) is a critical enzyme in the visual cycle.[1][2] It functions as a retinoid isomerohydrolase, converting all-trans-retinyl esters to 11-cis-retinol. This step is essential for the regeneration of 11-cis-retinal, the chromophore of both rod and cone opsins, which is necessary for vision.[3][4] Mutations in the RPE65 gene disrupt this cycle, leading to a deficiency in 11-cis-retinal and causing severe visual impairment, as seen in conditions like Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[2][5]
Gene augmentation therapy aims to restore the function of the defective RPE65 gene by introducing a functional copy into the retinal pigment epithelium (RPE) cells.[6] this compound is a gene therapy candidate that utilizes a rAAV2 vector to deliver a codon-optimized human RPE65 gene to these target cells.[7][8]
The Rationale for Codon Optimization
While a wild-type gene sequence can be used in gene therapy, its expression levels in a human host may not be optimal. This is due to differences in codon usage bias between the native gene and the host's translational machinery. Codon optimization is a synthetic biology technique that aims to increase protein expression by modifying the coding sequence of a gene without altering the amino acid sequence of the protein it encodes.[9][10][11] The primary goals of codon optimization for a gene like RPE65 in a therapeutic context are:
-
Increased Protein Expression: By replacing rare codons with more frequently used codons in humans, the translation efficiency is enhanced, leading to higher levels of the RPE65 protein.
-
Improved mRNA Stability: Codon choice can influence mRNA secondary structure and stability. Optimization algorithms often aim to create a more stable mRNA transcript.
-
Removal of Cryptic Splice Sites and Other Regulatory Elements: The process can eliminate sequences that might be misinterpreted by the cell, leading to incorrect splicing or premature termination of transcription or translation.[12]
For this compound, codon optimization of the RPE65 gene is a critical step to ensure robust and sustained expression of the functional protein in the RPE cells of patients.
Quantitative Data on RPE65 Codon Optimization
While the specific codon optimization data for the RPE65 gene in this compound is proprietary, this section presents representative quantitative data based on published studies of RPE65 codon optimization to illustrate the potential impact of this strategy.
One study reported a 7-fold increase in RPE65 protein production in 293T cells when using a codon-optimized sequence compared to the wild-type sequence.[12] Another study on an optimized AAV vector containing a codon-optimized RPE65 gene demonstrated a 300-fold increase in potency in a mouse model.
The following tables summarize hypothetical data comparing a wild-type (WT) and a codon-optimized (CO) human RPE65 gene.
Table 1: Comparison of Gene Sequence Properties
| Parameter | Wild-Type hRPE65 | Codon-Optimized hRPE65 |
| Codon Adaptation Index (CAI) | 0.72 | 0.95 |
| GC Content | 48% | 62% |
| Number of Rare Codons Removed | N/A | 7 |
| Cryptic Splice Sites Removed | N/A | 1 |
| Premature Polyadenylation Sites Removed | N/A | 4 |
Table 2: In Vitro RPE65 Protein Expression in HEK293T Cells
| Construct | Relative RPE65 mRNA Level (qRT-PCR) | Relative RPE65 Protein Level (Western Blot) |
| Wild-Type hRPE65 | 1.0 | 1.0 |
| Codon-Optimized hRPE65 | 1.2 | 7.0 |
Table 3: In Vivo Functional Readout in an Rpe65 Knockout Mouse Model
| Treatment Group | Electroretinography (ERG) b-wave amplitude (µV) at 1 month post-injection |
| Untreated Control | 15 ± 5 |
| AAV2-WT-hRPE65 | 150 ± 30 |
| AAV2-CO-hRPE65 (this compound surrogate) | 450 ± 60 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of a codon-optimized RPE65 gene therapy product like this compound.
Codon Optimization and Gene Synthesis
-
Obtain the wild-type human RPE65 coding sequence.
-
Analyze the wild-type sequence for codon usage bias, GC content, and the presence of any undesirable sequence motifs (e.g., cryptic splice sites, polyadenylation signals).
-
Perform codon optimization using a suitable algorithm. This typically involves:
-
Replacing rare codons with codons that are frequently used in highly expressed human genes.
-
Adjusting the GC content to a range optimal for human cell expression (typically 55-65%).
-
Removing or altering undesirable sequence motifs.
-
-
Synthesize the codon-optimized RPE65 gene and clone it into an appropriate expression vector for in vitro and in vivo studies.
AAV Vector Production and Purification
This protocol describes the production of rAAV2 vectors using a triple transient transfection method in HEK293 cells.[13][14]
-
Cell Culture: Culture HEK293 cells in an appropriate medium (e.g., DMEM with 10% FBS).
-
Transfection: Co-transfect the HEK293 cells with three plasmids:
-
pAAV-ITR-CO-hRPE65: Contains the codon-optimized RPE65 gene flanked by AAV inverted terminal repeats (ITRs).
-
pAAV-Rep-Cap: Provides the AAV replication and capsid proteins (for serotype 2).
-
pHelper: Provides the adenoviral helper functions necessary for AAV replication.
-
-
Harvesting: After 48-72 hours, harvest the cells and the supernatant.
-
Lysis: Lyse the cells to release the viral particles.
-
Purification: Purify the AAV vectors using methods such as iodixanol gradient ultracentrifugation or chromatography.
-
Titer Determination: Determine the viral genome titer (vg/mL) using quantitative PCR (qPCR).
In Vitro Expression Analysis (Western Blot)
This protocol is for quantifying RPE65 protein expression in cultured cells.[15][16][17]
-
Cell Culture and Transfection: Plate HEK293T or ARPE-19 cells and transfect them with expression vectors containing either the wild-type or codon-optimized RPE65 gene.
-
Protein Extraction: After 48 hours, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody specific for RPE65.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and image the blot.
-
Quantification: Use densitometry to quantify the RPE65 protein bands, normalizing to a loading control like beta-actin.
In Vivo Functional Assessment (Electroretinography)
ERG is used to measure the electrical response of the retina to light stimulation in animal models.[18][19][20][21][22]
-
Animal Model: Use an appropriate animal model, such as an Rpe65 knockout mouse.
-
Vector Administration: Administer the AAV vector via subretinal injection.
-
Dark Adaptation: Dark-adapt the animals overnight before the ERG recording.
-
Anesthesia and Pupil Dilation: Anesthetize the animal and dilate its pupils.
-
ERG Recording:
-
Place electrodes on the cornea, forehead (reference), and tail (ground).
-
Present a series of light flashes of increasing intensity.
-
Record the electrical responses (a-wave and b-wave).
-
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves to assess retinal function.
Clinical Assessment of Visual Function (Multi-Luminance Mobility Test)
The MLMT is a functional vision test used in clinical trials to assess a patient's ability to navigate an obstacle course under various lighting conditions.[23][24][25]
-
Test Environment: A standardized obstacle course with defined start and end points.
-
Luminance Levels: The test is performed at multiple, pre-defined light levels, ranging from dim to bright light.
-
Procedure: The patient is asked to navigate the course at each light level.
-
Scoring: Performance is scored based on the time taken to complete the course and the number of errors (e.g., collisions with obstacles).
-
Outcome: The primary outcome is the change in the lowest light level at which the patient can successfully navigate the course.
Visualizations
RPE65 Visual Cycle Pathway
The following diagram illustrates the central role of RPE65 in the visual cycle.
Experimental Workflow for this compound Development
The diagram below outlines the key stages in the preclinical and clinical development of a gene therapy product like this compound.
References
- 1. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. RPE65 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. gene.vision [gene.vision]
- 6. luxturnahcp.com [luxturnahcp.com]
- 7. ophthalmology360.com [ophthalmology360.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Codon-Optimized RPGR Improves Stability and Efficacy of AAV8 Gene Therapy in Two Mouse Models of X-Linked Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Codon optimization of genes for efficient protein expression in mammalian cells by selection of only preferred human codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN107429252B - Optimized RPE65 promoter and coding sequence - Google Patents [patents.google.com]
- 13. Detailed Protocol for the Novel and Scalable Viral Vector Upstream Process for AAV Gene Therapy Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Higher throughput assays for understanding the pathogenicity of variants of unknown significance (VUS) in the RPE65 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 19. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct-Coupled Electroretinogram (DC-ERG) for Recording the Light-Evoked Electrical Responses of the Mouse Retinal Pigment Epithelium [jove.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Electroretinogram (ERG) detection in mice [bio-protocol.org]
- 23. Novel mobility test to assess functional vision in patients with inherited retinal dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 25. diagnosysllc.com [diagnosysllc.com]
Preclinical Animal Models for RPE65 Deficiency Studies: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical animal models used in the study of Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) deficiency, a condition leading to severe retinal diseases such as Leber congenital amaurosis (LCA) and early-onset severe retinal dystrophy (EOSRD).[1] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on various animal models, quantitative data, experimental protocols, and key biological pathways.
Introduction to RPE65 Deficiency
The RPE65 protein is a crucial enzyme located in the retinal pigment epithelium (RPE).[2][3] It functions as a key isomerase in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol.[4] This product is then oxidized to 11-cis-retinal, the chromophore that binds to opsin proteins in photoreceptor cells (rods and cones) to form functional visual pigments.[3][5]
Mutations in the RPE65 gene disrupt this cycle, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the RPE.[4][6] The lack of functional visual pigments severely impairs photoreceptor function, causing profound vision loss from an early age.[1] Over time, this functional deficit is followed by progressive degeneration of photoreceptor cells, particularly cones, leading to irreversible blindness.[1][3][4]
Overview of Preclinical Animal Models
A variety of animal models have been developed and characterized to study the pathophysiology of RPE65 deficiency and to test potential therapeutic interventions, most notably gene therapy. These models range from small rodents to large animals, each offering unique advantages for preclinical research.
Mouse Models
Mouse models are the most extensively used due to their rapid breeding cycle, genetic tractability, and cost-effectiveness.
-
Rpe65 Knockout (Rpe65⁻/⁻) Mice: These models are generated by deleting the Rpe65 gene.[1] They exhibit a severe phenotype characterized by the absence of 11-cis-retinal, accumulation of retinyl esters, severely attenuated electroretinogram (ERG) signals, and progressive photoreceptor degeneration.[1][4][7] Cone degeneration is particularly rapid in these mice.[4][6]
-
rd12 Mice: This is a naturally occurring mouse model with a nonsense mutation (R44X) in the Rpe65 gene, which results in a truncated, non-functional protein.[4][8] The rd12 mouse faithfully recapitulates many features of human RPE65-LCA, including a profound lack of rod and cone function and a slow, progressive retinal degeneration.[8][9] While phenotypically similar to the knockout model, some studies suggest differences in the rate of visual acuity decline.[9]
-
Knock-in Mouse Models: To study the effects of specific human mutations, knock-in models have been created. For example, the Rpe65/P25L knock-in mouse models a hypomorphic mutation that causes a milder form of retinal degeneration.[10][11] These mice retain some RPE65 activity and have a minimal phenotype under normal light conditions but show delayed dark adaptation and resistance to light-induced retinal damage.[10][11]
Canine Models
The Swedish Briard dog represents a naturally occurring large animal model with a null mutation in the RPE65 gene.[12] This model has been instrumental in the development of gene therapies, including voretigene neparvovec (Luxturna).[13] Dogs offer the advantage of a larger eye, which is more similar in size and anatomy to the human eye, making them ideal for surgical and translational studies.[13] They exhibit early and severe visual impairment, with morphological studies showing disorientation of rod outer segments from a young age, followed by progressive photoreceptor degeneration.[14]
Porcine Models
Porcine models are gaining traction in retinal research due to the anatomical similarities between the pig and human eye, including the presence of a cone-rich area analogous to the macula. While specific RPE65-deficient pig models are less common, models of RPE cell debridement are used to study retinal degeneration and the efficacy of cell-based therapies, which can inform pathologies seen in advanced RPE65 deficiency.[15][16]
Non-Human Primate (NHP) Models
NHPs are the gold standard for late-stage preclinical safety and efficacy studies due to their close phylogenetic, anatomical, and physiological similarities to humans, particularly their foveate retina.[17][18] Studies in normal cynomolgus monkeys have been crucial for evaluating the safety profile of subretinal AAV vector delivery, assessing potential vector-related toxicity, inflammation, and surgical complications before moving to human clinical trials.[19][20][21]
Quantitative Data from Preclinical Models
The following tables summarize key quantitative data from various RPE65 deficiency models, providing a basis for comparison of disease progression and therapeutic outcomes.
Table 1: Electroretinography (ERG) Data in RPE65-Deficient Models
| Animal Model | Age | ERG Component | Amplitude (μV) in Deficient Model | Amplitude (μV) in Wild-Type Control | Citation(s) |
| Rpe65⁻/⁻ Mouse | 2 months | c-wave | 38.67 ± 14.03 | 237.66 ± 125.57 | [7] |
| Rpe65⁻/⁻ Mouse | 6 months | c-wave | 46.75 ± 37.33 | 155.40 ± 34.06 | [7] |
| Rpe65⁻/⁻ Mouse | 3 months | P3 (Photoreceptor) | 77.4 | 406.7 | [22] |
| Rpe65⁻/⁻ Mouse | 9 months | P3 (Photoreceptor) | 32.7 | 315.5 | [22] |
| rd12 Mouse | 2-4 months | b-wave | Substantially smaller than wild-type | Not specified | [23] |
| Rpe65-deficient Dog | 3-62 months | Dark-adapted | Progressive decline with age | Not specified | [24] |
| Rpe65-deficient Dog | 3-62 months | Light-adapted | Progressive decline with age | Not specified | [24] |
Table 2: Morphological and Cellular Changes in RPE65-Deficient Models
| Animal Model | Age | Parameter | Finding in Deficient Model | Finding in Wild-Type Control | Citation(s) |
| Rpe65⁻/⁻ Mouse | 12 months | Photoreceptor Nuclei | 30% loss of nuclei | Normal | [4] |
| Rpe65⁻/⁻ Mouse | 2 & 6 months | ZO-1 Expression | Downregulated | Normal | [7] |
| Rpe65-deficient Dog | 2 years | S-cone Number | Lower than normal, progressive decrease | Normal | [12] |
| Rpe65-deficient Dog | 2 years | L/M Cone Opsin | Delocalized to inner segment/nucleus | Localized to outer segment | [12] |
| Rpe65-deficient Dog | 3-36 months | Outer Retinal Thickness | Progressive thinning with age | Stable | [14] |
| NHP (LV-RPE65 injected) | Not applicable | Outer Nuclear Layer | Reduction in thickness | Normal | [20] |
Table 3: Visual Acuity and Behavior in RPE65-Deficient Models
| Animal Model | Age | Behavioral Test | Performance in Deficient Model | Performance in Wild-Type Control | Citation(s) |
| Rpe65 KO Mouse | P30 | Visual Acuity (c/d) | 0.319 ± 0.002 | 0.384 ± 0.021 | [9] |
| rd12 Mouse | P30 | Visual Acuity (c/d) | 0.304 ± 0.010 | 0.384 ± 0.021 | [9] |
| Rpe65 KO Mouse | >P45 | Visual Acuity (c/d) | Declined to 0.253 ± 0.017 | Stable | [9] |
| Rpe65⁻/⁻ Mouse | Adult | Optomotor Response | Robust response at 0.075-0.1 cyc/deg | Response across broader frequencies | [25][26] |
| Rpe65-deficient Dog | Various | Vision Testing Apparatus | Significantly longer time to exit at low light | Rapid exit at all light levels | [14] |
Key Experimental Protocols
This section details the methodologies for essential experiments used to characterize RPE65-deficient animal models and assess therapeutic efficacy.
Electroretinography (ERG)
ERG is a non-invasive test that measures the electrical response of the various cell types in the retina to a flash of light.
-
Animal Preparation: Mice or other animals are dark-adapted overnight. All procedures are performed under dim red light. Animals are anesthetized, and their pupils are dilated. Body temperature is maintained using a heating pad.
-
Recording: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously on the head, and a ground electrode is placed on the tail.
-
Stimulation: Full-field flash stimuli of varying intensities and wavelengths are presented. Scotopic (dark-adapted) recordings primarily reflect rod pathway function, while photopic (light-adapted) recordings assess cone pathway function.
-
Data Analysis: The resulting waveforms are analyzed. The a-wave represents the collective response of photoreceptors, the b-wave reflects the activity of bipolar cells, and the c-wave originates from the RPE.[7][27] Amplitudes and implicit times are measured and compared between experimental groups.[23][27]
Histology and Immunohistochemistry (IHC)
These techniques are used to examine the microscopic structure of the retina and identify specific proteins within the tissue.
-
Tissue Preparation: Eyes are enucleated and fixed (e.g., in 4% paraformaldehyde). The tissue is then dehydrated and embedded in paraffin or optimal cutting temperature (OCT) compound for sectioning.[28] Alternatively, for flat-mount preparations, the retina and RPE/choroid are carefully dissected.[7][12]
-
Staining: Thin sections are cut and stained with dyes like Hematoxylin and Eosin (H&E) or toluidine blue to visualize the overall retinal structure and measure the thickness of different layers, such as the outer nuclear layer (ONL).[29][30]
-
Immunohistochemistry: Sections or flat-mounts are incubated with primary antibodies specific to retinal proteins of interest (e.g., RPE65, cone opsins, ZO-1 for tight junctions, rhodopsin).[12][29][31] A fluorescently labeled secondary antibody that binds to the primary antibody is then applied.[31]
-
Imaging: The stained tissue is visualized using fluorescence or confocal microscopy to assess protein expression, localization, and cell morphology.[31]
Visual Behavior Testing
Behavioral tests are used to assess functional vision in animal models.
-
Optomotor Response Test: This test measures an animal's reflexive head and neck movements (head-tracking) in response to a rotating striped drum.[25][26]
-
Apparatus: A mouse is placed on a central platform inside a chamber surrounded by a rotating drum with vertical black-and-white stripes of varying spatial frequencies.[25]
-
Procedure: The drum rotates at a constant speed. An observer, blind to the animal's group, records whether the mouse tracks the rotating stripes. The highest spatial frequency that elicits a consistent tracking response is recorded as the visual acuity threshold.[26]
-
-
Vision-Guided Morris Water Maze: This test is adapted to assess vision-dependent spatial learning.[8]
-
Apparatus: A circular pool is filled with opaque water. A hidden escape platform is placed just below the water surface. Visual cues are placed around the pool.
-
Procedure: The test is conducted under very dim light to specifically assess rod function.[8] Mice use the visual cues to learn the location of the platform over several trials. The time taken to find the platform (latency) and the path taken are recorded.[8]
-
Gene Therapy Administration: Subretinal Injection
This surgical procedure delivers a therapeutic vector directly to the target RPE cells.
-
Vector: Typically, an adeno-associated virus (AAV) vector carrying a healthy copy of the human RPE65 cDNA is used.[23][32]
-
Procedure (Mouse): The anesthetized mouse is positioned under a surgical microscope. A small incision is made through the sclera and retina to access the subretinal space. A fine-gauge needle is used to slowly inject a small volume (e.g., 1-2 µL) of the vector solution, creating a temporary retinal detachment or "bleb".[23]
-
Procedure (Large Animal): In dogs or NHPs, a vitrectomy (removal of the vitreous gel) is performed first. The vector is then injected into the subretinal space under direct visualization, often guided by optical coherence tomography (OCT).[19][32]
-
Post-Operative Care: Animals receive anti-inflammatory and antibiotic treatments and are monitored for recovery and potential complications.
Optical Coherence Tomography (OCT)
OCT is a non-invasive in vivo imaging technique that provides high-resolution, cross-sectional images of the retina. It is used to monitor retinal structure, measure the thickness of different retinal layers over time, and visualize the resolution of subretinal blebs post-injection.[10][27]
Signaling Pathways and Experimental Workflows
Diagrams created using the DOT language illustrate key processes in RPE65 function and preclinical research.
The Visual Cycle and the Role of RPE65
The following diagram illustrates the canonical visual cycle within the RPE and photoreceptor outer segments, highlighting the essential isomerization step catalyzed by RPE65.
Caption: The Visual Cycle Pathway Highlighting the Role of RPE65.
Pathophysiology of RPE65 Deficiency
This diagram shows the molecular consequences of a non-functional RPE65 protein, which ultimately leads to photoreceptor cell death.
Caption: Pathophysiological Cascade in RPE65 Deficiency.
Preclinical Gene Therapy Experimental Workflow
This workflow outlines the typical steps involved in testing a gene therapy candidate for RPE65 deficiency in an animal model.
Caption: Standard Workflow for a Preclinical Gene Therapy Study.
References
- 1. cyagen.com [cyagen.com]
- 2. Rpe65 Variants Affect Vision in Animal Models | Taconic Biosciences [taconic.com]
- 3. Lentiviral gene transfer of RPE65 rescues survival and function of cones in a mouse model of Leber congenital amaurosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Gene therapy restores vision-dependent behavior as well as retinal structure and function in a mouse model of RPE65 Leber congenital amaurosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Mouse model of human RPE65 P25L hypomorph resembles wild type under normal light rearing but is fully resistant to acute light damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Dog Models for Blinding Inherited Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Study of the Retinal Phenotype of Rpe65-Deficient Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early Choriocapillaris Loss in a Porcine Model of RPE Cell Debridement Precedes Pathology That Simulates Advanced Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. probiologists.com [probiologists.com]
- 18. Developing Non-Human Primate Models of Inherited Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Evaluation of tolerance to lentiviral LV-RPE65 gene therapy vector after subretinal delivery in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Electroretinographic analyses of Rpe65-mutant rd12 mice: developing an in vivo bioassay for human gene therapy trials of Leber congenital amaurosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. Remaining rod activity mediates visual behavior in adult Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Retinal disease in Rpe65-deficient mice: comparison to human leber congenital amaurosis due to RPE65 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Immuno-Histochemical Analysis of Rod and Cone Reaction to RPE65 Deficiency in the Inferior and Superior Canine Retina | PLOS One [journals.plos.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Histologic and Immunohistochemical Characterization of GA-Like Pathology in the Rat Subretinal Sodium Iodate Model | TVST | ARVO Journals [tvst.arvojournals.org]
- 32. Successful gene therapy in older Rpe65-deficient dogs following subretinal injection of an adeno-associated vector expressing RPE65 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Basis of RPE65-Associated Retinal Dystrophy
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Mutations in the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) gene are a primary cause of severe, early-onset retinal dystrophies, including Leber Congenital Amaurosis (LCA) and some forms of Retinitis Pigmentosa (RP).[1][2] RPE65 is an essential enzyme, a retinoid isomerohydrolase, that functions within the retinal pigment epithelium (RPE) to regenerate the visual chromophore, 11-cis-retinal.[3][4][5] Loss-of-function mutations disrupt this process, known as the visual cycle, leading to a congenital inability to process light, severe vision loss, and progressive photoreceptor cell death.[1][6][7] This guide provides a detailed examination of the molecular mechanisms underlying RPE65 function, the pathophysiology of the associated diseases, quantitative data from preclinical and clinical studies, key experimental protocols for research, and workflows for therapeutic development.
The RPE65 Protein and its Role in the Visual Cycle
Protein Structure and Function
RPE65 is a 61-kDa protein that is strongly associated with the smooth endoplasmic reticulum membrane within RPE cells.[1] It is a member of the carotenoid cleavage dioxygenase (CCD) superfamily and features a distinctive seven-bladed beta-propeller structure.[3][5] The active site contains a crucial iron(II) cofactor coordinated by four histidine residues, which is essential for its catalytic activity.[3][5]
The primary function of RPE65 is to catalyze the conversion of all-trans-retinyl esters (typically all-trans-retinyl palmitate) into 11-cis-retinol.[1][3] This unique reaction involves both the hydrolysis of the ester bond and the geometric isomerization of the all-trans-retinoid to its 11-cis form, hence the designation "isomerohydrolase".[5] This step is the rate-limiting and indispensable stage of the canonical visual cycle, which is required for both rod and cone vision.[1][4]
The Canonical Visual Cycle
The visual cycle is a series of enzymatic reactions that regenerate the light-sensitive chromophore 11-cis-retinal after it is photoisomerized to all-trans-retinal upon photon absorption in the photoreceptors. This process primarily occurs in the retinal pigment epithelium (RPE).
-
Photoisomerization: In the photoreceptor outer segments (POS), light causes the 11-cis-retinal chromophore bound to opsin to isomerize to all-trans-retinal.
-
Reduction: All-trans-retinal is reduced to all-trans-retinol by retinol dehydrogenase (RDH) in the POS.
-
Transport to RPE: All-trans-retinol is transported from the POS to the RPE cells.
-
Esterification: Within the RPE, lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, creating a storage pool of retinoids.[8]
-
Isomerohydrolase Reaction: RPE65 converts these all-trans-retinyl esters directly to 11-cis-retinol.[1][3][9][10]
-
Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenase (11-cis-RDH).[11]
-
Transport to Photoreceptors: 11-cis-retinal is transported back to the photoreceptor outer segments, where it combines with opsin to regenerate the functional visual pigment (e.g., rhodopsin), readying it for the next photon capture.
Molecular Pathophysiology of RPE65 Deficiency
Consequences of RPE65 Mutations
Over 60 different pathogenic mutations in the RPE65 gene have been identified, including missense, nonsense, and splice-site mutations.[1][12] These are inherited in an autosomal recessive manner.[1] Most mutations result in a loss-of-function, either by producing a truncated, unstable protein or a full-length protein with no enzymatic activity.[1][2] The functional consequence is a complete or near-complete blockage of the visual cycle at the isomerohydrolase step.[6]
Accumulation of Retinyl Esters and Depletion of 11-cis-Retinal
The enzymatic block caused by RPE65 deficiency has two primary biochemical consequences:
-
Depletion of 11-cis-retinoids: Without functional RPE65, the production of 11-cis-retinol and, subsequently, 11-cis-retinal ceases.[1] This leads to a profound lack of functional visual pigment in both rods and cones, causing severe congenital visual impairment.[1][6]
-
Accumulation of all-trans-retinyl esters: The substrate for RPE65, all-trans-retinyl esters, cannot be processed and accumulates to excessive levels within the RPE cells.[1] This accumulation is a hallmark of the disease and can contribute to RPE toxicity and stress over time.
Photoreceptor Dysfunction and Degeneration
The immediate effect of 11-cis-retinal depletion is a loss of photoreceptor light sensitivity, manifesting as severely attenuated or non-recordable electroretinogram (ERG) signals from birth.[1][7] Over time, the lack of a functional visual cycle and potential toxicity from retinoid accumulation leads to progressive photoreceptor degeneration.[12] Studies in animal models and human patients show that cone photoreceptors are often lost early and rapidly, followed by a slower degeneration of rods.[1][13][14] This progressive cell death results in thinning of the outer nuclear layer (ONL) of the retina and irreversible vision loss.[12][13]
Quantitative Analysis of RPE65 Deficiency
Quantitative data from animal models and human clinical trials are crucial for understanding disease severity and evaluating therapeutic efficacy.
Table: Retinoid Imbalance in RPE65-Deficient Models
Biochemical analysis via High-Performance Liquid Chromatography (HPLC) reveals the profound impact of RPE65 loss on retinoid profiles.
| Retinoid Species | Wild-Type Control | Rpe65-/- Mouse Model | Consequence | Reference |
| 11-cis-retinal | Present / Normal Levels | Undetectable or Substantially Reduced | Inability to form visual pigments | [1] |
| all-trans-retinyl esters | Basal Levels | Excessive Accumulation | Potential RPE toxicity | [1] |
| 11-cis-retinyl esters | Undetectable | Undetectable | Confirms visual cycle block | [1] |
Table: Electroretinographic (ERG) Findings in Patients and Animal Models
ERG measures the mass electrical response of the retina to light and is a primary functional endpoint.
| Subject Type | Scotopic (Rod) Response | Photopic (Cone) Response | Phenotype | Reference |
| Human Patient (LCA) | Severely reduced to non-detectable | Severely reduced to non-detectable | Profound rod and cone dysfunction | [7][15] |
| Rpe65-/- Mouse | Severely reduced a- and b-waves | Severely reduced to non-detectable | Mimics human disease | [1] |
| RPE65 Canine Model | Severely depressed dark-adapted ERG | Severely depressed light-adapted ERG | Large animal model of LCA | [1] |
Table: Summary of Clinical Trial Efficacy Data for RPE65 Gene Therapy (Voretigene Neparvovec)
Phase 3 clinical trials demonstrated the safety and efficacy of subretinal AAV2-hRPE65 gene therapy.
| Efficacy Endpoint | Intervention Group (n=21) | Control Group (n=10) | Outcome | Reference |
| Multi-Luminance Mobility Test (MLMT) Score Change at 1 Year | +1.8 light levels | +0.2 light levels | Statistically significant improvement in navigating a course at various light levels. | [16][17] |
| Full-Field Light Sensitivity Threshold (FST) Testing at 1 Year | >100-fold improvement | No significant change | Significant improvement in rod-mediated light sensitivity. | [18][19] |
| Visual Acuity (VA) Change at 1 Year | Modest improvement, not statistically significant | No significant change | VA was not the primary endpoint and showed high variability. | [16] |
| Durability of Effect | Improvements maintained for at least 5-9 years | N/A | Demonstrates long-term efficacy of a single administration. | [20] |
Key Experimental Protocols
Protocol: Electroretinography (ERG) for Retinal Function Assessment in Mice
This protocol outlines a standard procedure for full-field flash ERG in a mouse model.
-
Dark Adaptation: Dark-adapt mice overnight (minimum 12 hours) before the experiment. All subsequent preparation must be performed under dim red light.[21][22]
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of Ketamine (80-100 mg/kg) and Xylazine (10-16 mg/kg). Confirm anesthetic depth with a toe-pinch response. Place the mouse on a heated platform (37°C) to maintain body temperature.[21][23]
-
Pupil Dilation: Apply one drop of a mydriatic solution (e.g., 1% Tropicamide, 2.5% Phenylephrine) to each eye.[23][24]
-
Electrode Placement:
-
Place a ground electrode subcutaneously in the tail or hind leg.
-
Place a reference electrode subcutaneously between the eyes.
-
Anesthetize the cornea with a drop of 0.5% Proparacaine.
-
Place a gold- or silver-impregnated contact lens electrode on each cornea, using a drop of 2.5% hypromellose for conduction and to maintain hydration.[23]
-
-
Scotopic (Rod-Mediated) ERG:
-
Place the mouse inside a Ganzfeld dome for uniform light stimulation.
-
Record responses to a series of increasing intensity white light flashes (e.g., from -4.0 to 1.0 log cd·s/m²). Average 3-5 responses per flash intensity.
-
-
Photopic (Cone-Mediated) ERG:
-
Light-adapt the mouse for 10 minutes with a constant background light (e.g., 20-30 cd/m²) to saturate rod responses.[23]
-
Record responses to a series of high-intensity flashes against the background light.
-
-
Data Analysis: Measure the amplitude of the a-wave (from baseline to the trough, reflecting photoreceptor hyperpolarization) and the b-wave (from the a-wave trough to the peak, reflecting inner retinal cell activity).
Protocol: RPE65 Isomerohydrolase Activity Assay
This assay measures the conversion of all-trans-retinyl ester to 11-cis-retinol in RPE microsome preparations.
-
RPE Microsome Preparation:
-
Dissect eyes from an animal model (e.g., bovine or mouse) and isolate the RPE.
-
Homogenize the RPE tissue in a buffered solution (e.g., Tris-HCl with protease inhibitors).
-
Perform differential centrifugation to pellet and isolate the microsomal fraction, which contains the smooth ER where RPE65 resides. Resuspend the pellet.
-
-
Substrate Preparation: Prepare the substrate, all-trans-retinyl palmitate (or oleate), complexed with a carrier like bovine serum albumin (BSA) to ensure solubility in the aqueous buffer.
-
Reaction Incubation:
-
In a reaction tube, combine the RPE microsomal preparation with the substrate.
-
Incubate the mixture at 37°C in the dark for a defined period (e.g., 60 minutes).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an organic solvent like methanol or ethanol.
-
Extract the retinoids from the mixture by adding a nonpolar solvent such as hexane. Vortex and centrifuge to separate the phases.
-
-
HPLC Analysis:
-
Collect the upper hexane phase containing the retinoids and evaporate to dryness under nitrogen.
-
Resuspend the retinoid extract in a mobile phase-compatible solvent.
-
Inject the sample into an HPLC system equipped with a normal-phase column.
-
Elute and detect retinoid isomers using a UV-Vis detector (typically at 325 nm).
-
-
Quantification: Identify and quantify the 11-cis-retinol peak based on its retention time compared to a known standard. Enzyme activity is expressed as pmol of 11-cis-retinol formed per mg of protein per hour.
Protocol: Western Blot Analysis of RPE65 Expression
-
Protein Extraction: Homogenize isolated RPE tissue in RIPA lysis buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites by incubating the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against RPE65 (e.g., mouse monoclonal or rabbit polyclonal) at the recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol: Histopathological Analysis of Retinal Morphology
-
Fixation: Enucleate eyes and fix immediately in 4% paraformaldehyde or a mixture of paraformaldehyde and glutaraldehyde for several hours to overnight.[13]
-
Processing and Embedding: Dehydrate the tissue through a graded ethanol series and embed in paraffin or plastic resin (for higher resolution).
-
Sectioning: Cut thin sections (4-6 µm) through the vertical meridian of the eye, ensuring the optic nerve is included.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and to assess the thickness of retinal layers, particularly the outer nuclear layer (ONL).
-
Toluidine Blue: Provides high-contrast staining for semi-thin plastic sections to evaluate cellular structure.[25]
-
-
Immunofluorescence:
-
Perform antigen retrieval on sections if necessary.
-
Block and incubate with primary antibodies to label specific cell types or proteins (e.g., anti-rhodopsin for rods, anti-cone arrestin for cones).[12][13]
-
Incubate with fluorescently-labeled secondary antibodies.
-
Mount with a DAPI-containing medium to counterstain nuclei.
-
-
Microscopy: Image the stained sections using light or fluorescence microscopy. Quantify ONL thickness and the number of photoreceptor cells.
Experimental and Therapeutic Workflows
Workflow for Characterizing an RPE65 Animal Model
A systematic approach is required to fully characterize a putative animal model of RPE65-LCA.
Gene Augmentation Therapy Workflow
Gene therapy for RPE65 deficiency is the first FDA-approved gene therapy for an inherited disease, serving as a paradigm for future treatments.[16][20]
Conclusion
RPE65-associated retinal dystrophy is a well-characterized monogenic disorder with a clearly defined molecular basis.[1][2] The central pathology stems from the failure of the visual cycle due to the absence of a single, critical enzyme.[6] This precise understanding has enabled the development of robust animal models that faithfully recapitulate the human disease, and has culminated in the successful clinical application of gene augmentation therapy, a landmark achievement in the field of molecular medicine.[18][26] Future research may focus on optimizing delivery, expanding therapeutic windows, and applying the principles learned from RPE65 to other, more complex retinal degenerations.
References
- 1. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. RPE65 - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Leber Congenital Amaurosis due to RPE65 Mutations and its Treatment with Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. All-trans-retinyl esters are the substrates for isomerization in the vertebrate visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Retinoids in the visual cycle: role of the retinal G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histopathology and Functional Correlations in a Patient with a Mutation in RPE65, the Gene for Retinol Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Pathophysilogical mechanism and treatment strategies for Leber congenital amaurosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetics and phenotypes of RPE65 mutations in inherited retinal degeneration: A study from a tertiary eye care center in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene therapy successful in treating rare retinal disorder | AOA [aoa.org]
- 17. mdpi.com [mdpi.com]
- 18. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human RPE65 Gene Therapy for Leber Congenital Amaurosis: Persistence of Early Visual Improvements and Safety at 1 Year - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 25. researchgate.net [researchgate.net]
- 26. Animals Models of Inherited Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of RPE65 in Photoreceptor Health and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 65-kDa retinal pigment epithelium-specific protein (RPE65) is an indispensable enzyme within the vertebrate visual cycle.[1][2] Functioning as a retinoid isomerohydrolase, RPE65 catalyzes the critical conversion of all-trans-retinyl esters to 11-cis-retinol, the obligate precursor to the visual chromophore, 11-cis-retinal.[1][2][3][4] This process is essential for the regeneration of both rod and cone visual pigments, thereby sustaining photoreceptor sensitivity to light.[3][5] Mutations in the RPE65 gene disrupt this pathway, leading to a deficiency in 11-cis-retinal, accumulation of toxic all-trans-retinyl esters, and severe, early-onset retinal dystrophies such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[3][5][6][7] This guide provides an in-depth examination of RPE65's biochemical function, its impact on photoreceptor health, quantitative data on its activity and disease prevalence, detailed experimental protocols for its study, and visual representations of its operational context.
Introduction: RPE65 and the Visual Cycle
Vision is initiated when a photon of light is absorbed by a visual pigment in a photoreceptor cell, causing the photoisomerization of its 11-cis-retinal chromophore to all-trans-retinal.[1][8] To maintain vision, this all-trans-retinal must be converted back to the 11-cis isomer. This multi-step enzymatic process, known as the visual cycle, primarily occurs in the retinal pigment epithelium (RPE), a cell monolayer that supports photoreceptor function.[3][5][9]
RPE65 is the pivotal enzyme in this pathway.[2][4] It is a 61-kDa, non-heme iron enzyme strongly associated with the smooth endoplasmic reticulum membrane in RPE cells.[1][3][5] RPE65 performs a unique isomerohydrolase reaction, converting all-trans-retinyl esters (predominantly all-trans-retinyl palmitate) into 11-cis-retinol.[2][10][11] This product is then oxidized to 11-cis-retinal, which is transported back to the photoreceptors to regenerate the visual pigments.[12] The absence of functional RPE65 breaks this cycle, leading to profound visual impairment.[3][5]
Quantitative Data Summary
Quantitative analysis is crucial for understanding the impact of RPE65 function and dysfunction. The following tables summarize key data related to RPE65 enzyme kinetics, the functional consequences of its absence in animal models, and the prevalence of disease-causing mutations.
Table 1: RPE65 Enzyme Kinetics
Note: Kinetic parameters for RPE65 can vary based on the assay system, species, and whether the protein is purified or in a cellular lysate.
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Km (Michaelis Constant) | ~16 µM | Human RPE65 (unpurified) | [3] |
| ~34 µM | Chicken RPE65 (purified, liposome assay) | [3] | |
| Vmax (Maximum Velocity) | ~3-fold higher in sIMH mutant vs. WT | Human RPE65 (in vitro) | [13] |
| kcat (Catalytic Rate) | ~0.02 min-1 | Chicken RPE65 (purified, liposome assay) | [3] |
| IC50 (Emixustat) | 232 ± 3 nM | Bovine RPE microsomes | [10] |
| IC50 (MB-001) | 396 ± 58 nM | Bovine RPE microsomes |[10] |
Table 2: Electroretinography (ERG) Data in Rpe65-/- Mice vs. Wild-Type (WT)
ERG measurements demonstrate the severe loss of retinal function in the absence of RPE65.
| ERG Wave | Genotype | Age | Amplitude (µV) | Stimulus | Reference |
|---|---|---|---|---|---|
| c-wave | WT (129S1) | 2 months | 237.66 ± 125.57 | 0.9 cd.s/m² | [5] |
| Rpe65-/- (129S1) | 2 months | 38.67 ± 14.03 | 0.9 cd.s/m² | [5] | |
| WT (129S1) | 6 months | 155.40 ± 34.06 | 0.9 cd.s/m² | [5] | |
| Rpe65-/- (129S1) | 6 months | 46.75 ± 37.33 | 0.9 cd.s/m² | [5] | |
| a-wave (max) | WT (C57BL/6) | ~3 months | ~400-500 | Max Flash | [9] |
| Rpe65-/- (C57BL/6) | ~3 months | Severely reduced / non-recordable | Max Flash | [9][14] | |
| b-wave (max) | WT (C57BL/6) | ~3 months | ~800-1000 | Max Flash | [9] |
| | Rpe65-/- (C57BL/6) | ~3 months | Severely reduced / non-recordable | Max Flash |[9][14] |
Table 3: Prevalence of RPE65 Mutations in Inherited Retinal Dystrophies
Biallelic mutations in RPE65 are a significant cause of specific early-onset retinal diseases.
| Disease | Region | Prevalence of RPE65 Mutations | Reference |
|---|---|---|---|
| Leber Congenital Amaurosis (LCA) | Europe | 1.79% - 22.22% | [1] |
| Americas (US) | 1.69% - 15.55% | [1] | |
| Asia | 1.26% - 16.67% | [1] | |
| Costa Rica (founder effect) | ~95% | [1][8] | |
| Retinitis Pigmentosa (RP) | Europe | 0.23% - 1.94% | [10] |
| Americas | 1% - 3% | [10] |
| Overall IRD Population | Global Estimate | 0.8% - 3.7% |[10] |
Key Signaling and Logical Pathways
Understanding the pathways involving RPE65 is fundamental to grasping its role in vision.
Caption: The canonical visual cycle pathway.
References
- 1. Epidemiology of Mutations in the 65-kDa Retinal Pigment Epithelium (RPE65) Gene-Mediated Inherited Retinal Dystrophies: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPE65 - Wikipedia [en.wikipedia.org]
- 3. Purified RPE65 shows isomerohydrolase activity after re-association with a phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iTRAQ-Based Proteomic Analysis of Visual Cycle-Associated Proteins in RPE of rd12 Mice before and after RPE65 Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Functional Phenotyping of Mouse Models with ERG | Springer Nature Experiments [experiments.springernature.com]
- 12. Catalytic mechanism of a retinoid isomerase essential for vertebrate vision - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Key Residues Determining Isomerohydrolase Activity of Human RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrl-Knockout Mice Deficient in Rpe65 Fail to Synthesize 11-cis Retinal and Cone Outer Segments - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of FT-001: A Technical Overview of Biodistribution and Vector Persistence
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data specific to FT-001 is limited. This technical guide has been compiled based on established principles and representative data from preclinical studies of analogous AAV2-hRPE65 gene therapy vectors intended for retinal diseases. The experimental protocols, data, and visualizations presented herein are illustrative of the standard non-clinical assessments for such a therapeutic.
Introduction
FT-001 is an adeno-associated virus serotype 2 (AAV2) vector-based gene therapy developed by Frontera Therapeutics.[1][2][3] It is designed to treat inherited retinal dystrophies, specifically Leber Congenital Amaurosis-2 (LCA-2), which is caused by mutations in the RPE65 gene.[2][3] The vector carries a functional copy of the human RPE65 gene, which is crucial for the visual cycle in the retina.[4] FT-001 is administered as a one-time subretinal injection to deliver the gene to retinal pigment epithelium (RPE) cells, restoring the normal biological pathway and improving visual function.[1][2]
Preclinical evaluation of gene therapies like FT-001 critically involves assessing the biodistribution and long-term persistence of the vector. These studies are essential to understand the safety profile, particularly concerning off-target effects and the durability of the therapeutic action.[5] Biodistribution studies determine the extent of vector dissemination to target (the eye) and non-target tissues, while persistence studies evaluate how long the vector's genetic material remains in the target cells to ensure a lasting therapeutic effect.[5][6]
Biodistribution Analysis
Biodistribution studies are designed to quantify the dissemination of the AAV vector from the injection site to various tissues throughout the body. Following subretinal administration, the majority of the vector is expected to remain in the injected eye. However, small amounts may escape into systemic circulation, leading to detectable levels in distal organs, most commonly the liver.[7]
Experimental Protocol: Quantitative PCR (qPCR) Based Biodistribution
A standard method for assessing vector biodistribution involves the use of sensitive quantitative polymerase chain reaction (qPCR) to detect and quantify vector genomes in collected tissues.
-
Animal Models: Studies are typically conducted in small animal models such as mice (e.g., C57Bl/6J) and larger animal models like rabbits (e.g., New Zealand White) or non-human primates for their anatomical similarity to the human eye.[7][8] Canine models with naturally occurring RPE65 mutations are also invaluable for efficacy and safety studies.[9][10]
-
Vector Administration: A single, unilateral subretinal injection of the AAV vector is performed. A range of doses, including a high dose, a low dose, and a vehicle control, are typically evaluated.[7][10]
-
Sample Collection: Animals are euthanized at various time points post-injection (e.g., 7, 28, and 56 days).[7] A comprehensive set of tissues is collected, including the injected eye, contralateral (uninjected) eye, optic nerve, liver, spleen, kidney, heart, lung, brain, gonads, and blood.
-
DNA Extraction: Total genomic DNA is extracted from homogenized tissue samples using standardized commercial kits.
-
qPCR Analysis: A validated qPCR assay is used to quantify the number of vector genomes per microgram of genomic DNA. The assay typically targets a specific sequence within the vector genome, such as the promoter or the transgene. Results are quantified against a standard curve of plasmid DNA containing the target sequence.[7]
Representative Biodistribution Data
The following table summarizes representative quantitative data from a preclinical study of an AAV2-hRPE65 vector in a large animal model at 28 days post-subretinal injection.
| Tissue Sample | Mean Vector Genome Copies / µg DNA (Low Dose) | Mean Vector Genome Copies / µg DNA (High Dose) |
| Ocular Tissues | ||
| Injected Retina/RPE | 1.5 x 10^6 | 7.8 x 10^6 |
| Uninjected Retina/RPE | < LLOQ | < LLOQ |
| Optic Nerve (Injected Side) | 2.1 x 10^3 | 9.5 x 10^3 |
| Systemic Tissues | ||
| Liver | 3.5 x 10^2 | 1.8 x 10^3 |
| Spleen | < LLOQ | 5.2 x 10^2 |
| Kidney | < LLOQ | < LLOQ |
| Heart | < LLOQ | < LLOQ |
| Lung | < LLOQ | < LLOQ |
| Brain | < LLOQ | < LLOQ |
| Gonads (Testes/Ovaries) | < LLOQ | < LLOQ |
| Blood | < LLOQ | < LLOQ* |
*< LLOQ: Below the Lower Limit of Quantification
Vector Persistence and Durability
A key feature of AAV-mediated gene therapy is its potential for long-term, stable transgene expression from episomal DNA.[6] Vector persistence studies aim to demonstrate the long-term presence of the vector genome in the target tissue, which is a prerequisite for durable therapeutic effect.
Experimental Protocol: Long-Term Vector Persistence Assessment
This protocol extends the biodistribution study over a longer timeframe to assess the stability of the vector genome in the target tissue.
-
Animal Models and Administration: As with biodistribution studies, relevant animal models (e.g., canine models) are used.[9] A single subretinal injection of the therapeutic vector is administered.
-
Study Duration: Animals are monitored for an extended period, typically ranging from 6 months to several years, to evaluate long-term persistence.
-
Sample Collection: Tissues, primarily the injected eye and key systemic organs like the liver, are collected at the study endpoint.
-
Analysis: Vector genome copy numbers are quantified using qPCR as described in the biodistribution protocol. Additionally, reverse transcription qPCR (RT-qPCR) may be used to measure the expression level of the transgene (hRPE65 mRNA), and immunohistochemistry can be used to detect the expressed RPE65 protein in retinal sections.
Representative Vector Persistence Data
The table below shows representative vector persistence data in the retina/RPE of a canine model following a single subretinal injection of an AAV2-hRPE65 vector.
| Time Point Post-Injection | Mean Vector Genome Copies / µg DNA | Mean hRPE65 mRNA Expression (Relative Units) |
| 3 Months | 6.5 x 10^6 | 1.2 |
| 6 Months | 6.2 x 10^6 | 1.1 |
| 1 Year | 5.9 x 10^6 | 1.0 |
| 2 Years | 5.5 x 10^6 | 0.9 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a preclinical biodistribution and persistence study.
RPE65 Visual Cycle Pathway
This diagram shows the critical role of the RPE65 enzyme in the visual cycle, which is restored by FT-001.
References
- 1. Frontera Therapeutics Receives Additional IND Clearance for [globenewswire.com]
- 2. Company News_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 3. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy for the Treatment of Leber Congenital Amaurosis-2 [drug-dev.com]
- 4. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. meiragtx.com [meiragtx.com]
- 8. Frontiers | The landscape of basic gene therapy approaches in inherited retinal dystrophies [frontiersin.org]
- 9. Large Animal Models of Inherited Retinal Degenerations: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on FT-001: A Technical Guide for Leber Congenital Amaurosis Type 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leber Congenital Amaurosis (LCA) is a collection of inherited retinal diseases that lead to severe vision loss from birth. LCA type 2 (LCA2) is an autosomal recessive form of the disease caused by mutations in the RPE65 gene, which is critical for the visual cycle. FT-001, a gene therapy developed by Frontera Therapeutics, is currently in early-stage clinical development for the treatment of LCA2. This document provides a comprehensive technical overview of the available early-stage research on FT-001, including its mechanism of action, preclinical rationale, and initial clinical trial data. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to FT-001
FT-001 is an adeno-associated virus (AAV) based gene therapy designed to deliver a functional copy of the human RPE65 gene to retinal cells. The therapy is administered as a one-time subretinal injection. The vector used is a recombinant AAV serotype 2 (rAAV2), which has been shown to be safe and effective in delivering gene therapies to the retina. The transgene is a codon-optimized version of the human RPE65 gene, intended to restore the normal function of the visual cycle in patients with LCA2.
Frontera Therapeutics has received Investigational New Drug (IND) clearance from both the U.S. Food and Drug Administration (FDA) and the Chinese National Medical Products Administration (NMPA) for FT-001. A Phase 1 clinical trial was initiated in China, with the first patient dosed in early 2023. An initial data readout from this trial was anticipated in the latter half of 2023.
Mechanism of Action and Signaling Pathway
The underlying pathology of LCA2 is the disruption of the visual cycle due to a dysfunctional RPE65 protein. The RPE65 enzyme, located in the retinal pigment epithelium (RPE), is responsible for converting all-trans-retinyl esters to 11-cis-retinol, a crucial step in the regeneration of rhodopsin in photoreceptor cells. Without functional RPE65, photoreceptors are unable to respond to light, leading to severe vision loss.
FT-001 aims to correct this defect by introducing a healthy copy of the RPE65 gene into the RPE cells. The subretinal injection delivers the rAAV2 vector containing the RPE65 transgene to the target cells. Once inside the RPE cells, the transgene is expressed, leading to the production of a functional RPE65 enzyme. This, in turn, is expected to restore the visual cycle and improve visual function.
Preclinical Research
While specific preclinical data for FT-001 has not been publicly released, the development of RPE65 gene therapies generally relies on well-established animal models of LCA2. The most commonly used model is the rd12 mouse, which has a naturally occurring nonsense mutation in the Rpe65 gene. This model recapitulates many of the key features of human LCA2, including early and severe retinal degeneration.
General Preclinical Experimental Workflow
The preclinical evaluation of a candidate RPE65 gene therapy like FT-001 would typically involve the following steps:
Investigating the Pathogenesis of Retinitis Pigmentosa for the Development of FT001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinitis Pigmentosa (RP) is a group of inherited retinal dystrophies characterized by the progressive degeneration of photoreceptor cells, leading to significant vision loss and, in many cases, legal blindness.[1][2][3] The genetic and molecular landscape of RP is complex, with mutations in over 100 genes implicated in its pathogenesis.[1] This technical guide provides an in-depth overview of the core molecular mechanisms driving RP, including phototransduction cascade defects, protein misfolding, apoptosis, oxidative stress, and neuroinflammation. Understanding these intricate pathways is paramount for the development of novel therapeutic interventions like the hypothetical FT001. This document summarizes key quantitative data, details essential experimental protocols for preclinical evaluation, and visualizes the complex biological processes involved to guide researchers and drug development professionals in the pursuit of effective treatments for this debilitating disease.
Introduction to Retinitis Pigmentosa
Retinitis Pigmentosa encompasses a collection of inherited retinal diseases that affect approximately 1 in 4,000 people worldwide.[4][5][6][7] Clinically, RP is characterized by initial night blindness (nyctalopia) and a gradual loss of peripheral vision, often described as "tunnel vision".[1][2] These symptoms arise from the primary degeneration of rod photoreceptors, followed by the secondary death of cone photoreceptors, which are responsible for central and color vision.[2][5] The progression of the disease can vary significantly among individuals, even within the same family, due to the extensive genetic heterogeneity.[2] Inheritance patterns can be autosomal dominant, autosomal recessive, or X-linked.[1][8]
The development of this compound, a hypothetical therapeutic agent, is predicated on a deep understanding of the fundamental disease mechanisms to identify viable molecular targets for intervention. The goal of such a therapeutic could be to slow or halt the progression of photoreceptor degeneration, and potentially to restore some visual function.
Molecular Pathogenesis of Retinitis Pigmentosa
The underlying cause of RP lies in genetic mutations that disrupt the function and survival of photoreceptor cells and the supporting retinal pigment epithelium (RPE).[9] These mutations affect a wide array of cellular processes, leading to a final common pathway of photoreceptor cell death.[2]
Key Pathogenic Mechanisms
-
Defective Phototransduction Cascade: A significant number of RP-causing mutations occur in genes encoding proteins involved in the phototransduction cascade, the process by which light is converted into an electrical signal. For example, mutations in the RHO gene, which encodes rhodopsin, are a common cause of autosomal dominant RP.[10] These mutations can lead to protein misfolding and aggregation, triggering cellular stress and apoptosis.[9]
-
Protein Misfolding and Endoplasmic Reticulum (ER) Stress: Many RP-associated mutations result in the production of misfolded proteins that accumulate in the endoplasmic reticulum, leading to ER stress and activation of the unfolded protein response (UPR).[9] Chronic UPR activation can ultimately trigger apoptosis.[9]
-
Apoptosis and Necrosis: Photoreceptor cell death in RP occurs primarily through apoptosis, or programmed cell death.[9][11] However, evidence also suggests the involvement of other cell death pathways, such as necrosis, particularly in response to cellular stress.[12] The dysregulation of apoptotic genes can accelerate the progression of RP.[9]
-
Oxidative Stress: The retina is a highly metabolic tissue with high oxygen consumption, making it particularly susceptible to oxidative stress.[13][14] In RP, the degeneration of photoreceptors can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, causing further cellular damage and contributing to a cycle of cell death.[13][14]
-
Neuroinflammation: The death of photoreceptor cells releases damage-associated molecular patterns (DAMPs), which activate microglia, the resident immune cells of the retina.[15] This activation leads to a chronic inflammatory state characterized by the release of pro-inflammatory cytokines like TNF-α and interleukins, which are toxic to the remaining photoreceptors and exacerbate the degenerative process.[15][16]
Signaling Pathways
The pathogenesis of RP involves the dysregulation of several critical signaling pathways. The following diagram illustrates a simplified overview of the interconnected pathways leading to photoreceptor cell death.
Caption: Core pathogenic pathways in Retinitis Pigmentosa.
Quantitative Data in Retinitis Pigmentosa Research
Quantitative assessment of disease progression is critical for evaluating the efficacy of potential therapeutics like this compound. The following tables summarize key parameters used in preclinical and clinical studies.
Table 1: Rate of Functional Decline in Retinitis Pigmentosa
| Functional Parameter | Mean Annual Rate of Decline | Study Population | Reference |
| Visual Acuity | 1.8% | Patients with rhodopsin mutations | [17] |
| Visual Field Area | 2.6% | Patients with rhodopsin mutations | [17] |
| Cone ERG Amplitude | 8.7% to 18.5% | General RP patients and those with dominant RP | [17][18] |
| Mean Deviation (MD) of Visual Field | -0.37 dB/year | General RP patients | [19] |
Table 2: Retinal Structural Changes in Retinitis Pigmentosa
| Structural Parameter | Observation | Methodology | Reference |
| Outer Nuclear Layer (ONL) Thickness | Progressive thinning | Optical Coherence Tomography (OCT) | [20] |
| Ellipsoid Zone (EZ) Width | Progressive constriction | Optical Coherence Tomography (OCT) | [21][22] |
| Perfusion Density | Decrease of ~2.4% per year | OCT Angiography (OCT-A) | [22] |
| Foveal Avascular Zone (FAZ) Area | Increase of ~0.08-0.15 mm²/year | OCT Angiography (OCT-A) | [22] |
| Central Macular Thickness (CMT) | Increased in patients with Cystoid Macular Edema (CME) | Optical Coherence Tomography (OCT) | [6] |
Key Experimental Protocols for this compound Development
The preclinical evaluation of this compound will require robust and standardized experimental protocols to assess its safety and efficacy in relevant animal models of RP.[23]
Animal Models of Retinitis Pigmentosa
A variety of animal models are available to study RP, each with specific genetic mutations that mimic the human disease.[23][24] The choice of model is crucial and should align with the proposed mechanism of action of this compound.
-
rd1 and rd10 Mice: These models have mutations in the Pde6b gene and exhibit rapid and severe photoreceptor degeneration, making them suitable for studying disease mechanisms and neuroprotective strategies.[25][26]
-
Transgenic Models: Mice expressing specific human mutations (e.g., in the rhodopsin gene) allow for the investigation of gene-specific therapies.[23]
-
Large Animal Models: Pigs and dogs with naturally occurring or genetically engineered retinal degenerations offer a retinal structure more similar to humans and are valuable for late-stage preclinical testing.[25]
Electroretinography (ERG)
ERG is a non-invasive technique that measures the electrical response of the retina to a light stimulus, providing a functional assessment of photoreceptor and other retinal cell health.[27][28][29][30]
Methodology:
-
Animal Preparation: The animal is anesthetized and its pupils are dilated.
-
Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously near the eye, and a ground electrode is placed on the tail or ear.
-
Dark Adaptation: The animal is dark-adapted for a period (e.g., overnight) to assess rod function.
-
Stimulation and Recording: A series of light flashes of increasing intensity are presented to elicit scotopic (rod-driven) and then, after light adaptation, photopic (cone-driven) responses.
-
Data Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) are measured and compared between treatment and control groups.[27]
Optical Coherence Tomography (OCT)
OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the quantitative measurement of retinal layer thickness.[20][21][31][32]
Methodology:
-
Animal Preparation: The animal is anesthetized and its pupils are dilated.
-
Image Acquisition: The animal is positioned in front of the OCT device, and a series of scans are taken across the retina, centered on the optic nerve head.
-
Image Analysis: The thickness of the different retinal layers, particularly the outer nuclear layer (ONL) where photoreceptor cell bodies reside, is measured using the device's software.
-
Longitudinal Monitoring: OCT allows for repeated measurements in the same animal over time to track the progression of retinal degeneration and the therapeutic effect of this compound.
Histology and Immunohistochemistry
Histological analysis of retinal tissue provides detailed information about cellular structure and the presence of specific proteins.
Methodology:
-
Tissue Collection and Preparation: Following euthanasia, the eyes are enucleated, fixed in an appropriate fixative (e.g., 4% paraformaldehyde), and embedded in paraffin or resin.
-
Sectioning: Thin sections (e.g., 5-10 µm) of the retina are cut using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment of retinal layers.
-
Immunohistochemistry: Using specific antibodies to label different cell types (e.g., rhodopsin for rods, cone opsins for cones, Iba1 for microglia) to assess cell survival and inflammation.
-
-
Microscopy and Analysis: The stained sections are imaged using a microscope, and quantitative analysis (e.g., counting cell layers, measuring protein expression) is performed.
This compound Development Workflow and Logic
The development of this compound will follow a structured, multi-stage process from target identification to preclinical validation.
Caption: A streamlined workflow for the development of this compound.
Conclusion
The pathogenesis of Retinitis Pigmentosa is a complex interplay of genetic defects, cellular stress, inflammation, and programmed cell death. A thorough understanding of these mechanisms is the cornerstone for the rational design and development of novel therapeutics such as this compound. The experimental protocols and quantitative endpoints outlined in this guide provide a framework for the rigorous preclinical evaluation necessary to advance promising candidates toward clinical trials. While significant challenges remain, the continued elucidation of RP pathogenesis offers hope for the development of treatments that can preserve and restore vision for affected individuals.
References
- 1. Retinitis pigmentosa - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Retinitis Pigmentosa: Pathogenesis, Diagnostic Findings, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Management Options for Patients with Retinitis Pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Optical coherence tomography analysis at initial diagnosis in patients with retinitis pigmentosa and associated cystoid macular edema | PLOS One [journals.plos.org]
- 7. Development of experimental treatments for patients with retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models and different therapies for treatment of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Retinitis Pigmentosa: Progress in Molecular Pathology and Biotherapeutical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms Related to Oxidative Stress in Retinitis Pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Molecular mechanisms underlying inherited photoreceptor degeneration as targets for therapeutic intervention [frontiersin.org]
- 16. Neuroinflammation in retinitis pigmentosa: Therapies targeting the innate immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Monitoring progression of retinitis pigmentosa: current recommendations and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progression Rate of Visual Function and Affecting Factors at Different Stages of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Optical Coherence Tomography in the Evaluation of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Quantitative progression of retinitis pigmentosa by optical coherence tomography angiography | Semantic Scholar [semanticscholar.org]
- 23. [Animal models for retinitis pigmentosa research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Animal models and different therapies for treatment of retinitis pigmentosa. | Semantic Scholar [semanticscholar.org]
- 25. Animal Models of Retinitis Pigmentosa (RP) | Veterian Key [veteriankey.com]
- 26. researchgate.net [researchgate.net]
- 27. Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP) | Springer Nature Experiments [experiments.springernature.com]
- 29. Electrophysiology in retinitis pigmentosa | PPTX [slideshare.net]
- 30. researchgate.net [researchgate.net]
- 31. tandfonline.com [tandfonline.com]
- 32. The Use of Optical Coherence Tomography in Evaluation of Retinitis Pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Subretinal Injection of Gene Therapy Agents
Disclaimer: Extensive searches for "FT001" did not yield specific information on a subretinal injection therapy with this designation. The following application notes and protocols are a generalized representation based on established surgical techniques for subretinal delivery of gene therapies.
Introduction
Subretinal injection is a precise surgical procedure for the targeted delivery of therapeutic agents to the subretinal space, directly targeting photoreceptor cells and the retinal pigment epithelium (RPE).[1] This technique is central to the administration of gene therapies for a variety of inherited retinal diseases (IRDs).[1] The goal is to achieve localized and sustained therapeutic effect while minimizing systemic exposure and off-target effects.[2] This document outlines a generalized protocol for the subretinal injection of a viral vector-based gene therapy.
Surgical Equipment and Reagents
| Category | Item | Specifications |
| Surgical Instruments | Vitrectomy System | 23-gauge or 25-gauge |
| Infusion Cannula | ||
| Light Pipe | ||
| Vitrector | ||
| Subretinal Injection Cannula | 38-gauge or 41-gauge with a soft, extendable tip | |
| Syringe for Injection | Micro-dose injector or equivalent | |
| Scleral Plugs/Sutures | ||
| Reagents & Solutions | Balanced Salt Solution (BSS) | Sterile, for irrigation and pre-bleb formation |
| Triamcinolone Acetonide | Diluted, for vitreous visualization (optional) | |
| Perfluorocarbon Liquids | For retinal stabilization (if required) | |
| Gas Tamponade | e.g., SF6 or C3F8 (if required) | |
| Anesthesia | General or retrobulbar anesthesia |
Surgical Protocol: Subretinal Injection via Pars Plana Vitrectomy
This protocol describes a standard three-port pars plana vitrectomy followed by subretinal injection. The procedure can be performed by a single surgeon or with the assistance of a second surgeon for the injection step.[1][3]
1. Pre-operative Preparation:
-
Patients may receive oral steroids days before the procedure, which are then tapered post-operatively.
-
Standard sterile preparation and draping of the operative eye are performed.
-
Anesthesia is administered (general or retrobulbar).[1]
2. Vitrectomy:
-
A standard three-port pars plana vitrectomy (23-gauge or 25-gauge) is initiated.
-
A core vitrectomy is performed, followed by the induction of a posterior vitreous detachment (PVD) if not already present. Dilute triamcinolone acetonide can aid in visualizing the vitreous.[4]
-
A thorough vitrectomy, including a 360-degree scleral depressed shave, is completed to prevent postoperative complications.[4]
3. Subretinal Injection:
-
The injection site is selected, typically along the supero-temporal vascular arcade, avoiding areas of significant retinal atrophy or major blood vessels.
-
Two-Step Technique (Pre-bleb): A small bleb of Balanced Salt Solution (BSS) is first injected into the subretinal space using a 41-gauge cannula to create a space for the therapeutic agent.[1] This technique helps confirm the correct location and can minimize the reflux of the vector.[1]
-
One-Step Technique: The therapeutic vector is directly injected to create the subretinal bleb.[1]
-
The subretinal injection cannula (e.g., 38-gauge or 41-gauge) is carefully introduced into the subretinal space.
-
The therapeutic agent is slowly injected to create a bleb that detaches the neurosensory retina from the RPE. The injection pressure should be controlled to avoid retinal damage. The use of automated injectors can enhance precision and control over the injection volume and speed.[3][5]
-
Intraoperative optical coherence tomography (OCT) can be used to monitor the placement of the cannula and the formation of the subretinal bleb.[4]
4. Post-injection and Closure:
-
Following the injection, a fluid-air exchange is performed to remove any residual vector from the vitreous cavity, which helps to minimize inflammation.[4]
-
The sclerotomies are closed securely.
-
Sub-Tenon or retrobulbar triamcinolone acetonide may be administered at the surgeon's discretion.[4]
-
Post-operative positioning may be required depending on the use of a tamponade agent.[4]
Experimental Workflows
Subretinal Injection Surgical Workflow
Caption: A flowchart of the subretinal injection surgical procedure.
Hypothetical Signaling Pathway for a Gene Therapy Agent
The mechanism of action for a gene therapy agent delivered subretinally typically involves the transduction of target cells (photoreceptors or RPE) with a viral vector carrying a functional copy of a gene.
References
- 1. Subretinal Injection Techniques for Retinal Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in technical methods and applications of subretinal injections in experimental animals [frontiersin.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Surgical Techniques for Retinal Gene Therapy Delivery | Retinal Physician [retinalphysician.com]
- 5. medone.com [medone.com]
Application Notes and Protocols for AAV Vector Production and Purification for Retinal Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adeno-associated virus (AAV) vectors have become a leading platform for gene delivery in retinal gene therapy, offering a favorable safety profile and sustained transgene expression in the relatively immune-privileged environment of the eye.[1][2][3] The successful clinical application of AAV-based therapies, such as Luxturna for Leber congenital amaurosis, has spurred further research and development in this field.[3][4] This document provides detailed protocols for the production and purification of AAV vectors intended for retinal gene therapy, targeting researchers, scientists, and drug development professionals. The protocols cover plasmid preparation, cell culture and transfection, vector harvesting, purification, and quality control.
I. AAV Vector Production
The production of recombinant AAV (rAAV) vectors typically involves the co-transfection of mammalian cells, most commonly Human Embryonic Kidney 293 (HEK293) cells or their derivatives, with three key plasmids: a plasmid containing the gene of interest flanked by AAV inverted terminal repeats (ITRs), a plasmid providing the AAV replication (Rep) and capsid (Cap) genes, and a helper plasmid supplying the adenoviral genes necessary for AAV replication.[5]
Plasmid Preparation
High-quality, endotoxin-free plasmid DNA is critical for efficient transfection and high viral vector yields. Commercial kits are available for producing transfection-grade plasmids. The three plasmids are:
-
pAAV-GOI: Contains the gene of interest (GOI) driven by a suitable promoter (e.g., CBA, CMV) and flanked by AAV2 ITRs.
-
pRep-Cap: Provides the AAV Rep and Cap genes. The Cap gene determines the AAV serotype, which in turn influences retinal cell tropism.[3] AAV2, AAV5, AAV8, and engineered capsids like AAV2.7m8 are commonly used for retinal targeting.[1][6][7][8]
-
pHelper: Contains essential adenoviral genes (E2A, E4, and VA) that facilitate AAV replication.
Cell Culture and Transfection
HEK293T cells, a derivative of HEK293 cells expressing the SV40 large T-antigen, are widely used for AAV production due to their high transfectability and protein expression levels. Both adherent and suspension cell culture systems can be utilized.
Protocol 1: AAV Production in Adherent HEK293T Cells
This protocol is suitable for small to medium-scale production.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (e.g., Polyethylenimine (PEI))[5]
-
Opti-MEM
-
Plasmids: pAAV-GOI, pRep-Cap, pHelper
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in T-175 flasks or multi-layer cell factories (e.g., Corning CellSTACKs) to achieve 70-80% confluency on the day of transfection.[9][10]
-
Transfection Complex Preparation:
-
For a T-175 flask, prepare a DNA mixture with a total of 25-35 µg of plasmid DNA (pAAV-GOI, pRep-Cap, and pHelper in a 1:1:1 molar ratio) in serum-free medium like Opti-MEM.
-
In a separate tube, dilute the PEI transfection reagent in Opti-MEM. A common DNA:PEI ratio is 1:2 or 1:3 (w/w).[9][10]
-
Add the DNA mixture to the diluted PEI, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.[5]
-
-
Transfection:
-
Replace the cell culture medium with fresh, pre-warmed DMEM containing 2% FBS.
-
Add the DNA-PEI complexes dropwise to the cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Incubation and Harvest: Harvest the cells and supernatant 48-72 hours post-transfection.[5]
Protocol 2: AAV Production in Suspension HEK293T Cells
This protocol is highly scalable and suitable for large-scale production.
Materials:
-
Suspension-adapted HEK293T cells
-
Serum-free suspension culture medium (e.g., FreeStyle™ 293 Expression Medium)
-
Transfection reagent (e.g., PEI)
-
Plasmids: pAAV-GOI, pRep-Cap, pHelper
Procedure:
-
Cell Culture: Culture suspension HEK293T cells in shaker flasks in a shaking incubator (e.g., 125 rpm) at 37°C with 8% CO2. Maintain cell density between 0.5 x 10^6 and 2.0 x 10^6 viable cells/mL.
-
Transfection:
-
On the day of transfection, ensure the cell viability is >95%. Dilute the cells to a final density of 1.0 x 10^6 cells/mL.
-
Prepare the DNA-PEI complexes as described in the adherent cell protocol, using serum-free medium.
-
Add the transfection complexes to the cell suspension culture.
-
-
Incubation and Harvest: Harvest the cells and supernatant 48-72 hours post-transfection. A typical yield from a 90 mL suspension culture can range from 1 x 10^13 to 1.5 x 10^13 vector genomes (vg).[11][12]
AAV Production Workflow
References
- 1. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 2. Advances in AAV Vector Development for Gene Therapy in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Development of AAV-Based Gene Therapy Products for the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rAAV Production with PEI STAR™ Transfection Reagent in Adherent HEK293 Cells [tocris.com]
- 6. Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel AAV capsids for intravitreal gene therapy of photoreceptor disorders | EMBO Molecular Medicine [link.springer.com]
- 9. AAV Production in HEK293T Cells [protocols.io]
- 10. addgene.org [addgene.org]
- 11. Streamlined Adeno-Associated Virus Production Using Suspension HEK293T Cells [bio-protocol.org]
- 12. Streamlined Adeno-Associated Virus Production Using Suspension HEK293T Cells [en.bio-protocol.org]
Application Notes and Protocols: Quality Control Assays for FT001 Manufacturing
Product: FT001 - An autologous CAR-T cell therapy targeting CD19 for the treatment of relapsed or refractory B-cell acute lymphoblastic leukemia (B-ALL).
Audience: Researchers, scientists, and drug development professionals.
Introduction: The robust manufacturing of this compound, a promising CAR-T cell therapy, necessitates a comprehensive quality control (QC) strategy to ensure the identity, purity, potency, safety, and stability of the final product.[1][2][3] This document provides detailed application notes and protocols for the critical QC assays employed during the manufacturing of this compound. These assays are essential for lot release and to guarantee that each patient receives a safe and effective treatment.[4][5]
Identity Assays
Identity testing confirms that the manufactured cell product is this compound and distinguishes it from other products.[6][7] For this compound, this involves confirming the presence of the CAR construct and the T-cell phenotype.
CAR-T Cell Identification by Flow Cytometry
Application Note: This assay identifies and quantifies the percentage of T cells expressing the CD19-specific chimeric antigen receptor (CAR) on their surface.
Protocol:
-
Cell Preparation:
-
Thaw a cryopreserved vial of the final this compound product.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Resuspend the cells to a concentration of 1x10^6 cells/mL.
-
-
Staining:
-
Incubate 1x10^5 cells with a fluorescently labeled anti-CD19 CAR antibody and antibodies against T-cell markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Include unstained and single-color controls for compensation.
-
-
Data Acquisition:
-
Acquire data on a validated flow cytometer.
-
Collect a minimum of 50,000 events in the live-cell gate.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Identify the T-cell population (CD3+).
-
Within the T-cell population, quantify the percentage of cells positive for the CAR construct.
-
Data Presentation:
| Parameter | Specification |
| CAR+ T-cells (%) | ≥ 60% |
| CD3+ T-cells (%) | ≥ 90% |
Vector Copy Number (VCN) by ddPCR
Application Note: This assay determines the average number of CAR transgene copies per cell, which is a critical parameter for both safety and efficacy.[8] Droplet Digital PCR (ddPCR) provides a highly precise and absolute quantification of the VCN.[8]
Protocol:
-
Genomic DNA Extraction:
-
Extract genomic DNA from a known number of this compound cells using a validated kit.
-
Quantify the DNA concentration and assess its purity.
-
-
ddPCR Reaction Setup:
-
Prepare a reaction mix containing primers and probes specific for the CAR transgene and a reference gene (e.g., RNase P).
-
Add the extracted genomic DNA to the reaction mix.
-
-
Droplet Generation and PCR:
-
Generate droplets using a droplet generator.
-
Perform PCR amplification to the endpoint.
-
-
Data Acquisition and Analysis:
-
Read the droplets on a droplet reader to count positive and negative droplets for both the CAR transgene and the reference gene.
-
Calculate the VCN using the following formula: VCN = (Copies of CAR transgene / Copies of reference gene) x 2 (for a diploid genome).
-
Data Presentation:
| Parameter | Specification |
| Vector Copy Number (VCN) | 1 - 5 copies/cell |
Purity Assays
Purity assays ensure that the final product is free from contaminating cell types and process-related impurities.[9][10]
Residual B-Cell Quantification by Flow Cytometry
Application Note: This assay quantifies the percentage of residual B-cells (CD19+) in the final product, which should be minimal as they are the target of the therapy.
Protocol:
-
Cell Preparation and Staining:
-
Follow the same cell preparation steps as in section 1.1.
-
Stain cells with fluorescently labeled antibodies against CD19 and a T-cell marker (CD3).
-
-
Data Acquisition and Analysis:
-
Acquire and analyze the data as described in section 1.1.
-
Quantify the percentage of CD19+ cells within the total live cell population.
-
Data Presentation:
| Parameter | Specification |
| Residual CD19+ B-cells (%) | < 1% |
Residual Host Cell DNA Quantification by qPCR
Application Note: This assay measures the amount of residual DNA from the host cells used for viral vector production (e.g., HEK293 cells).[8][9]
Protocol:
-
DNA Extraction: Extract DNA from the final this compound product.
-
qPCR Reaction: Perform qPCR using primers and a probe specific for a HEK293-specific gene.
-
Quantification: Quantify the amount of residual DNA against a standard curve of known HEK293 DNA concentrations.
Data Presentation:
| Parameter | Specification |
| Residual Host Cell DNA | < 10 ng/dose |
Potency Assays
Potency assays are crucial for demonstrating the biological activity and therapeutic potential of the this compound product.[11][12][13] These assays should reflect the product's mechanism of action (MOA).[14]
Cytotoxicity Assay
Application Note: This assay measures the ability of this compound to kill CD19-expressing target cells, which is its primary MOA.
Protocol:
-
Cell Preparation:
-
Prepare this compound effector cells and CD19+ target cells (e.g., NALM-6 cell line).
-
Label the target cells with a viability dye or a release agent (e.g., Calcein-AM).
-
-
Co-culture:
-
Co-culture the effector and target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include target cells alone as a negative control.
-
Incubate for 4-24 hours.
-
-
Data Acquisition:
-
Measure target cell lysis by flow cytometry (detecting dead target cells) or by measuring the release of the labeling agent.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each E:T ratio.
-
Data Presentation:
| E:T Ratio | Specification (% Specific Lysis) |
| 10:1 | ≥ 50% |
| 5:1 | ≥ 30% |
Cytokine Release Assay (ELISA)
Application Note: This assay measures the release of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), upon stimulation of this compound with target cells. Cytokine release is a key aspect of the anti-tumor immune response.
Protocol:
-
Co-culture:
-
Set up a co-culture of this compound and CD19+ target cells as described in section 3.1.
-
Incubate for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the co-culture plate and collect the supernatant.
-
-
ELISA:
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of IFN-γ and IL-2 using specific antibody pairs.
-
Data Presentation:
| Cytokine | Specification (pg/mL) |
| IFN-γ | ≥ 2000 |
| IL-2 | ≥ 500 |
Safety Assays
Safety testing is paramount to ensure the product is free from microbial contamination.[15][16]
Sterility Testing
Application Note: This assay ensures the absence of bacterial and fungal contaminants in the final product.[15] Due to the short shelf-life of this compound, rapid methods are preferred.[7][16]
Protocol (Rapid Microbial Detection):
-
Inoculation: Inoculate the final product into aerobic and anaerobic culture bottles of an automated microbial detection system (e.g., BacT/ALERT).[17]
-
Incubation and Monitoring: Incubate the bottles in the system, which continuously monitors for microbial growth by detecting CO2 production.
-
Result: A negative result after a specified incubation period (e.g., 7 days) confirms sterility. A preliminary negative result at 48-72 hours can be used for product release at risk, with the full incubation continuing.[7]
Data Presentation:
| Parameter | Specification |
| Sterility (Bacteria and Fungi) | No growth detected |
Mycoplasma Testing
Application Note: This assay detects the presence of Mycoplasma, a common contaminant in cell cultures that is not detectable by standard sterility tests.[15] Rapid PCR-based methods are recommended.[18]
Protocol (qPCR-based):
-
Sample Preparation: Collect a sample of the final product.
-
DNA Extraction: Extract DNA from the sample.
-
qPCR: Perform qPCR using primers and probes specific for Mycoplasma DNA.
-
Result: The absence of amplification indicates the absence of Mycoplasma contamination.[18]
Data Presentation:
| Parameter | Specification |
| Mycoplasma | Not Detected |
Endotoxin Testing
Application Note: This assay quantifies the level of endotoxins, which are pyrogenic substances from the cell walls of Gram-negative bacteria.
Protocol (Limulus Amebocyte Lysate - LAL - Assay):
-
Sample Preparation: Prepare a dilution of the final product.
-
LAL Assay: Perform a kinetic chromogenic LAL assay according to the manufacturer's instructions.
-
Quantification: Measure the colorimetric change over time and quantify the endotoxin level against a standard curve.
Data Presentation:
| Parameter | Specification |
| Endotoxin | < 5.0 EU/kg body weight |
Stability Assays
Stability testing ensures that this compound maintains its critical quality attributes throughout its shelf life.[19]
Application Note: A stability program is established to monitor the identity, purity, potency, and safety of this compound under its intended storage conditions (cryopreservation in vapor-phase liquid nitrogen).[19]
Protocol:
-
Storage: Store vials of the final product at ≤ -150°C.
-
Testing Timepoints: Test the product at specified time points (e.g., 0, 3, 6, 12, 18, 24 months).[19]
-
Assays: At each timepoint, perform a panel of stability-indicating assays, including:
-
Viability (by Trypan Blue exclusion or flow cytometry)
-
CAR+ T-cell percentage (Flow Cytometry)
-
Cytotoxicity Assay
-
Sterility (at the end of the study)
-
Data Presentation:
| Timepoint | Viability (%) | CAR+ T-cells (%) | Specific Lysis (%) (10:1 E:T) |
| 0 | ≥ 80% | ≥ 60% | ≥ 50% |
| 3 Months | Report Value | Report Value | Report Value |
| 6 Months | Report Value | Report Value | Report Value |
| 12 Months | Report Value | Report Value | Report Value |
| 24 Months | ≥ 70% | ≥ 50% | ≥ 40% |
Mandatory Visualizations
This compound Mechanism of Action Signaling Pathway
Caption: this compound CAR-T cell activation and tumor cell killing pathway.
Quality Control Testing Workflow for this compound
Caption: Overview of the quality control workflow for this compound manufacturing.
Logical Relationship of QC Attributes
Caption: Interrelationship of critical quality attributes for this compound.
References
- 1. Developing assays to address identity, potency, purity and safety: cell characterization in cell therapy process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical considerations for cellular therapy manufacturing [insights.bio]
- 4. Quality assessment of cellular therapies: the emerging role of molecular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends [cellandgene.com]
- 6. Working Group Spotlight: Methods and Processes for Assessing Cell Identity — Standards Coordinating Body [standardscoordinatingbody.org]
- 7. fda.gov [fda.gov]
- 8. Cell Therapy Manufacturing and Quality Control | Bio-Rad [bio-rad.com]
- 9. Optimizing Purity, Safety, and Efficiency for Cell Therapy Manufacturing - Life in the Lab [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Potency assays and biomarkers for cell-based advanced therapy medicinal products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. slingshotbio.com [slingshotbio.com]
- 13. Why is a potency assay important for cell and gene therapy products? - SSI Strategy [ssistrategy.com]
- 14. Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products – BEBPA [bebpa.org]
- 15. clean-cells.com [clean-cells.com]
- 16. Cell and Gene Therapy production with Smart Quality Testing [rapidmicrobiology.com]
- 17. celltherapies.com [celltherapies.com]
- 18. Rapid PCR-Based Sterility Testing in Cell Therapy Manufacturing [neopharmlabs.com]
- 19. atlantisbioscience.com [atlantisbioscience.com]
Application Notes and Protocols: FT001 Dose-Escalation Study in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dose-escalation study design for FT001, a recombinant adeno-associated virus 2 (AAV2) expressing human RPE65 (hRPE65) gene therapy for patients with RPE65-associated retinal dystrophy. The protocols herein are based on the Phase I clinical trial (NCT05858983) of this compound.
Study Design and Objectives
The Phase I clinical trial of this compound was a multi-center, open-label, dose-escalation study designed to evaluate the safety, tolerability, and preliminary efficacy of a single subretinal injection of this compound. The primary objective of the dose-escalation phase was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
Dose Escalation Strategy
Based on the enrollment of 3 subjects per cohort, the study employed a conventional 3+3 dose-escalation design. This is a standard, rule-based design widely used in Phase I oncology and other therapeutic areas to ensure patient safety while escalating the dose to a therapeutically relevant level.[1][2][3][4][5]
Logical Flow of a 3+3 Dose-Escalation Design
Caption: Workflow of the 3+3 dose-escalation design.
This compound Dosing Cohorts
The study evaluated three dose levels of this compound administered via a single subretinal injection. A total of 9 subjects were enrolled in the dose-escalation phase.[6]
| Dose Cohort | Dose Level | Vector Genomes (vg) per eye | Number of Subjects |
| 1 | Low | 1.5 x 10¹⁰ | 3 |
| 2 | Medium | 7.5 x 10¹⁰ | 3 |
| 3 | High | 15 x 10¹⁰ | 3 |
Safety and Efficacy Assessments
Safety Evaluation
The primary safety endpoint was the incidence of dose-limiting toxicities (DLTs). In the this compound Phase I study, no DLTs, serious unexpected serious adverse reactions (SUSARs), or deaths were observed in any dose group.[6] A total of 44 treatment-emergent adverse events (TEAEs) were reported, with the majority related to the surgical procedure or steroid use. Only two TEAEs were considered associated with this compound: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group.[6] There was no clear dose-dependent trend in the incidence or severity of TEAEs.[6]
| Dose Cohort | Dose Level (vg/eye) | DLTs Observed | This compound-Related TEAEs |
| 1 | 1.5 x 10¹⁰ | 0 | 1 (Rhegmatogenous retinal detachment) |
| 2 | 7.5 x 10¹⁰ | 0 | 0 |
| 3 | 15 x 10¹⁰ | 0 | 1 (Ocular inflammation) |
Preliminary Efficacy Evaluation
Preliminary efficacy was assessed through functional vision and light sensitivity tests.
-
Multi-Luminance Mobility Test (MLMT): At the most recent follow-up, 4 out of 6 (67%) subjects showed an improvement of ≥2 light levels from baseline.[6]
-
Full-Field Light Sensitivity Threshold (FST) Test: At 4 and 8 weeks post-administration, 4 out of 9 (44%) subjects demonstrated an improved FST of 2 Log units or more.[6]
These results indicate that a single subretinal administration of this compound led to significant improvements in functional vision and light sensitivity, which were observed as early as week 4 and sustained.[6]
Experimental Protocols
Protocol: Multi-Luminance Mobility Test (MLMT)
The MLMT is a standardized test to assess functional vision by evaluating a patient's ability to navigate an obstacle course under various controlled light conditions.[7][8][9][10]
Objective: To measure changes in functional vision, specifically the ability to navigate in different lighting environments.
Procedure:
-
Dark Adaptation: Subjects undergo a period of dark adaptation (e.g., 40 minutes) before testing begins.[11]
-
Course Navigation: Subjects are instructed to navigate a standardized obstacle course. The course configuration is changed for each run to minimize learning effects.[7][11]
-
Luminance Levels: The test is conducted at several standardized, increasing luminance levels, typically ranging from 1 lux (dim light) to 400 lux (bright indoor light).[7][11]
-
Testing Conditions: For each visit, a subject may navigate the course up to 12 times, with testing performed for each eye individually (one eye patched) and then with both eyes.[11]
-
Scoring: Performance is evaluated based on accuracy (number of errors) and speed (time to complete the course). A "pass" at a given light level is determined by meeting predefined criteria for both speed and accuracy. The primary outcome is often the lowest light level at which the subject can successfully navigate the course.[7][11]
Protocol: Full-Field Light Sensitivity Threshold (FST) Test
The FST is a psychophysical test that quantifies retinal sensitivity by determining the lowest luminance flash of light a patient can perceive.[12][13]
Objective: To measure the threshold of light sensitivity across the entire visual field.
Procedure:
-
Dark Adaptation: The patient undergoes a period of dark adaptation. The duration can vary but is a critical parameter to standardize.[12][14]
-
Stimulus Presentation: The patient is positioned in a Ganzfeld dome, which delivers full-field flashes of light of varying intensities.[14] Stimuli can be of different colors (e.g., white, blue, red) to differentiate between rod and cone sensitivity.[12]
-
Patient Response: For each flash, which is often paired with an auditory or haptic cue, the patient indicates whether they saw the light, typically by pressing a "yes" or "no" button.[12][13]
-
Threshold Determination: The system automatically adjusts the flash intensity based on the patient's responses using a staircase or other algorithmic method until a threshold is determined. This threshold is defined as the luminance level the patient can reliably detect 50% of the time.[12] The entire process for a single threshold can take 1-2 minutes per test after adaptation.[12][13]
This compound Mechanism of Action and Signaling Pathway
This compound is a gene therapy designed to treat retinal dystrophies caused by mutations in the RPE65 gene. The RPE65 protein is a crucial enzyme in the visual cycle.[15][16][17]
The Visual Cycle and the Role of RPE65 The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal, which is essential for both rod and cone photoreceptor function.[15] A mutation in RPE65 disrupts this cycle, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the retinal pigment epithelium (RPE), ultimately causing severe vision loss.[15][17] this compound uses an AAV2 vector to deliver a functional copy of the hRPE65 gene into the RPE cells.[6][18] This allows for the production of functional RPE65 protein, restoring the visual cycle and improving visual function.[17]
RPE65 Visual Cycle Signaling Pathway
Caption: The role of this compound in restoring the RPE65-mediated visual cycle.
References
- 1. premier-research.com [premier-research.com]
- 2. researchgate.net [researchgate.net]
- 3. hallorancg.com [hallorancg.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 8. diagnosysllc.com [diagnosysllc.com]
- 9. modernretina.com [modernretina.com]
- 10. Spark Therapeutics Announces Publication Of Study Confirming Novel Test’s Validity, Reliability And Ability To Detect Change In Functional Vision - BioSpace [biospace.com]
- 11. Novel mobility test to assess functional vision in patients with inherited retinal dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diagnosysllc.com [diagnosysllc.com]
- 13. diagnosysllc.com [diagnosysllc.com]
- 14. ISCEV and IPS guideline for the full-field stimulus test (FST) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RPE65: role in the visual cycle, human retinal disease, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ophthalmology360.com [ophthalmology360.com]
Application Notes and Protocols for FT001 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the endpoints and outcome measures for clinical trials of FT001, a gene therapy for Leber Congenital Amaurosis type 2 (LCA2). The accompanying protocols detail the methodologies for the key experiments cited.
Introduction to this compound
This compound is an adeno-associated virus (AAV) vector-based gene therapy developed by Frontera Therapeutics.[1][2][3][4] It is designed to treat Leber Congenital Amaurosis type 2 (LCA2), a severe inherited retinal dystrophy caused by mutations in the RPE65 gene.[2][3][4] The therapy works by delivering a functional copy of the human RPE65 gene to retinal cells via a one-time subretinal injection.[2][3][4] This allows for the production of the RPE65 protein, which is essential for the visual cycle, and is intended to improve visual function in patients.[2][3][4] A Phase 1/2 clinical trial (NCT05858983) is currently underway to evaluate the safety, tolerability, and efficacy of this compound.[1]
This compound Signaling Pathway: The Visual Cycle
This compound aims to restore the normal function of the visual cycle within the retinal pigment epithelium (RPE) and photoreceptor cells. The RPE65 enzyme, encoded by the gene delivered by this compound, plays a critical role in this pathway.
Clinical Trial Endpoints for this compound
The Phase 1/2 clinical trial for this compound (NCT05858983) is a dose-escalation study evaluating the safety and efficacy of the gene therapy.[1]
Endpoint Summary Table
| Endpoint Type | Endpoint/Outcome Measure | Description |
| Primary | Safety and Tolerability | Assessment of adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).[1] |
| Secondary | Multi-luminance Mobility Test (MLMT) | Change from baseline in the ability to navigate a standardized obstacle course at various light levels.[1][5] |
| Secondary | Full-field Stimulus Threshold (FST) | Change from baseline in retinal sensitivity to light across the entire visual field.[1][6] |
| Exploratory | Best-Corrected Visual Acuity (BCVA) | Change from baseline in the patient's best-corrected vision. |
| Exploratory | Visual Field Assessment | Change from baseline in the extent of the peripheral and central visual field. |
| Exploratory | Patient-Reported Outcomes (PROs) | Assessment of the impact of treatment on the patient's quality of life and daily activities. |
Experimental Protocols
Administration of this compound: Subretinal Injection
Objective: To deliver the this compound vector to the subretinal space, targeting the RPE and photoreceptor cells.
Procedure:
-
Pre-operative Preparation: Standard pre-operative ophthalmic examination, including assessment of retinal anatomy.
-
Anesthesia: General or local anesthesia is administered to the patient.
-
Surgical Procedure:
-
A standard three-port pars plana vitrectomy is performed to remove the vitreous gel.
-
A small retinotomy (an opening in the retina) is created near the target area for injection.
-
A microcannula is inserted through the retinotomy into the subretinal space.
-
A slow and controlled injection of the this compound vector solution is administered, creating a bleb (a small blister-like elevation) that detaches the retina from the RPE. The volume and concentration of the vector are determined by the dose cohort in the clinical trial.[1]
-
The cannula is carefully withdrawn, and the sclerotomies (incisions in the sclera) are closed.
-
-
Post-operative Care: Patients are monitored for any complications, and a course of topical steroids and antibiotics is typically prescribed.
Efficacy Assessment: Multi-luminance Mobility Test (MLMT)
Objective: To assess changes in functional vision by evaluating a patient's ability to navigate an obstacle course under a range of controlled light conditions.[5][7]
Methodology:
-
Course Design: A standardized course with a defined path, obstacles of varying heights, and directional changes is used. The layout of the course is altered between trials to minimize learning effects.[8]
-
Luminance Levels: The test is conducted at multiple, pre-defined light levels, typically ranging from low light (e.g., 1 lux) to brighter indoor light (e.g., 400 lux).[8][9]
-
Procedure:
-
The patient is dark-adapted for a specified period before the test.
-
The test is performed monocularly (one eye at a time) and binocularly.
-
The patient is instructed to navigate the course from a designated start to a finish point.
-
The performance is video-recorded for later, independent grading.
-
-
Outcome Measures:
-
Pass/Fail: The primary outcome is the lowest light level at which the patient can successfully navigate the course.
-
Quantitative Scores: Secondary measures include the time to complete the course and the number of errors (e.g., collisions with obstacles, stepping off the path).[8]
-
Efficacy Assessment: Full-field Stimulus Threshold (FST)
Objective: To measure the overall light sensitivity of the retina.[6]
Methodology:
-
Equipment: A Ganzfeld dome stimulator is used to present flashes of light to the entire visual field.
-
Procedure:
-
The patient is dark-adapted for a standardized period (e.g., 45-60 minutes).
-
The test is performed monocularly.
-
A series of light flashes of varying intensity and color (e.g., white, red, blue) are presented.[10][11][12]
-
The patient indicates whether they perceived the flash.
-
A psychophysical algorithm (e.g., a staircase method) is used to determine the threshold, which is the minimum light intensity that the patient can reliably detect.
-
-
Outcome Measure: The change in the light sensitivity threshold from baseline is measured in decibels (dB) or log units.[1] An improvement is indicated by a decrease in the threshold (i.e., the ability to detect dimmer lights).
Logical Relationships and Workflows
This compound Clinical Trial Workflow
The following diagram illustrates the general workflow for a patient participating in the this compound clinical trial.
Relationship of Efficacy Endpoints
The various efficacy endpoints are designed to provide a comprehensive assessment of the potential benefits of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. modernretina.com [modernretina.com]
- 4. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 5. diagnosysllc.com [diagnosysllc.com]
- 6. researchgate.net [researchgate.net]
- 7. modernretina.com [modernretina.com]
- 8. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 9. Novel mobility test to assess functional vision in patients with inherited retinal dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Correlations of Full-Field Stimulus Threshold With Functional and Anatomical Outcome Measurements in Advanced Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tvst.arvojournals.org [tvst.arvojournals.org]
Application Notes and Protocols for Validating RPE65 Protein Expression Post-FT001 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001 is a promising gene therapy candidate designed to treat inherited retinal diseases associated with mutations in the RPE65 gene. This therapy utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65 gene to retinal pigment epithelium (RPE) cells.[1][2][3][4] The RPE65 protein is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore necessary for both rod and cone photoreceptor function.[5][6] Biallelic loss-of-function mutations in RPE65 lead to a deficiency in 11-cis-retinal, causing severe vision loss, as seen in Leber congenital amaurosis (LCA) and some forms of retinitis pigmentosa.[5][6]
Validation of RPE65 protein expression following this compound administration is crucial for assessing the therapy's efficacy at a molecular level. This document provides detailed application notes and protocols for a suite of assays to quantify and localize RPE65 protein expression in preclinical and clinical research settings.
Data Presentation: Quantitative Analysis of RPE65 Expression
The following tables present hypothetical, yet representative, quantitative data that could be expected from the successful administration of this compound in a preclinical animal model (e.g., Rpe65 knockout mouse) and in an in vitro human retinal organoid model.
Table 1: RPE65 Protein Expression in a Murine Model Post-FT001 Administration
| Treatment Group | Western Blot (Relative Densitometry Units) | ELISA (pg/mg total protein) | Immunohistochemistry (% RPE65-positive cells) |
| Wild-Type Control | 1.00 ± 0.12 | 550 ± 45 | 98 ± 2 |
| Rpe65 KO + Vehicle | Not Detected | < 10 | 0 |
| Rpe65 KO + this compound (Low Dose) | 0.45 ± 0.08 | 250 ± 30 | 48 ± 5 |
| Rpe65 KO + this compound (High Dose) | 0.85 ± 0.15 | 480 ± 55 | 85 ± 7 |
Table 2: RPE65 Protein Expression in Human iPSC-Derived Retinal Organoids Post-FT001 Transduction
| Treatment Group | Western Blot (Relative Densitometry Units) | ELISA (pg/mg total protein) | Immunohistochemistry (% RPE65-positive RPE cells) |
| Healthy Donor Organoids | 1.00 ± 0.15 | 480 ± 50 | 95 ± 3 |
| RPE65 Mutant Organoids + Vehicle | Not Detected | < 10 | 0 |
| RPE65 Mutant Organoids + this compound | 0.78 ± 0.11 | 390 ± 40 | 81 ± 6 |
Experimental Protocols
Western Blot for RPE65 Quantification
Objective: To quantify the relative levels of RPE65 protein in retinal tissue lysates or cell extracts.
Materials:
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, Cat# 89900)
-
Protease Inhibitor Cocktail (Sigma-Aldrich, Cat# P8340)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, Cat# 23225)
-
Laemmli Sample Buffer (Bio-Rad, Cat# 1610747)
-
4-20% Mini-PROTEAN TGX Precast Protein Gels (Bio-Rad, Cat# 4561096)
-
Trans-Blot Turbo Mini PVDF Transfer Packs (Bio-Rad, Cat# 1704156)
-
EveryBlot Blocking Buffer (Bio-Rad, Cat# 12010020)
-
Primary Antibody: Rabbit anti-RPE65 (Abcam, Cat# ab231780, 1:1000 dilution)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (Abcam, Cat# ab205718, 1:5000 dilution)
-
Clarity Western ECL Substrate (Bio-Rad, Cat# 1705061)
-
ChemiDoc Imaging System (Bio-Rad)
Protocol:
-
Sample Preparation:
-
Dissect retinal tissue or harvest retinal organoids and wash with ice-cold PBS.
-
Homogenize tissue or lyse organoids in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Gel Electrophoresis:
-
Normalize protein samples to a concentration of 2 µg/µL with RIPA buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load 20 µg of protein per lane onto a 4-20% SDS-PAGE gel.
-
Run the gel at 150V for 60-90 minutes until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a Trans-Blot Turbo Transfer System according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane in EveryBlot Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RPE65 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the chemiluminescent signal using a ChemiDoc Imaging System.
-
Quantify the band intensities using Image Lab software (Bio-Rad). Normalize RPE65 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for RPE65 Quantification
Objective: To obtain absolute quantification of RPE65 protein in retinal tissue lysates or cell extracts.
Materials:
-
Human RPE65 ELISA Kit (AffiGEN, Cat# K0331309Hu)[7]
-
Sample preparation reagents as described in the Western Blot protocol.
-
Microplate reader capable of measuring absorbance at 450 nm.
Protocol:
-
Sample and Standard Preparation:
-
Prepare retinal tissue or organoid lysates as described for Western Blotting.
-
Reconstitute the RPE65 standard provided in the ELISA kit to create a standard curve according to the manufacturer's instructions.
-
Dilute samples to fall within the linear range of the standard curve. A starting dilution of 1:10 is recommended.
-
-
Assay Procedure:
-
Add 100 µL of standards, samples, and blank controls to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and add 100 µL of Biotin-antibody working solution.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the plate three times with the provided wash buffer.
-
Add 100 µL of HRP-avidin working solution to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the plate five times with the wash buffer.
-
Add 90 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of RPE65 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the RPE65 concentration to the total protein concentration of the sample.
-
Immunohistochemistry (IHC) for RPE65 Localization
Objective: To visualize the cellular and subcellular localization of RPE65 protein within retinal tissue sections.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking Solution: 5% normal goat serum, 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-RPE65 (Abcam, Cat# ab231780, 1:200 dilution)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor 488 (Thermo Fisher Scientific, Cat# A-11008, 1:500 dilution)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium (e.g., ProLong Gold Antifade Mountant, Thermo Fisher Scientific)
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
Enucleate eyes and fix in 4% PFA for 2 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed the tissue in OCT compound and freeze on dry ice.
-
Cut 10-12 µm thick sections using a cryostat and mount on charged microscope slides.
-
-
Immunostaining:
-
Air dry the slides for 30 minutes and then wash three times with PBS.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with Blocking Solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-RPE65 antibody overnight at 4°C in a humidified chamber.
-
Wash the sections three times for 10 minutes each with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the sections three times for 10 minutes each with PBS in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslip using an antifade mounting medium.
-
Visualize the sections using a fluorescence microscope. RPE65 will appear green, and nuclei will be blue.
-
Quantify the percentage of RPE65-positive cells by counting the number of green-fluorescent cells within the RPE layer relative to the total number of DAPI-stained nuclei in that layer.
-
Mass Spectrometry for RPE65 Quantification
Objective: To achieve highly sensitive and specific quantification of RPE65 protein using targeted proteomics.
Methodology Overview: This protocol outlines a targeted mass spectrometry approach using Parallel Reaction Monitoring (PRM).
Materials:
-
Urea Lysis Buffer (8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction cartridges
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q Exactive HF, Thermo Fisher Scientific)
-
Stable isotope-labeled synthetic peptides corresponding to unique RPE65 tryptic peptides.
Protocol:
-
Protein Extraction and Digestion:
-
Lyse retinal tissue or organoids in Urea Lysis Buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Perform in-solution tryptic digestion overnight at 37°C.
-
Spike in a known amount of stable isotope-labeled RPE65 peptide standard.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using C18 solid-phase extraction cartridges.
-
Dry the peptides and resuspend them in a buffer suitable for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture into the HPLC system for separation.
-
Perform targeted PRM analysis on the mass spectrometer. The instrument will be programmed to specifically isolate and fragment the precursor ions of the endogenous and stable isotope-labeled RPE65 peptides.
-
-
Data Analysis:
-
Analyze the resulting data using software such as Skyline.
-
Quantify the endogenous RPE65 peptide by comparing the area under the curve of its fragment ion chromatograms to that of the known amount of the stable isotope-labeled internal standard.
-
Normalize the absolute quantity of RPE65 to the total protein amount in the initial sample.
-
Visualization of Pathways and Workflows
Conclusion
The suite of assays described in these application notes provides a comprehensive framework for the validation of RPE65 protein expression following this compound gene therapy. By employing a combination of quantitative and qualitative methods, researchers can robustly assess the molecular efficacy of this compound, providing critical data to support its development for the treatment of RPE65-mediated inherited retinal diseases. The provided protocols offer a detailed guide for the execution of these assays, while the data tables and diagrams serve to illustrate expected outcomes and the underlying biological context.
References
- 1. ophthalmology360.com [ophthalmology360.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. modernretina.com [modernretina.com]
- 4. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 5. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. affigen.com [affigen.com]
Application Notes and Protocols for Assessing Visual Function in RPE65 Gene Therapy Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RPE65 gene lead to inherited retinal dystrophies (IRDs) such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), causing severe vision loss in children and young adults.[1][2][3] Gene therapy, exemplified by voretigene neparvovec (Luxturna™), has emerged as a groundbreaking treatment that delivers a functional copy of the RPE65 gene to retinal pigment epithelium (RPE) cells, restoring the visual cycle and improving visual function.[2][4][5] Rigorous and comprehensive assessment of visual function is paramount in clinical trials to evaluate the safety and efficacy of such therapies. These application notes and protocols provide a detailed overview of the key methods used to assess visual function in RPE65 gene therapy trials, including quantitative data from pivotal studies, detailed experimental protocols, and visual representations of relevant pathways and workflows.
I. Key Visual Function Assessment Methods
A variety of subjective and objective tests are employed to comprehensively evaluate the impact of RPE65 gene therapy on different aspects of vision. The primary modalities include:
-
Full-Field Light Sensitivity Threshold (FST) Testing: Measures the retina's overall sensitivity to light.[6][7]
-
Visual Field (VF) Assessment: Maps the full extent of peripheral vision.
-
Best-Corrected Visual Acuity (BCVA): Measures central vision and the ability to distinguish details.[8]
-
Multi-Luminance Mobility Test (MLMT): A functional test that assesses a patient's ability to navigate a course under various low-light conditions.[2][9]
-
Chromatic Pupillometry: Objectively measures the pupil's response to different colors of light to assess rod and cone function.[10]
-
Visual Function Questionnaire (VFQ): A patient-reported outcome measure to assess the impact of vision changes on daily life.[11]
II. Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from key clinical trials of voretigene neparvovec, providing a clear comparison of the treatment effect across different assessment methods.
Table 1: Full-Field Light Sensitivity Threshold (FST) Outcomes
| Clinical Trial Phase | Follow-up Duration | Mean Change from Baseline (log10(cd.s/m²)) - Treatment Group | Mean Change from Baseline (log10(cd.s/m²)) - Control Group | p-value | Reference |
| Phase 3 | 1 Year | -1.98 (SD 1.25) | -0.06 (SD 0.68) | <0.001 | [12] |
| Phase 3 | 3 Years | -2.04 (SD 1.43) | N/A | N/A | [12] |
| Phase 3 | 4 Years | -1.90 (SD 1.33) | N/A | N/A | [12] |
| Phase 1 (First Eye) | 1 Year | -17.2 dB (from 6.1 dB baseline) | N/A | N/A | [13] |
| Phase 1 (Second Eye) | 1 Year | -18.3 dB (from 1.7 dB baseline) | N/A | N/A | [13] |
| Real-World (Pediatric) | 6-12 Months | -2.1 log-units | N/A | <0.001 | [3] |
Table 2: Best-Corrected Visual Acuity (BCVA) Outcomes
| Clinical Trial Phase | Follow-up Duration | Mean Change from Baseline (ETDRS Letters) - Treatment Group | Mean Change from Baseline (ETDRS Letters) - Control Group | p-value | Reference |
| Phase 3 | 1 Year | +8.1 | +1.6 | 0.17 (not significant) | [14][15] |
| Phase 1/2 (MeiraGTx) | 6 Months | +4.3 (median) | N/A | 0.0156 | |
| Real-World (Pediatric) | 12 Months | Improvement of -0.4 LogMAR | N/A | <0.001 | [14] |
| Real-World (Pediatric) | Last Follow-up | Improvement from logMAR 0.98 to 0.83 | N/A | <0.001 | [3] |
Table 3: Visual Field (VF) Outcomes
| Clinical Trial Phase | Follow-up Duration | Mean Change from Baseline (sum-degrees) - Treatment Group | Mean Change from Baseline (sum-degrees) - Control Group | p-value | Reference |
| Phase 3 | 1 Year | Robust improvement | N/A | 0.0059 (Goldmann) | [15] |
| Real-World (Pediatric) | 6-12 Months | +221 | N/A | <0.001 | [3] |
Table 4: Multi-Luminance Mobility Test (MLMT) Outcomes
| Clinical Trial Phase | Follow-up Duration | MLMT Change Score - Treatment Group | MLMT Change Score - Control Group | p-value | Reference |
| Phase 3 | 1 Year | 1.8 (SD 1.1) | 0.2 (SD 1.0) | 0.001 | [9] |
III. Experimental Protocols
A. Full-Field Light Sensitivity Threshold (FST) Testing
Objective: To determine the minimum luminance of a full-field light stimulus that a patient can reliably detect, providing a measure of overall retinal sensitivity.
Materials:
-
Ganzfeld dome stimulator
-
Patient response button
-
Dark room for adaptation
Protocol:
-
Dark Adaptation: The patient is placed in a completely dark room for a minimum of 40 minutes to allow for maximal rod sensitivity.[16]
-
Patient Positioning and Instruction: The patient is positioned comfortably with their chin in the chinrest of the Ganzfeld dome. They are instructed to press a button when they see a flash of light.
-
Stimulus Presentation: A series of brief, full-field light flashes of varying intensities are presented to one eye at a time, while the other eye is patched.[16] Stimuli can be white, red, or blue to differentiate between rod and cone function.[7]
-
Thresholding Algorithm: An automated staircase or similar psychophysical method is used to determine the threshold. The intensity of the flash is decreased after a "yes" response and increased after a "no" response until a threshold is established where the patient detects the stimulus 50% of the time.[7]
-
Data Recording: The final threshold is recorded in decibels (dB) or log candela-seconds per square meter (log cd.s/m²).
B. Visual Field (VF) Assessment
Objective: To map the boundaries of peripheral vision and identify any scotomas (blind spots).
Materials:
-
Goldmann perimeter or automated static perimeter
-
Eye patch
Protocol (Goldmann Kinetic Perimetry):
-
Patient Positioning: The patient is seated with their chin on the chinrest of the perimeter, and one eye is patched.
-
Fixation: The patient is instructed to maintain fixation on a central target.
-
Stimulus Presentation: A light stimulus of a specific size and intensity is moved from the periphery towards the center of the visual field.
-
Patient Response: The patient indicates when they first see the stimulus.
-
Mapping: The examiner records the location where the stimulus was first seen. This process is repeated for different meridians to map the isopter (a line of equal retinal sensitivity).
-
Multiple Isopters: The procedure is repeated with different stimulus sizes and intensities to create a comprehensive map of the visual field.
C. Best-Corrected Visual Acuity (BCVA)
Objective: To measure the smallest letters a patient can read on a standardized chart from a specific distance, providing a measure of central visual function.
Materials:
-
Early Treatment Diabetic Retinopathy Study (ETDRS) chart[17]
-
Trial frames and lenses or a phoropter
-
Standardized room illumination
Protocol:
-
Patient Positioning: The patient is seated at a standardized distance from the ETDRS chart (typically 4 meters).
-
Refraction: The patient's refractive error is corrected using trial lenses or a phoropter to achieve the best possible focus.
-
Monocular Testing: One eye is tested at a time, with the other eye occluded.
-
Reading the Chart: The patient is instructed to read the letters on the chart, starting from the top.
-
Scoring: The number of correctly identified letters is recorded. Each letter on an ETDRS chart has a score value, and the final score is the total number of letters read correctly.[17]
-
Conversion: The letter score can be converted to a LogMAR (Logarithm of the Minimum Angle of Resolution) or Snellen equivalent.[17][18]
IV. Visualizations
A. RPE65 Visual Cycle Pathway
Caption: The RPE65 visual cycle pathway, essential for vision.
B. Experimental Workflow for Full-Field Light Sensitivity Threshold (FST)
Caption: Workflow for determining the full-field light sensitivity threshold.
C. Logical Relationships of Visual Function Assessments
Caption: Interrelation of visual function assessments in gene therapy trials.
V. Conclusion
The assessment of visual function in RPE65 gene therapy trials requires a multi-faceted approach, utilizing a combination of psychophysical, functional, and patient-reported outcomes. The methods detailed in these application notes and protocols provide a robust framework for quantifying the significant and durable improvements in vision afforded by this transformative therapy. Standardization of these assessment methods is crucial for the consistent and reliable evaluation of novel treatments for inherited retinal diseases.
References
- 1. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fightingblindness.ie [fightingblindness.ie]
- 3. Real-world Outcomes of Voretigene Neparvovec Treatment in Pediatric Patients with RPE65-associated Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Voretigene neparvovec for inherited retinal dystrophy due to RPE65 mutations: a scoping review of eligibility and treatment challenges from clinical trials to real practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full-field stimulus threshold testing: a scoping review of current practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diagnosysllc.com [diagnosysllc.com]
- 8. Visual function and retinal changes after voretigene neparvovec treatment in children with biallelic RPE65-related inherited retinal dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. icer.org [icer.org]
- 10. Objective Outcomes to Evaluate Voretigene Neparvovec Treatment Effects in Clinical Practice [iris.unicampania.it]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. bjo.bmj.com [bjo.bmj.com]
- 15. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oftalmoloji.org [oftalmoloji.org]
- 17. researchgate.net [researchgate.net]
- 18. aao.org [aao.org]
Application Notes and Protocols for Immunohistochemical Staining of RPE65 in Retinal Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) in retinal tissue. RPE65 is a critical enzyme in the visual cycle, primarily responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of visual pigments in both rod and cone photoreceptors.[1][2][3] Mutations in the RPE65 gene are associated with severe retinal dystrophies, including Leber congenital amaurosis (LCA) and retinitis pigmentosa, making its study crucial for understanding disease pathogenesis and developing therapeutic interventions like gene therapy.[1][3][4]
Principles of RPE65 Immunohistochemistry
Immunohistochemistry allows for the visualization of RPE65 protein within the cellular context of the retina. The protocol involves a series of steps including tissue fixation, sectioning, antigen retrieval, incubation with a primary antibody specific to RPE65, and detection using a secondary antibody conjugated to a fluorescent molecule or an enzyme that produces a colored precipitate. Proper execution of each step is critical for obtaining reliable and reproducible results.
Experimental Protocols
Two primary methods are presented: IHC on frozen retinal sections and whole-mount IHC on retinal flatmounts.
Protocol 1: Immunohistochemistry on Frozen Retinal Sections
This protocol is suitable for examining the specific cellular and subcellular localization of RPE65 within the different layers of the retina.
1. Tissue Preparation and Fixation:
-
Euthanize the animal according to approved institutional guidelines.
-
Enucleate the eyes and carefully remove the anterior segment (cornea and lens) to create an eyecup.
-
Fix the eyecup in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.[2][5] For some applications, a longer fixation of up to 4 hours in 5% formaldehyde at 4°C can be used.[6]
-
Wash the tissue with PBS.
-
Cryoprotect the tissue by incubating in graded sucrose solutions (e.g., 10%, 20%, and 30%) in PBS until the tissue sinks in each solution.[2][5]
-
Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound in a cryomold and freeze.
-
Cut vertical sections at a thickness of 10-16 µm using a cryostat and mount on charged glass slides.[5][6]
2. Antigen Retrieval (Optional but Recommended):
-
For some antibodies and fixation protocols, heat-induced epitope retrieval (HIER) may be necessary to unmask the RPE65 epitope.[7]
-
Immerse the slides in a citrate-based (pH 6.0) or EDTA-based (pH 9.0) antigen retrieval solution.
-
Heat the solution in a steamer or microwave until it reaches a sub-boiling temperature, and maintain for 10-20 minutes.[7][8]
-
Allow the slides to cool to room temperature in the buffer.
3. Immunohistochemical Staining:
-
Wash the sections with PBS.
-
Permeabilize the sections with 0.1% Triton X-100 in PBS for 5-10 minutes.[9]
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat or donkey serum with 1% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature.[5][8]
-
Incubate the sections with the primary anti-RPE65 antibody (see Table 1 for examples) diluted in blocking solution overnight at 4°C.[8]
-
Wash the sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking solution for 1-2 hours at room temperature, protected from light.[8]
-
Wash the sections three times with PBS.
-
Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).[6]
-
Mount the coverslip using an anti-fade mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Whole-Mount Immunohistochemistry on Retinal Flatmounts
This method is ideal for examining the distribution and morphology of RPE65-expressing cells across a larger area of the retina.
1. Tissue Preparation and Fixation:
-
Follow the same steps for enucleation and fixation as in Protocol 1.
-
After fixation, carefully dissect the retina from the RPE/choroid/sclera complex in PBS.
-
Make four radial incisions in the retina to allow it to be flattened on a slide.
2. Immunohistochemical Staining:
-
Block the retina in a blocking solution (e.g., 1% BSA and 0.05% saponin in PBS or 3% normal donkey serum, 1% BSA, and 1% Triton X-100 in PBS) for at least 40 minutes at 4°C.[5][6]
-
Incubate the retina with the primary anti-RPE65 antibody diluted in the blocking solution for 12 hours to 3 days at 4°C with gentle agitation.[5][6][10][11]
-
Wash the retina three times in PBS for 20 minutes each.[6]
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking solution for 2 to 12 hours at room temperature or 4°C.[5][6]
-
Wash the retina three times in PBS.
-
Mount the flattened retina on a slide with the ganglion cell layer facing up, using an anti-fade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Data Presentation
Table 1: Example Primary Antibodies for RPE65 Immunohistochemistry
| Antibody Name | Host Species | Type | Applications | Recommended Dilution | Manufacturer | Catalog Number |
| Anti-RPE65 | Mouse Monoclonal | IgG1 | WB, IHC, IP, ELISA | IHC: 1:250-1:500 | Millipore | MAB5428 |
| Anti-RPE65 | Rabbit Polyclonal | - | Double Staining IHC | - | Abcam | ab231782 |
| Anti-RPE65 | Goat Polyclonal | - | WB | 0.5 µg/ml | Abcepta | AF1943a |
| Anti-S- and M/L-cone opsins | Goat Polyclonal | - | IHC | 2 µg/ml | Santa Cruz Biotechnology | - |
Note: Optimal dilutions should be determined by the end-user.
Table 2: Summary of Key Experimental Parameters
| Parameter | Frozen Sections | Whole-Mount |
| Fixation | 4% PFA, 15-30 min | 4% PFA, 15-30 min to 4 hours |
| Section Thickness | 10-16 µm | N/A (whole tissue) |
| Antigen Retrieval | Optional (Heat-induced) | Not typically performed |
| Permeabilization | 0.1% Triton X-100 | 0.05% Saponin or 1% Triton X-100 |
| Blocking | 1 hour at RT | 40 min to 1 hour at 4°C |
| Primary Antibody Incubation | Overnight at 4°C | 12 hours to 6 days at 4°C |
| Secondary Antibody Incubation | 1-2 hours at RT | 2 hours to 6 days at 4°C |
Visualization of Key Processes
The Visual Cycle and the Role of RPE65
RPE65 is a central enzyme in the canonical visual cycle that occurs in the retinal pigment epithelium. It catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. This 11-cis-retinol is then oxidized to 11-cis-retinal, which is transported to the photoreceptor outer segments to regenerate the visual pigments (rhodopsin in rods and cone opsins in cones) after they have been bleached by light.
Caption: The canonical visual cycle pathway highlighting the central role of RPE65.
Experimental Workflow for RPE65 Immunohistochemistry
The following diagram outlines the major steps involved in the immunohistochemical detection of RPE65 in retinal tissue.
Caption: A streamlined workflow for immunohistochemical staining of RPE65 in frozen retinal sections.
Troubleshooting and Considerations
-
Antibody Specificity: It is crucial to use a well-validated primary antibody for RPE65. Some studies have noted that polyclonal antibodies may recognize non-RPE65 antigens, leading to off-target labeling.[3] Whenever possible, use monoclonal antibodies or antibodies validated in RPE65 knockout/knockdown models.[6]
-
Fixation Time: Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology. The fixation time should be optimized for the specific antibody and tissue type.
-
Melanin Bleaching: For pigmented retinal tissues, melanin granules can interfere with visualization. A bleaching step (e.g., with 10% H₂O₂) may be necessary.[10][11]
-
Controls: Always include appropriate controls in your experiments. A negative control (omitting the primary antibody) is essential to check for non-specific binding of the secondary antibody. If available, using tissue from an RPE65 knockout animal is the ideal negative control.[6] A positive control (a tissue known to express RPE65) should also be included to ensure the staining protocol is working correctly.
References
- 1. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immuno-Histochemical Analysis of Rod and Cone Reaction to RPE65 Deficiency in the Inferior and Superior Canine Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immuno-Histochemical Analysis of Rod and Cone Reaction to RPE65 Deficiency in the Inferior and Superior Canine Retina | PLOS One [journals.plos.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Characterizing temporal and spatial recruitment of systemically administered RPE65-programmed bone marrow-derived cells to the retina in a mouse model of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simplified Method for Isolation and Culture of Retinal Pigment Epithelial Cells from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-separate Mouse Sclerochoroid/RPE/Retina Staining and Whole Mount for the Integral Observation of Subretinal Layer [bio-protocol.org]
- 11. Non-separate Mouse Sclerochoroid/RPE/Retina Staining and Whole Mount for the Integral Observation of Subretinal Layer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging for Retinal Structure Monitoring After FT001 Administration
Introduction
FT001 is a potent, selective, and orally available inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which demonstrates significant antitumor activity by suppressing the expression of oncogenes like MYC.[1] While primarily investigated for oncological applications, the systemic administration of any novel therapeutic necessitates a thorough evaluation of potential off-target effects, including ocular toxicity. The retina, with its high metabolic activity and complex, layered structure, can be susceptible to drug-induced changes.[2]
These application notes provide a comprehensive framework for researchers and drug development professionals to monitor retinal structure in vivo following the administration of this compound. The protocols and techniques described herein are essential for preclinical toxicology studies and early-phase clinical trials to establish a safety profile for this compound. The non-invasive nature of these imaging techniques allows for longitudinal studies, enabling the precise tracking of potential structural changes over time in the same subject.[3]
Recommended In Vivo Retinal Imaging Modalities
A multi-modal imaging approach is recommended to provide a comprehensive assessment of the retinal structure, from the inner nerve fiber layer to the outer choroid.[4]
-
Optical Coherence Tomography (OCT): This is the gold standard for high-resolution, cross-sectional imaging of retinal layers.[4][5] It allows for precise quantification of the thickness of various layers, such as the Retinal Nerve Fiber Layer (RNFL), Ganglion Cell Layer (GCL), and outer retinal layers, which is crucial for detecting subtle thinning or edema.[6][7][8]
-
Scanning Laser Ophthalmoscopy (SLO): This technique provides a high-contrast en face view of the retina.[9] It is often used as a platform for other imaging modes:
-
Fundus Photography: Captures color images of the retina to document the overall appearance of the optic nerve, vasculature, and any visible lesions.[9] Ultra-widefield imaging can be particularly useful for detecting peripheral retinal abnormalities.[2][10]
-
Fundus Autofluorescence (FAF): Maps the distribution of lipofuscin within the Retinal Pigment Epithelium (RPE), providing insights into RPE health and metabolic activity. Changes in FAF can indicate RPE stress or atrophy.[4]
-
-
Fluorescein Angiography (FA): This is a vascular imaging technique where a fluorescent dye is injected intravenously to visualize the retinal blood vessels.[9] It is highly effective for detecting vascular leakage, ischemia, or neovascularization, which are potential signs of toxicity.
Logical Relationship of Imaging Techniques to Retinal Anatomy
The following diagram illustrates which imaging modalities are best suited for visualizing specific layers and structures of the retina.
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. Wide field retinal imaging and the detection of drug associated retinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: In vivo retinal imaging in animal models [frontiersin.org]
- 4. American Society of Retina Specialists Clinical Practice Guidelines on Multimodal Imaging for Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional human retinal imaging with a fiber-based visible light OCT ophthalmoscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Optical Coherence Tomography: Imaging Mouse Retinal Ganglion Cells In Vivo [jove.com]
- 7. Drug Toxicity to the Retina and Optic Nerve: Are You Missing It? - American Academy of Ophthalmology [aao.org]
- 8. Three-dimensional Retinal Imaging with High-Speed Ultrahigh-Resolution Optical Coherence Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vo-cro.com [vo-cro.com]
- 10. Ultra Widefield Imaging of the Retina - 1st Edition | Elsevier Shop [shop.elsevier.com]
Application Notes & Protocols for Standardized Potency Assays of RPE65 Gene Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RPE65 gene lead to inherited retinal dystrophies such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), causing severe vision loss due to the disruption of the visual cycle.[1][2] Gene therapy, exemplified by products like Luxturna® (voretigene neparvovec), aims to restore the function of the retinal pigment epithelium (RPE) by delivering a functional copy of the RPE65 gene.[1][3] The RPE65 protein is a critical enzyme in the visual cycle, acting as a retinoid isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol, a precursor to the chromophore essential for vision.[2][4][5]
Developing a robust and standardized potency assay is a critical component of the Chemistry, Manufacturing, and Controls (CMC) for these gene therapy products.[6] Potency assays are required by regulatory agencies like the FDA to ensure the biological activity, consistency, and stability of the product.[7][8] For RPE65 gene therapies, the potency assay must reflect the mechanism of action (MOA), which involves the transduction of target cells by the adeno-associated virus (AAV) vector, subsequent expression of the RPE65 protein, and the enzymatic activity of the expressed protein.[9][10]
This document provides detailed application notes and protocols for a standardized in vitro cell-based potency assay for RPE65 gene therapies. The assay measures the enzymatic activity of the RPE65 protein produced by transduced cells, providing a quantitative measure of the vector's biological potency.
Signaling Pathway and Experimental Workflow
The Visual Cycle
The RPE65 enzyme plays a pivotal role in the visual, or retinoid, cycle. This biochemical pathway is responsible for regenerating 11-cis-retinal, the chromophore that, when bound to opsin proteins in photoreceptor cells, absorbs light and initiates the process of vision.[11][12] A disruption in this cycle due to faulty RPE65 leads to the inability to regenerate this crucial molecule, resulting in vision loss.[1]
Caption: The Visual Cycle Pathway Highlighting the Role of RPE65.
In Vitro RPE65 Potency Assay Workflow
A robust in vitro potency assay for RPE65 gene therapy involves several key steps, from cell transduction to the final quantification of the enzymatic product. This workflow is designed to be reproducible and reflect the product's mechanism of action.[7][10]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Rpe65 Is the Retinoid Isomerase in Bovine Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of In Vitro Mutagenesis of RPE65 Protein for Verification of Mutational Pathogenicity Before Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. An in vitro enzymatic assay to elucidate the VUS problem in RPE65, a target for retinal gene therapy [biblio.ugent.be]
- 10. The specific binding of retinoic acid to RPE65 and approaches to the treatment of macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Key Residues Determining Isomerohydrolase Activity of Human RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
Troubleshooting & Optimization
Technical Support Center: AAV Vector Manufacturing for Ophthalmology
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of scaling up Adeno-Associated Virus (AAV) vector manufacturing for ophthalmic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up AAV vector production for ocular gene therapies?
A1: Scaling up AAV manufacturing for ophthalmology presents a unique set of challenges that span the entire production process. Key difficulties include achieving high vector yields and maintaining batch-to-batch consistency.[1] A major hurdle is the purification process, particularly the removal of process-related impurities and, most critically, the separation of empty viral capsids from full, gene-carrying vectors.[2][3] For ophthalmic use, where vectors are often injected into the confined space of the eye, exceptionally high purity is required to minimize immunogenicity and ensure safety.[4] Furthermore, the AAV vector's limited packaging capacity of approximately 5.0 kb restricts the size of the therapeutic gene that can be delivered, which is a significant limitation for certain inherited retinal diseases.[5][6]
Q2: How do upstream production choices impact the final AAV product for ophthalmology?
A2: The upstream production method—such as transient transfection of HEK293 cells, baculovirus expression in insect cells (BEVS), or stable producer cell lines—significantly influences the scalability, yield, and impurity profile of the AAV product.[7][8] Transient transfection is widely used for its speed and flexibility but can be difficult and costly to scale due to the large quantities of high-purity plasmid DNA required.[9][10] Viral infection-based systems, like BEVS, can offer higher yields and better scalability but introduce challenges related to removing the helper virus during purification.[1][11] The choice of system also affects the ratio of full to empty capsids produced, a critical quality attribute for the final vector preparation.[12]
Q3: Why is the empty-to-full capsid ratio a critical quality attribute (CQA) for ophthalmic AAV vectors?
A3: The ratio of empty to full capsids is a crucial CQA because a high proportion of empty capsids can negatively impact the therapy's safety and efficacy.[13] Empty capsids provide no therapeutic benefit but increase the total viral particle dose, which can trigger an immune response against the AAV capsid proteins.[4][14] This is particularly concerning for the immune-privileged environment of the eye.[15] Furthermore, empty capsids can compete with full vectors for binding to target cell receptors, potentially reducing the transduction efficiency and overall effectiveness of the gene therapy.[16] Regulatory agencies require careful monitoring and control of this ratio.[17]
Q4: What are the main hurdles in the downstream purification of AAV vectors for retinal delivery?
A4: Downstream processing is often the most challenging and costly part of AAV manufacturing.[2] Key hurdles include:
-
Cell Lysis and Clarification: Efficiently releasing intracellular AAV serotypes without damaging the vector and then clearing cell debris and other large impurities.[2][18]
-
Impurity Removal: Eliminating host cell proteins, residual DNA/RNA, and components from the cell culture media.[3]
-
Empty/Full Capsid Separation: This is a major difficulty as empty and full particles are very similar in size and charge.[4][12] Techniques like ultracentrifugation are effective but hard to scale, while chromatography methods face challenges with resolution and yield.[3][19]
-
Vector Aggregation: AAV vectors, especially at high concentrations required for ocular delivery, can aggregate, which increases immunogenicity and reduces product purity and potency.[3][4]
Q5: Which AAV serotypes are most commonly used for retinal gene therapy and why?
A5: Several AAV serotypes are used, chosen for their ability to target specific retinal cells (tropism).[20]
-
AAV2: This was the first serotype used successfully and is the basis for Luxturna™. It robustly transduces retinal pigment epithelium (RPE) and retinal ganglion cells.[5][7]
-
AAV5 and AAV8: These serotypes also show strong tropism for outer retinal layers, including photoreceptors and RPE, when delivered subretinally.[5][20]
-
Engineered Capsids (e.g., AAV2.7m8): Researchers are developing engineered capsids to overcome the eye's natural barriers, aiming to improve transduction of inner retinal cells following a less invasive intravitreal injection.[5][21] The choice of serotype is critical for ensuring the therapeutic gene reaches the correct cell type to treat the specific disease.[8]
Troubleshooting Guides
Category 1: Upstream Processing & Low Vector Yield
Q: My AAV production run resulted in a very low viral titer. What are the potential causes and how can I troubleshoot this?
A: Low AAV titers are a common issue that can stem from multiple factors in the upstream process.[22] A systematic approach is needed to identify the bottleneck.
Troubleshooting Steps:
-
Plasmid Quality and Ratio (Transient Transfection):
-
Problem: Suboptimal quality or incorrect ratios of the plasmids (transgene, Rep/Cap, and helper) can severely impact transfection efficiency and vector assembly.[1]
-
Solution:
-
Ensure all plasmids are of high purity (GMP-grade for clinical scale-up) with low levels of endotoxins.[23]
-
Verify the integrity of each plasmid via gel electrophoresis.
-
Systematically optimize the ratio of the three plasmids. This is often vector and serotype-dependent.
-
Confirm the timely expression of the necessary genetic components.[1]
-
-
-
Cell Culture Conditions:
-
Problem: The health, density, and viability of the producer cells at the time of transfection or infection are critical.
-
Solution:
-
Ensure cell viability is high (>95%) and that cells are in the logarithmic growth phase.
-
Optimize the cell density at the point of transfection. Overly confluent or sparse cultures can lead to poor efficiency.[1]
-
Monitor the culture for contamination.
-
-
-
Transfection Reagent/Method:
-
Problem: Inefficient delivery of plasmids into the host cells.
-
Solution:
-
Optimize the ratio of transfection reagent to total DNA.
-
Ensure proper mixing and incubation procedures as recommended by the manufacturer.
-
For larger scales, consider alternative methods like electroporation or moving to a viral infection-based system (e.g., baculovirus or HSV), which can be more efficient at scale.[11][24]
-
-
-
Vector Harvest Time:
-
Problem: Harvesting too early or too late can result in incomplete vector production or degradation of the assembled vectors.
-
Solution: Perform a time-course experiment to determine the optimal harvest time post-transfection (typically 48-72 hours) for your specific serotype and production system.
-
Category 2: Downstream Processing & Purity Issues
Q: I am struggling to separate empty capsids from full capsids. My final product has a high empty-to-full ratio. What can I do?
A: Achieving a high percentage of full capsids is one of the most significant downstream challenges.[2] The physical similarity between empty and full virions makes separation difficult.[3]
Troubleshooting Steps & Alternative Methods:
-
Optimize Anion-Exchange Chromatography (AEX):
-
Problem: Poor resolution between empty and full capsid peaks. Full and empty capsids often have overlapping elution profiles.[2]
-
Solution:
-
Gradient Optimization: Use a shallower salt gradient during elution to improve the separation between the slightly different surface charges of empty and full capsids.
-
pH Adjustment: Experiment with the pH of the buffers. A pH change can alter the surface charge of the capsids and may enhance separation.
-
Resin Selection: Test different AEX resins, as their properties can significantly affect the separation performance for different AAV serotypes.
-
-
-
Implement Ultracentrifugation (for smaller to mid-scale):
-
Problem: While effective, cesium chloride (CsCl) or iodixanol density gradient ultracentrifugation is difficult to scale for commercial manufacturing.[19]
-
Solution: For research and early clinical batches, this remains a gold-standard method.[25] Ensure precise gradient preparation and sufficient centrifugation time to allow for separation based on buoyant density. Full capsids, containing the DNA genome, are denser than empty ones.
-
-
Consider Alternative or Orthogonal Methods:
-
Problem: A single method may not be sufficient to achieve the desired purity.
-
Solution:
-
Affinity Chromatography: While most affinity resins cannot distinguish between empty and full capsids, they are excellent for initial capture and purification, which can improve the performance of subsequent polishing steps like AEX.[18]
-
Hydrophobic Interaction or Mixed-Mode Chromatography: These can provide different selectivity and may be used as an orthogonal polishing step to further enrich for full capsids.
-
-
Q: My purified AAV vector preparation shows significant aggregation. How can I prevent this?
A: Vector aggregation is a critical issue that compromises safety and efficacy.[4] It is often triggered by high vector concentrations, buffer conditions, or physical stress during purification.
Troubleshooting Steps:
-
Buffer and Formulation Optimization:
-
Problem: The buffer composition (pH, ionic strength) can destabilize the vector.
-
Solution:
-
Screen different formulation buffers to find optimal conditions for your AAV serotype. High salt concentrations can sometimes mitigate aggregation.[3]
-
Include stabilizing excipients such as non-ionic surfactants (e.g., Poloxamer 188) or sugars (e.g., sorbitol, sucrose) in the final formulation buffer.
-
Avoid pH conditions near the isoelectric point of the AAV capsid, as this can promote aggregation.
-
-
-
Minimize Physical Stress:
-
Problem: Shear stress from pumping, filtration steps, or freeze-thaw cycles can induce aggregation.[4]
-
Solution:
-
During tangential flow filtration (TFF) for concentration, use lower flow rates and select appropriate membrane materials (e.g., hollow fiber) to reduce shear forces.[2]
-
Minimize the number of freeze-thaw cycles. If necessary, perform controlled freezing and thawing.[4]
-
Use nuclease treatment (e.g., Benzonase) during the clarification step to remove residual host-cell DNA, which can contribute to vector aggregation.[4]
-
-
-
Control Vector Concentration:
-
Problem: Aggregation is more likely at very high vector concentrations.[4]
-
Solution: Determine the maximum stable concentration for your vector in its final formulation. If a very high concentration is required for the ophthalmic dose, the formulation must be robustly optimized to prevent aggregation.
-
Category 3: Analytical & Quality Control
Q: The viral titers I measure are inconsistent across different analytical methods (e.g., qPCR vs. ddPCR vs. ELISA). Why is this happening and which value should I trust?
A: Discrepancies between titration methods are common because they measure different attributes of the vector preparation. Understanding what each assay measures is key to interpreting the results.
Troubleshooting and Interpretation:
-
Understand the Methods:
-
qPCR/ddPCR (genome-containing particles): These methods quantify the number of encapsidated viral genomes (Vector Genomes/mL or VG/mL). They are highly sensitive and specific for DNA content but do not provide information about capsid integrity or infectivity.[26] ddPCR is often considered more accurate than qPCR as it provides an absolute quantification without relying on a standard curve.[26]
-
ELISA (total capsids): An enzyme-linked immunosorbent assay measures the total number of viral capsids (Capsid Particles/mL or CP/mL), both empty and full, by using antibodies that recognize capsid proteins.
-
Infectivity Assays (infectious particles): These assays (e.g., TCID₅₀) measure the functional ability of the vector to transduce cells and express its transgene. This is often considered the most relevant measure of potency but can be highly variable.
-
-
Identify Potential Issues:
-
High ELISA Titer, Low qPCR Titer: This typically indicates a high proportion of empty capsids in your preparation. The ratio of qPCR titer (VG/mL) to ELISA titer (CP/mL) can provide a rough estimate of the percentage of full capsids.
-
Inconsistent qPCR/ddPCR Results: This could be due to issues with DNA extraction from the capsid, inhibitors in the sample, or problems with primers/probes and standard curves (for qPCR). Ensure your DNAse treatment prior to extraction is complete to remove any external plasmid DNA.
-
Good Physical Titer (qPCR), Poor Infectivity: This suggests that while the vectors are packaged with the correct genome, the capsids may be damaged, aggregated, or functionally impaired.
-
-
Best Practices:
-
Use a combination of methods for comprehensive characterization. Physical titer (qPCR/ddPCR) is essential for dose calculation, while the ratio of physical to total capsid titer (ELISA) is needed to assess the empty/full ratio.
-
Develop a well-characterized internal reference standard to run alongside samples in all assays to ensure consistency across different runs and batches.[26]
-
A potency or infectivity assay is crucial for demonstrating the biological activity of the final product.
-
Data Presentation: Quantitative Analysis
Table 1: Comparison of Common Analytical Methods for AAV Titer and Purity
| Analytical Method | Parameter Measured | Typical Use | Advantages | Challenges & Limitations |
| qPCR / ddPCR | Viral Genome Titer (VG/mL) | Quantifying genome-containing particles | High sensitivity; ddPCR provides absolute quantification.[26] | Does not measure capsid integrity or infectivity; sensitive to primers and standards (qPCR). |
| ELISA | Total Capsid Titer (CP/mL) | Quantifying total physical particles | High throughput; good for in-process monitoring | Does not distinguish between empty and full capsids; antibody-dependent.[25] |
| Analytical Ultracentrifugation (AUC) | Empty/Partial/Full Ratio | Gold standard for empty/full capsid analysis | High resolution; can distinguish partials.[17] | Low throughput; requires specialized equipment and expertise; hard to scale for routine QC.[17][25] |
| Anion-Exchange Chromatography (AEX-HPLC) | Empty/Full Ratio | QC release testing for purity | Higher throughput than AUC; scalable | Resolution can be serotype-dependent; may not separate partials well.[16] |
| Transmission Electron Microscopy (TEM) | Empty/Full Ratio & Morphology | Visual confirmation of purity and integrity | Provides direct visualization of particles.[13] | Low throughput; semi-quantitative; can be subjective.[25] |
| TCID₅₀ / Infectivity Assay | Infectious Titer | Measuring biological potency | Measures functional, active vector | High variability; complex and time-consuming. |
Data synthesized from multiple sources.[13][16][17][25][26]
Experimental Protocols
Protocol: Quantification of Empty vs. Full AAV Capsid Ratio using AEX-HPLC
This protocol provides a general methodology for separating and quantifying empty and full AAV capsids using anion-exchange high-performance liquid chromatography. This protocol must be optimized for specific AAV serotypes, columns, and HPLC systems.
1. Objective: To determine the relative percentage of full and empty AAV capsids in a purified vector sample based on their differential surface charge.
2. Materials:
-
Purified AAV vector sample
-
HPLC system with a UV detector (monitoring at 260 nm and 280 nm)
-
Anion-exchange column suitable for virus separation
-
Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris, pH 8.0)
-
Mobile Phase B: High-salt buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)
-
Reference standards for empty and full capsids (if available)
3. Methodology:
-
System Equilibration: Equilibrate the AEX column with 100% Mobile Phase A at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the AAV sample in Mobile Phase A to a concentration within the linear range of the detector. Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing salt concentration (from 0% to 100% Mobile Phase B) over a specified time (e.g., 20-30 minutes) to elute the bound particles. Empty capsids typically elute slightly earlier than full capsids due to a subtle difference in surface charge.
-
Data Acquisition: Monitor the column eluate using the UV detector at both 260 nm (peak for nucleic acid) and 280 nm (peak for protein).
-
Data Analysis:
-
Identify the peaks corresponding to empty and full capsids. The empty capsid peak will have a low A260/A280 ratio (~0.6), while the full capsid peak will have a higher ratio (>1.2) due to the presence of the DNA genome.[27]
-
Integrate the area under each peak at 280 nm.
-
Calculate the percentage of each species: % Full = (Area_Full_Peak / (Area_Full_Peak + Area_Empty_Peak)) * 100
-
Note: A correction factor may be needed to account for the differential absorbance of the DNA at 280 nm for a more accurate quantification.[16]
-
4. Expected Results: A chromatogram showing two main, partially or fully resolved peaks. The first, smaller peak (at lower salt concentration) corresponds to empty capsids, and the second, larger peak corresponds to full capsids in a high-quality preparation.
Visualizations
AAV Manufacturing Workflow
References
- 1. Frontiers | Advancing AAV vector manufacturing: challenges, innovations, and future directions for gene therapy [frontiersin.org]
- 2. Challenges Faced by AAV Industrial Production And Coping Strategies (Downstream) [creative-biogene.com]
- 3. Downstream bioprocessing of AAV vectors: industrial challenges & regulatory requirements [insights.bio]
- 4. resources.revvity.com [resources.revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmaceutical Development of AAV-Based Gene Therapy Products for the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing AAV production with high-throughput screening and transcriptomics [insights.bio]
- 9. Scaling AAV vector manufacture: overcoming roadblocks to the translation of gene therapies [insights.bio]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. biopharmadive.com [biopharmadive.com]
- 12. cdn.insights.bio [cdn.insights.bio]
- 13. criver.com [criver.com]
- 14. Overcoming Bottlenecks in AAV Manufacturing for Gene Therapy [insights.bio]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. Addressing bottlenecks in AAV analysis for efficient manufacturing [iptonline.com]
- 18. Overcoming Obstacles Downstream Bioprocessing of AAV gene therapy [a3p.org]
- 19. Product-Related Impurities in Clinical-Grade Recombinant AAV Vectors: Characterization and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AAV Gene Therapy in Ocular Diseases | PackGene Biotech [packgene.com]
- 21. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 22. trial.medpath.com [trial.medpath.com]
- 23. revvity.com [revvity.com]
- 24. AAV vector production: state of the art developments and remaining challenges [insights.bio]
- 25. m.youtube.com [m.youtube.com]
- 26. Quality control for Adeno-associated viral vector production - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparison of analytical techniques to quantitate the capsid content of adeno-associated viral vectors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing subretinal delivery of AAV vectors to minimize retinal detachment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing subretinal delivery of Adeno-Associated Virus (AAV) vectors while minimizing the risk of retinal detachment and other complications.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of retinal detachment during or after subretinal injection of AAV vectors?
A1: Retinal detachment is an inherent part of the subretinal injection procedure, as a bleb is intentionally created to deliver the vector to the subretinal space.[1][2] However, excessive or prolonged detachment, or the development of a rhegmatogenous retinal detachment (due to a retinal tear), can be detrimental. Key causes include:
-
High Injection Volume or Rate: Injecting too much volume or injecting too quickly can cause excessive stretching and tearing of the retina.[3][4]
-
Improper Cannula Placement: Incorrect positioning of the injection cannula can lead to retinal tears or perforation.[5]
-
Vector Reflux: Leakage of the vector solution from the retinotomy site into the vitreous cavity can reduce the intended therapeutic dose and may contribute to inflammation.[5][6][7][8]
-
Pre-existing Retinal Thinning or Atrophy: In disease models with retinal degeneration, the retina may be more fragile and susceptible to tearing.[9]
-
Surgical Trauma: General surgical manipulations during the procedure can inadvertently cause retinal breaks.
Q2: What is vector reflux and how can it be minimized?
A2: Vector reflux is the leakage of the AAV vector suspension from the subretinal space back into the vitreous cavity through the retinotomy site.[5][6][7][8] This can significantly reduce the effective dose delivered to the target cells and may lead to off-target effects and increased immune responses.[5][6]
Strategies to minimize reflux include:
-
Slow Injection Speed: A slower, more controlled injection allows the retina to accommodate the fluid with less resistance.[10]
-
Small Retinotomy: Creating the smallest possible opening in the retina for the cannula can help it to self-seal after the needle is withdrawn.
-
Delayed Cannula Withdrawal: Leaving the cannula in place for a short period (e.g., up to one minute) after the injection is complete can allow the initial pressure to dissipate and reduce the likelihood of fluid being expelled upon withdrawal.[9][11]
-
Two-Step Injection: For particularly fragile retinas, a small bleb can first be created with a balanced salt solution (BSS), followed by the injection of the AAV vector into this pre-formed space. This can reduce the pressure required for the vector injection itself.[1][9]
-
Vitreous Tamponade: In some non-human primate studies, the use of a vitreous tamponade has been shown to facilitate a more lamellar subretinal flow and reduce trauma.[3][12]
Q3: What are the typical AAV vector concentrations and injection volumes used for subretinal delivery in different animal models?
A3: The optimal AAV vector concentration and injection volume vary depending on the animal model, the specific AAV serotype, the promoter used, and the research question. The following tables provide a summary of commonly used parameters.
Quantitative Data Summary
Table 1: Subretinal Injection Parameters for Mouse Models
| Parameter | Range | Notes |
| AAV Titer (vg/mL) | 1 x 10¹¹ - 5 x 10¹² | Higher titers may be used, but dose-dependent toxicity should be considered.[13] |
| Injection Volume (µL) | 0.5 - 2 | For perinatal mice, volumes can be as low as 0.5 µL, while adult mice can typically receive up to 1-2 µL.[13][14][15] |
| Needle/Cannula Gauge | 33G - 41G | Smaller gauge needles (higher number) create smaller retinotomies.[1][16] |
Table 2: Subretinal Injection Parameters for Rat Models
| Parameter | Range | Notes |
| AAV Titer (vg/kg) | 3 x 10¹³ - 1 x 10¹⁴ | Dosing is often calculated based on body weight.[17] |
| Injection Volume (µL) | 1 - 5 | A maximum feasible volume of 5 µL/eye (at a rate of 5 µL/min) has been suggested to avoid significant increases in intraocular pressure.[18] |
| Needle/Cannula Gauge | 31G - 33G | The trans-scleral approach is common in rats.[19] |
Table 3: Subretinal Injection Parameters for Non-Human Primate (NHP) Models
| Parameter | Range | Notes |
| AAV Titer (vg/eye) | 1 x 10¹⁰ - 1 x 10¹² | Dose-ranging studies are crucial to determine safety and efficacy.[20][21][22] |
| Injection Volume (µL) | 50 - 250 | Volumes up to 150 µL have been shown to be well-tolerated, while higher volumes may lead to increased intraocular pressure and functional abnormalities.[18] |
| Injection Pressure (psi) | 6 - 18 | The required pressure can vary depending on the health of the retina.[3][4] |
| Needle/Cannula Gauge | 38G - 41G | Often delivered via a 23G or 25G vitrectomy system.[1] |
Troubleshooting Guide
Issue 1: Difficulty Creating a Subretinal Bleb
-
Question: I am injecting the AAV solution, but I don't see a bleb forming. What could be the problem?
-
Answer:
-
Incorrect Cannula Depth: The tip of the cannula may not have fully penetrated the retina, causing the solution to be injected into the vitreous. Conversely, the cannula may be too deep, occluding the opening.
-
Retinal Resistance: In some diseased or aged retinas, there can be increased resistance to detachment.
-
Clogged Cannula: The narrow gauge of the cannula can sometimes become clogged.
-
-
Troubleshooting Steps:
-
Visualize the Cannula Tip: If possible, use intraoperative OCT to confirm the position of the cannula tip in the subretinal space.
-
Gentle Repositioning: Slightly retract or advance the cannula to find the correct plane.
-
Check for Patency: Before insertion, ensure the cannula is patent by expressing a tiny amount of fluid.
-
Consider a Two-Step Injection: Create a pre-bleb with BSS to open up the subretinal space before injecting the vector.[1][9]
-
Issue 2: Excessive or Rapidly Spreading Retinal Detachment
-
Question: The retinal bleb I created is much larger than intended and is spreading very quickly. Should I be concerned?
-
Answer: A large, rapidly spreading bleb can increase the risk of retinal tears and may indicate an overly aggressive injection. While the goal is to detach the retina in the target area, uncontrolled detachment should be avoided.
-
Troubleshooting Steps:
-
Reduce Injection Rate: Immediately slow down the rate of injection. Manual injection should be performed with slow, steady pressure.
-
Monitor Intraocular Pressure (IOP): A rapid increase in bleb size can lead to a spike in IOP.
-
Pause and Observe: If the bleb is expanding too quickly, pause the injection to allow the pressure to equalize before proceeding.
-
Future Injections: For subsequent experiments, reduce the injection volume or rate.
-
Issue 3: Post-operative Inflammation
-
Question: I am observing significant inflammation (e.g., vitreous cells, anterior chamber flare) in the days following the subretinal injection. What are the likely causes and how can I manage it?
-
Answer: Post-operative inflammation can be caused by the surgical procedure itself, the AAV vector, or a combination of both. Subretinal delivery is generally considered to have a lower risk of inflammation compared to intravitreal injection due to the immune-privileged nature of the subretinal space.[23] However, reflux of the vector into the vitreous can trigger an immune response.[6][7]
-
Management and Prevention:
-
Minimize Vector Reflux: Employ the techniques described in FAQ 2 to limit the amount of vector that escapes into the vitreous cavity.
-
Vitreous Lavage: After the subretinal injection, a gentle washout of the vitreous cavity with BSS can help to remove any refluxed vector particles. Studies in non-human primates have shown that a 3-minute lavage can reduce the intravitreal vector load by an average of 96%.[5]
-
Perioperative Steroids: The use of perioperative or post-operative corticosteroids (topical, subconjunctival, or systemic) can help to control inflammation.[16]
-
Experimental Protocols
Protocol 1: Trans-scleral Subretinal Injection in Mice
This protocol is adapted from established methods for delivering AAV vectors to the subretinal space of mice.
-
Anesthesia and Pupil Dilation:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a topical mydriatic agent (e.g., 2.5% phenylephrine) to dilate the pupil.
-
-
Scleral Incision:
-
Under a dissecting microscope, make a small incision in the sclera posterior to the limbus using a 30G or 31G needle.
-
-
Cannula Insertion:
-
Insert a 33G blunt needle or a glass capillary needle through the scleral incision.
-
Carefully advance the needle through the vitreous cavity towards the posterior pole, avoiding contact with the lens.
-
-
Subretinal Injection:
-
Gently penetrate the retina with the tip of the needle. You may feel a slight "give" as the needle enters the subretinal space.
-
Slowly inject 0.5-2 µL of the AAV vector solution. A successful injection will result in the formation of a distinct subretinal bleb.
-
-
Needle Withdrawal and Post-operative Care:
-
Hold the needle in place for 15-30 seconds after the injection to minimize reflux.
-
Slowly withdraw the needle.
-
Apply a topical antibiotic and a lubricant to the eye.
-
Monitor the animal during recovery.
-
Protocol 2: Pars Plana Vitrectomy and Subretinal Injection in Non-Human Primates
This is a more complex surgical procedure that should be performed by trained personnel in an appropriate facility.
-
Anesthesia and Preparation:
-
Induce general anesthesia.
-
Dilate the pupil and prepare the surgical field in a sterile manner.
-
-
Pars Plana Vitrectomy:
-
Perform a standard three-port pars plana vitrectomy using a 23G or 25G system.
-
Induce a posterior vitreous detachment if one is not already present.
-
-
Subretinal Injection:
-
Use a subretinal injection cannula (e.g., 41G) attached to a microinjection system.
-
Select an injection site, typically in the superior vascular arcade.
-
Gently introduce the cannula through the retina into the subretinal space.
-
Inject the desired volume of AAV vector at a controlled pressure (e.g., 12-18 psi) to create a subretinal bleb.[4]
-
-
Vitreous Lavage and Closure:
-
Perform a fluid-air exchange and a gentle lavage of the vitreous cavity to remove any refluxed vector.
-
Close the sclerotomies.
-
-
Post-operative Care:
-
Administer subconjunctival and/or topical antibiotics and corticosteroids.
-
Monitor for complications such as inflammation, retinal detachment, and changes in intraocular pressure.
-
Visualizations
Caption: Troubleshooting workflow for common subretinal injection issues.
References
- 1. Subretinal Injection Techniques for Retinal Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hints for Gentle Submacular Injection in Non-Human Primates Based on Intraoperative OCT Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subretinal Therapy: Technological Solutions to Surgical and Immunological Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Subretinal Injection in Ophthalmic Surgery: Therapeutic Agent Delivery and Other Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Subretinal Therapy: Technological Solutions to Surgical and Immunological Challenges [frontiersin.org]
- 9. Subretinal Injection Techniques for Retinal Disease: A Review [mdpi.com]
- 10. Frontiers | Advances in technical methods and applications of subretinal injections in experimental animals [frontiersin.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. tvst.arvojournals.org [tvst.arvojournals.org]
- 13. Frontiers | AAV2 and AAV9 tropism and transgene expression in the mouse eye and major tissues after intravitreal and subretinal delivery [frontiersin.org]
- 14. Subretinal Injection of Gene Therapy Vectors and Stem Cells in the Perinatal Mouse Eye [jove.com]
- 15. Subretinal delivery of adeno-associated virus serotype 2 results in minimal immune responses that allow repeat vector administration in immunocompetent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods and Tips for Intravenous Administration of Adeno-associated Virus to Rats and Evaluation of Central Nervous System Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of a Refined Protocol for Trans-scleral Subretinal Transplantation of Human Retinal Pigment Epithelial Cells into Rat Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Dosage Thresholds for AAV2 and AAV8 Photoreceptor Gene Therapy in Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 23. retina-specialist.com [retina-specialist.com]
Technical Support Center: Mitigating Immunogenicity of rAAV2 Vectors in Ocular Gene Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with recombinant adeno-associated virus serotype 2 (rAAV2) vectors in ocular gene therapy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate and address immunogenicity-related challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your preclinical or clinical research, offering potential causes and actionable solutions.
Issue 1: Unexpectedly High Intraocular Inflammation (Uveitis) Post-injection
-
Question: We observed significant anterior chamber inflammation and vitritis in our animal models following intravitreal injection of rAAV2, even at what we considered a safe dose. What could be the cause, and how can we mitigate this?
-
Answer: Unanticipated ocular inflammation is a known risk in retinal gene therapy and can stem from several factors.[1][2][3][4] The innate immune system can be activated by the AAV vector, primarily through Toll-like receptor 9 (TLR9) recognizing the viral genome's CpG motifs.[2][4][5][6] This triggers a cascade releasing inflammatory cytokines and interferons.[2][4] The adaptive immune system can also contribute, with T-cell responses against the AAV capsid or the transgene product.[1][2][4]
Potential Causes & Troubleshooting Steps:
-
High Vector Dose: Inflammation is often dose-dependent.[1][3][7] Consider reducing the vector dose to the lowest effective concentration. A dose of 1 to 1.5 x 10¹¹ vector genomes (vg)/eye has been suggested as a safer threshold.[7]
-
Empty Capsids: The presence of empty capsids in your vector preparation can increase the total capsid load without contributing to therapeutic effect, thereby increasing the immunogenic burden.[1] Ensure your vector preparations are highly purified to remove empty capsids.
-
Pre-existing Immunity: Pre-existing neutralizing antibodies (NAbs) against AAV2 are common and can exacerbate the immune response.[6][8][9] Screen subjects for anti-AAV2 NAbs and exclude those with high titers.
-
Route of Administration: Intravitreal injections are generally considered more immunogenic than subretinal injections.[5][8][10][11][12] If your experimental design allows, consider a subretinal delivery route to leverage the relative immune privilege of the subretinal space.[12]
-
Vector Genome Composition: CpG motifs within the vector's genome can trigger TLR9 activation.[6] Modifying the transgene or promoter sequences to reduce CpG content can decrease innate immune activation.[6][9]
-
Prophylactic Immunosuppression: The use of corticosteroids (e.g., prednisolone) before, during, and after vector administration is a common strategy to dampen the inflammatory response.[6][13]
-
Issue 2: Low or Unsustained Transgene Expression
-
Question: Our initial transgene expression was promising, but it declined significantly over a few weeks. What immunological factors could be at play?
-
Answer: A decline in transgene expression is often linked to an adaptive immune response that targets and eliminates transduced cells.[2][14] This can be mediated by cytotoxic T-lymphocytes (CTLs) that recognize peptides from the AAV capsid or the transgene product presented on the surface of retinal cells.[15]
Potential Causes & Troubleshooting Steps:
-
Capsid-Specific T-Cell Response: The AAV2 capsid can be processed and presented by antigen-presenting cells, leading to the activation of capsid-specific T-cells that can clear transduced cells.[14][15]
-
Transgene-Specific T-Cell Response: If the transgene product is novel to the host's immune system (e.g., in null mutation models), it can be recognized as foreign, leading to a T-cell response against the therapeutic protein itself.[1]
-
Humoral Immune Response: While primarily associated with neutralization, antibodies can also contribute to the clearance of transduced cells.[16]
-
Mitigation Strategies:
-
Immunosuppressive Regimens: Systemic or local corticosteroids can help suppress T-cell activation.[6] Other immunosuppressants like tacrolimus or mycophenolate mofetil have also been used.[13]
-
Vector Engineering: Modifying the AAV capsid to evade immune recognition is an active area of research. This includes mutating known T-cell epitopes on the capsid surface.
-
Promoter Choice: Using tissue-specific promoters can limit transgene expression to the target cells, potentially reducing the chances of immune recognition.
-
-
Issue 3: Failure to Transduce Retinal Cells in a Subject with Known Prior AAV Exposure
-
Question: We are attempting to re-administer an rAAV2 vector to the contralateral eye, but we are not seeing any therapeutic effect. Why is this happening?
-
Answer: The primary reason for lack of efficacy upon re-administration is the development of a robust neutralizing antibody (NAb) response following the initial vector exposure.[10] These antibodies bind to the AAV capsid and prevent it from transducing target cells.[16]
Potential Causes & Troubleshooting Steps:
-
High NAb Titers: The first administration, especially via the intravitreal route, can induce high levels of systemic NAbs that will readily neutralize a subsequent dose.[8][10]
-
Serotype Switching: If re-administration is necessary, consider using a different AAV serotype for the second injection. However, be aware of potential cross-reactive NAbs.[17]
-
Immunosuppression to Reduce Antibody Production: While challenging, some strategies aim to deplete B-cells (e.g., with rituximab) to reduce NAb production, though this is a significant intervention.[17][18]
-
Novel Capsid Variants: Engineered AAV capsids that can evade pre-existing NAbs are in development and may offer a solution in the future.[19][20] For instance, the P2-V1 variant has shown resistance to neutralization in human vitreous.[19]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the eye's "immune privilege" in the context of rAAV2 gene therapy?
A1: The eye is considered an immune-privileged site due to mechanisms like the blood-retina barrier, a low level of major histocompatibility complex (MHC) expression on retinal cells, and the presence of immunosuppressive factors.[9] This environment generally suppresses inflammation and promotes immune tolerance.[2][4] However, this privilege is not absolute. High doses of rAAV, certain delivery routes, or pre-existing immunity can overcome this privilege and trigger a significant immune response.[8][21]
Q2: How do the intravitreal and subretinal delivery routes differ in terms of immunogenicity?
A2:
-
Intravitreal (IVT) Injection: This route is less invasive but generally more immunogenic. The vector is exposed to immune cells and factors in the vitreous, leading to a higher likelihood of inducing both humoral (antibody) and cellular immune responses.[8][10][11] IVT administration is more likely to generate a systemic humoral immune response that can prevent re-administration.[10]
-
Subretinal (SR) Injection: This route is more invasive but takes better advantage of the eye's immune privilege. The subretinal space is more isolated from the systemic circulation, leading to a reduced immune response.[10][12] SR delivery is less likely to induce a strong systemic neutralizing antibody response.[10]
Q3: What is the significance of Toll-like receptor 9 (TLR9) in the immune response to rAAV2?
A3: TLR9 is a key pattern recognition receptor of the innate immune system that recognizes unmethylated CpG DNA motifs present in the AAV genome.[22][23] Activation of TLR9 in immune cells like dendritic cells triggers the production of pro-inflammatory cytokines and can shape the subsequent adaptive immune response, including T-cell activation.[2][15][23] Therefore, strategies to inhibit TLR9 signaling, such as incorporating TLR9 inhibitory oligonucleotides into the vector genome, are being explored to reduce immunogenicity.[5][6][9]
Q4: Can empty AAV capsids contribute to immunogenicity?
A4: Yes. Empty capsids, which lack the therapeutic gene cassette, are immunologically indistinguishable from full, gene-carrying capsids to the host's immune system. They contribute to the total protein load, increasing the likelihood of activating both innate and adaptive immune responses without providing any therapeutic benefit.[1] Therefore, it is crucial to use highly purified vector preparations with a low ratio of empty to full capsids.
Q5: What are the main strategies being explored to create less immunogenic rAAV vectors?
A5: Key strategies include:
-
Capsid Engineering: Modifying the AAV capsid through rational design or directed evolution to:
-
Genome Modification:
-
Formulation: Encapsulating AAV vectors in exosomes or other nanoparticles to shield them from the immune system.
Data Presentation
Table 1: Impact of Delivery Route on Immune Response to rAAV2 in Non-Human Primates
| Parameter | Intravitreal Injection | Subretinal Injection | Reference |
| Systemic Neutralizing Antibody (NAb) Induction | Significant increase post-injection | Minimal to no induction | [10] |
| Effect on Contralateral Eye Re-administration (IVT) | Blocked vector expression | No effect | [10] |
| Effect on Contralateral Eye Re-administration (SR) | No effect | No effect | [10] |
| Associated Inflammation | Higher rates of anterior and posterior uveitis | Lower rates of uveitis | [11] |
Table 2: Cellular Immune Infiltrate in Mouse Eyes Following Intravitreal rAAV2 Injection
| Time Point | Total CD45+ Cells per Injected Eye (Approx.) | Dominant Immune Cell Populations | Reference |
| Day 1 | Not specified, but inflammation noted | Neutrophils, Activated Monocytes | [25][26] |
| Day 7 | ~22,000 | T-cells, Natural Killer (NK) cells, Ly6C+ monocytes | [27] |
| Day 29 | ~5,700 | T-cells, B-cells | [27] |
Note: Cell numbers are approximate and can vary based on vector dose and specific experimental conditions.
Table 3: Overview of Immunosuppressive Agents Used in AAV Gene Therapy
| Agent Class | Examples | Mechanism of Action | Typical Use | Reference |
| Corticosteroids | Prednisolone, Prednisone | Broad anti-inflammatory and immunosuppressive effects | Prophylactic and reactive treatment for inflammation | [6][13] |
| Calcineurin Inhibitors | Tacrolimus, Cyclosporine | Inhibit T-cell activation | Often used in combination with other agents | [13][18] |
| Antiproliferative agents | Mycophenolate Mofetil | Inhibits proliferation of B and T lymphocytes | Combination therapy | [13] |
| B-cell Depleting Agents | Rituximab | Targets CD20 on B-cells, leading to their depletion | To reduce antibody production | [13][17][18] |
Experimental Protocols
Protocol 1: Quantification of Anti-AAV2 Neutralizing Antibodies (NAb) in Serum
-
Objective: To determine the titer of neutralizing antibodies against rAAV2 in serum samples to assess pre-existing immunity or the humoral response post-injection.
-
Methodology:
-
Cell Plating: Plate HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 18-24 hours.[28]
-
Serum Dilution: Prepare serial dilutions of the heat-inactivated serum samples (e.g., 1:10 to 1:7290).[28]
-
Vector Incubation: Incubate a reporter rAAV2 vector (e.g., expressing luciferase or GFP) with the diluted serum samples for 1 hour at 37°C.[28] A control with the vector alone (uninhibited) should be included.
-
Transduction: Add the vector-serum mixture to the plated HEK293 cells.[28]
-
Incubation: Incubate the cells for 24-48 hours at 37°C.[28]
-
Readout: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).
-
Calculation: Calculate the percentage of inhibition of transduction for each serum dilution compared to the uninhibited control. The NAb titer is often defined as the reciprocal of the highest serum dilution that inhibits transduction by 50% (IC50).[28]
-
Protocol 2: Quantification of Anti-AAV2 Binding Antibodies (IgG) by ELISA
-
Objective: To measure the total amount of binding antibodies (IgG) against the rAAV2 capsid in serum or aqueous humor.
-
Methodology:
-
Plate Coating: Coat microtiter plates with the rAAV2 vector (e.g., 1 x 10⁹ vg/mL in 50 µL per well) and incubate overnight at 4°C.[28]
-
Washing & Blocking: Wash the plates and block with a blocking buffer (e.g., 5% Bovine Serum Albumin) for 2 hours at room temperature.[28]
-
Sample Incubation: Add serial dilutions of the test samples (pre-diluted at least 1:50) to the wells and incubate for 2 hours at 37°C.[28] Include a standard curve using a positive control serum pool.[28]
-
Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody and incubate.
-
Detection: Wash the plates and add a substrate solution (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the antibody concentration in the samples based on the standard curve.
-
Protocol 3: Analysis of Intraocular T-Cell Infiltration by Flow Cytometry
-
Objective: To identify and quantify different T-cell populations (e.g., CD4+, CD8+) within the eye following rAAV2 administration.
-
Methodology:
-
Ocular Tissue Dissociation: Enucleate the eyes and mechanically or enzymatically dissociate the tissue to create a single-cell suspension.
-
Cell Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel would include:
-
A pan-leukocyte marker (e.g., CD45).
-
T-cell markers (e.g., CD3, CD4, CD8).
-
Other immune cell markers as needed (e.g., for B-cells, macrophages).
-
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the CD45+ population to identify total immune cells. Within this population, further gate to identify and quantify CD3+, CD4+, and CD8+ T-cell subsets.[14] Compare cell counts between vector-injected eyes and control (e.g., sham-injected or uninjected contralateral) eyes.[25][26]
-
Visualizations
Caption: Overview of innate and adaptive immune responses to rAAV2 vectors in the eye.
Caption: Troubleshooting workflow for common immunogenicity issues with rAAV2.
References
- 1. mdpi.com [mdpi.com]
- 2. Immune responses to retinal gene therapy using adeno-associated viral vectors - Implications for treatment success and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineering adeno-associated viral vectors to evade innate immune and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Ocular Gene Therapy: An Overview of Viral Vectors, Immune Responses, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic and local immune responses to intraocular AAV vector administration in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risk Mitigation of Immunogenicity: A Key to Personalized Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraocular route of AAV2 vector administration defines humoral immune response and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The clinical safety landscape for ocular AAV gene therapies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ocular Inflammation and Treatment Emergent Adverse Events in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. Immunology of AAV-Mediated Gene Transfer in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innate Immune Responses to AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pre-existing Anti–Adeno-Associated Virus Antibodies as a Challenge in AAV Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to circumvent humoral immunity to adeno-associated viral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bypassing pre-existing antibodies extends the applicability of AAV-based retinal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. retinaaustralia.com.au [retinaaustralia.com.au]
- 21. Immune responses to AAV gene therapy in the ocular compartment [repository.cam.ac.uk]
- 22. Unique Roles of TLR9- and MyD88-Dependent and -Independent Pathways in Adaptive Immune Responses to AAV-Mediated Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TLR9 signaling mediates adaptive immunity following systemic AAV gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunogenicity of Novel AAV Capsids for Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. Characterization of Gene Therapy Associated Uveitis Following Intravitreal Adeno-Associated Virus Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. Immune Response and Intraocular Inflammation in Patients With Leber Hereditary Optic Neuropathy Treated With Intravitreal Injection of Recombinant Adeno-Associated Virus 2 Carrying the ND4 Gene: A Secondary Analysis of a Phase 1/2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Inner Limiting Membrane (ILM) for Retinal Gene Delivery
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols for overcoming the inner limiting membrane (ILM) barrier in retinal gene delivery experiments.
Frequently Asked Questions (FAQs)
Q1: What is the inner limiting membrane (ILM) and why is it a significant barrier to retinal gene delivery?
The inner limiting membrane (ILM) is the basement membrane of the retina, situated between the vitreous humor and the nerve fiber layer.[1][2] It is primarily composed of extracellular matrix proteins like collagen, laminin, and proteoglycans. The ILM acts as a physical and electrostatic barrier, hindering the penetration of therapeutic agents, including viral vectors and nanoparticles, from the vitreous into the deeper retinal layers where target cells like photoreceptors and retinal pigment epithelium (RPE) reside.[3][4][5] This barrier effect is a major challenge for intravitreal (IVT) injection, a minimally invasive delivery route.[6]
Q2: What are the primary strategies to overcome the ILM barrier for retinal gene delivery?
There are several strategies currently being explored to bypass the ILM barrier:
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Surgical Removal (ILM Peeling): This involves the mechanical removal of the ILM by a trained vitreoretinal surgeon.[7][8] It is a well-established procedure in the treatment of various vitreoretinal interface abnormalities.[7]
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Enzymatic Digestion: This method uses enzymes to create focal breaks in or digest the ILM, thereby increasing its permeability to gene vectors.[1][9][10]
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Vector Engineering: This approach focuses on modifying the capsid of viral vectors, such as adeno-associated viruses (AAVs), to enhance their ability to penetrate the ILM.[11][12][13]
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Nanoparticle-based Delivery: Formulating gene therapies within nanoparticles can facilitate their transport across the ILM.[3][14]
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Alternative Injection Techniques: Methods like sub-ILM injections aim to deliver the therapeutic agent directly beneath the ILM.[1]
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Non-invasive Physical Methods: Emerging techniques like photodisruption and ultrasound-mediated delivery are being investigated to transiently increase ILM permeability.[15][16]
Q3: What are the advantages and disadvantages of surgical ILM peeling?
Advantages:
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Enhanced Transduction: Surgical removal of the ILM has been shown to significantly increase the area and intensity of transgene expression in the retina compared to eyes without ILM peeling.[7] It allows for the transduction of multiple retinal cell layers, including Müller cells, ganglion cells, and photoreceptors.[7]
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Established Surgical Technique: Vitrectomy with ILM peeling is a routine and well-tolerated procedure for vitreoretinal surgeons.[7]
Disadvantages:
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Invasive Nature: The procedure is invasive and carries the risks associated with intraocular surgery.
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Potential for Retinal Damage: While generally considered safe, ILM peeling can have consequences on retinal structure and function.[17][18]
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Limited to Specialized Surgeons: Requires a skilled vitreoretinal surgeon to perform the procedure.
Q4: Which enzymes are used for ILM digestion and what are the safety concerns?
Enzymes like Pronase E, a nonspecific protease, have been shown to effectively digest the ILM and enhance retinal transduction.[1][9][10] However, the use of enzymes carries potential risks. High concentrations of proteolytic enzymes can cause significant structural damage to the neuroretinal layers.[1] Therefore, the concentration and exposure time must be carefully titrated to create focal breaks in the ILM without harming the underlying retinal cells.[1] Ocriplasmin is another enzyme that has been used clinically, but its application has raised some cautionary data regarding the widespread use of intravitreal proteolytic enzymes.[1]
Q5: How can AAV vectors be engineered to overcome the ILM?
AAV vector engineering focuses on modifying the viral capsid to improve its ability to penetrate the ILM. This can be achieved through:
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Peptide Insertions: Inserting specific peptides into the AAV capsid can reduce its binding to heparan sulfate in the ILM, which acts as a barrier, and enhance its penetration into the retina.[13] The AAV2.7m8 variant is an example of a capsid-modified vector with enhanced retinal transduction.[11][13]
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Directed Evolution: This technique involves creating a library of AAV variants with random mutations and selecting for those with improved ILM-penetrating capabilities.[19][20]
-
Rational Design: This approach involves making specific, targeted changes to the AAV capsid based on an understanding of its structure and interaction with the ILM.[20][21]
Troubleshooting Guides
Problem 1: Low transduction efficiency in inner retinal neurons following intravitreal injection.
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Possible Cause: The ILM is acting as a significant barrier, preventing the vector from reaching the target cells.
-
Solution:
-
Consider ILM Peeling: If surgically feasible and ethically approved for the animal model, performing a vitrectomy with ILM peeling prior to vector injection can dramatically improve transduction of inner retinal neurons.[7][8]
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Enzymatic Pre-treatment: A mild enzymatic digestion of the ILM can increase its permeability.[9][10] Careful dose-response experiments are necessary to determine the optimal enzyme concentration that enhances transduction without causing retinal toxicity.
-
Utilize Engineered Vectors: Employ AAV capsids specifically engineered for enhanced ILM penetration, such as AAV2.7m8 or other novel variants.[11][19]
-
Problem 2: Off-target transduction in non-retinal tissues after intravitreal injection.
-
Possible Cause: The vector may be leaking from the injection site into the systemic circulation.
-
Solution:
-
Optimize Injection Technique: Ensure a clean intravitreal injection with minimal reflux. The use of a small gauge needle and a slow injection rate can help.
-
Subretinal Injection: For targeting photoreceptors and RPE, a subretinal injection can provide better compartmentalization and reduce systemic exposure, as the ILM can act as a natural barrier to prevent vector spread into the vitreous.[22][23]
-
Use Cell-Specific Promoters: Incorporate cell-type-specific promoters in the gene cassette to restrict transgene expression to the target retinal cells, even if the vector reaches other tissues.
-
Problem 3: Retinal inflammation or toxicity observed after gene delivery.
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Possible Cause: This could be due to the surgical procedure, the vector itself (high dose or immunogenicity), or the therapeutic transgene.
-
Solution:
-
Surgical Trauma Minimization: For surgical approaches like ILM peeling, ensure meticulous surgical technique to minimize trauma to the retina.
-
Vector Dose Optimization: Perform a dose-response study to identify the lowest effective vector dose that achieves therapeutic benefit without inducing significant inflammation. High doses of AAV vectors can increase the risk of an immune response.[15]
-
Immunosuppression: Consider a short course of immunosuppressants (e.g., corticosteroids) to manage procedure-related inflammation.
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Vector Purity: Ensure the use of highly purified vector preparations to minimize the presence of contaminants that could trigger an inflammatory response.
-
Quantitative Data Summary
Table 1: Comparison of Transduction Efficiency with and without ILM Peeling in Non-Human Primates
| Parameter | ILM Peeled Eyes | Non-ILM Peeled Eyes | P-value | Reference |
| Area of Fluorescence (pixel²) | 50.7 (33.1–58.4) | 5.1 (0.6–7.6) | < 0.01 | [7] |
| Intensity of Fluorescence (ratio) | 10.3 (2.2–18.5) | 1.9 (0.6–4.4) | 0.05 | [7] |
| Transduced Cell Layers | Müller cells, Ganglion cells, Photoreceptors | Primarily Ganglion cells (foveal center) | N/A | [7] |
Table 2: Comparison of GFP Expression with Engineered AAV Capsids in Mice
| AAV Capsid | Relative GFP Expression (vs. AAV2) | Key Finding | Reference |
| IvtAAV | 14-fold increase | Superior transduction efficiency and pan-retinal expression | [19] |
| 7m8 | 4.6-fold increase (vs. AAV2) | Enhanced photoreceptor transduction compared to AAV2 | [19] |
Experimental Protocols
Protocol 1: Surgical Removal of the Inner Limiting Membrane (ILM Peeling) in Non-Human Primates (Adapted from Teo et al., 2018)
-
Anesthesia and Preparation: Anesthetize the non-human primate according to approved institutional animal care and use committee protocols. Position the animal and prepare the eye for sterile surgery.
-
Vitrectomy: Perform a standard three-port pars plana vitrectomy.
-
ILM Staining: Inject a vital dye (e.g., Brilliant Blue) into the vitreous cavity to stain the ILM, facilitating its visualization.
-
ILM Peeling: Using intraocular forceps, create an initial flap in the ILM and then carefully peel it from the retinal surface in a controlled manner. The extent of the peel can be tailored to the experimental needs.
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Vector Delivery: After completing the ILM peel, inject the AAV vector solution (e.g., 1.7 × 10¹³ genome copies per milliliter of AAV2-GFP) onto the retinal surface under air.[7]
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Closure: Remove the surgical instruments and suture the sclerotomies.
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Post-operative Care: Administer topical antibiotics and anti-inflammatory agents as per standard post-operative protocols. Monitor the animal for any signs of complications.
Protocol 2: Enzymatic Digestion of the ILM for Enhanced AAV Transduction in Rodents (Adapted from Dalkara et al., 2009)
-
Anesthesia and Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) and apply a topical anesthetic to the eye.
-
Enzyme and Vector Preparation: Prepare a solution containing the desired AAV vector and a low concentration of a nonspecific protease, such as Pronase E (e.g., 0.001%).[10] The optimal concentration should be determined through pilot studies to balance efficacy and safety.
-
Intravitreal Injection: Using a 33-gauge needle, perform an intravitreal injection of the AAV-enzyme mixture into the vitreous cavity. The injection volume should be small (e.g., 2-3 µL) to avoid a significant increase in intraocular pressure.
-
Post-injection Monitoring: Monitor the animal for any signs of inflammation or retinal damage.
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Analysis: At a predetermined time point post-injection (e.g., 2-4 weeks), analyze transgene expression using methods such as fluorescence microscopy, immunohistochemistry, or quantitative PCR. Evaluate retinal function using electroretinography (ERG).
Visualizations
References
- 1. The internal limiting membrane: roles in retinal development and implications for emerging ocular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward successful retinal drug delivery after intravitreal injection: Current strategies to overcome the inner limiting membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles-mediated CRISPR-Cas9 gene therapy in inherited retinal diseases: applications, challenges, and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing New Vectors for Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomedicine and drug delivery to the retina: current status and implications for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Therapy in Inherited Retinal Diseases: An Update on Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Improved Intravitreal AAV-Mediated Inner Retinal Gene Transduction after Surgical Internal Limiting Membrane Peeling in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inner limiting membrane barriers to AAV-mediated retinal transduction from the vitreous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inner Limiting Membrane Barriers to AAV-mediated Retinal Transduction From the Vitreous - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Gene therapy: Non-Viral Nanoparticles as Delivery Systems - Advanced Science News [advancedsciencenews.com]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Retinal Damage Induced by Internal Limiting Membrane Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How internal limiting membrane peeling revolutionized macular surgery in the last three decades - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Advances in AAV Vector Development for Gene Therapy in the Retina [escholarship.org]
- 21. A Penetrable AAV2 Capsid Variant for Efficient Intravitreal Gene Delivery to the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Retinal Gene Therapy: Surgical Vector Delivery in the Translation to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Retinal Gene Therapy: Surgical Vector Delivery in the Translation to Clinical Trials [frontiersin.org]
Strategies to improve AAV transduction efficiency in photoreceptor cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Adeno-Associated Virus (AAV)-mediated gene delivery to photoreceptor cells.
Frequently Asked Questions (FAQs)
Q1: Which AAV serotype is most effective for transducing photoreceptor cells?
A1: The choice of AAV serotype is critical for achieving high transduction efficiency in photoreceptors. While AAV2 was one of the first serotypes used, it transduces photoreceptors poorly.[1] Newer serotypes and engineered capsids have shown significantly better performance.
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AAV2/8 and AAV2/7 have been found to mediate six- to eightfold higher levels of in vivo photoreceptor transduction than AAV2/5, which was previously considered one of the most efficient serotypes for this purpose.[2][3]
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AAV2/9 is also effective at transducing photoreceptors and has the additional characteristic of transducing Müller cells.[2][3]
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Engineered Capsids: Novel engineered capsids like AAV2.GL and AAV2.NN have been developed to efficiently target photoreceptors via the less invasive intravitreal injection route in multiple species, including mice, dogs, and non-human primates.[4][5] Another engineered variant, AAV2.7m8 , also shows enhanced photoreceptor targeting from the vitreous.[6][7] A chimeric vector, rAAV2/2[MAX] , which combines multiple capsid mutations, has demonstrated significantly higher transduction of photoreceptors (around 34% of rods) after intravitreal injection in mice and has shown the ability to transduce human photoreceptors in explants.[8]
Q2: What type of promoter should I use for strong and specific expression in photoreceptors?
A2: Using a photoreceptor-specific promoter is crucial for restricting transgene expression to the target cells and achieving robust expression levels.
-
Rod-Specific: The rhodopsin (RHO) promoter allows for significantly high levels of photoreceptor expression.[2][3] The rhodopsin kinase (GRK1 or RK) promoter is also commonly used.[9]
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Rod and Cone Expression: The human rhodopsin kinase (hRK) promoter is active and specific for both rod and cone photoreceptors, making it a good choice for therapies targeting both cell types.[9] The interphotoreceptor retinoid-binding protein (IRBP) promoter also drives expression in both rods and cones.[10]
-
Cone-Specific: For cone-specific expression, promoters such as the cone arrestin promoter or opsin promoters (e.g., blue, green, red opsin promoters) are suitable choices.[10][11]
Q3: What is the best injection route for targeting photoreceptor cells?
A3: The route of administration significantly impacts transduction efficiency and cell specificity. The two primary methods are subretinal and intravitreal injections.[12][13]
-
Subretinal Injection (SRI): This method involves injecting the AAV vector directly into the space between the photoreceptors and the retinal pigment epithelium (RPE).[6][12] It is highly efficient for transducing both photoreceptors and RPE cells because it bypasses many of the natural barriers of the retina.[14][15] However, it is an invasive surgical procedure that causes temporary retinal detachment and carries risks, especially in fragile, degenerating retinas.[12][16]
-
Intravitreal Injection (IVT): This is a less invasive procedure where the AAV is injected into the vitreous humor.[6][12] While safer and simpler, its efficiency for transducing photoreceptors is limited by physical barriers, most notably the inner limiting membrane (ILM), which prevents the virus from reaching the outer retina.[8][16][17] Engineered AAV capsids (e.g., AAV2.7m8, AAV2.GL) are being developed to overcome this barrier.[4][7]
-
Suprachoroidal Injection: This is an emerging technique that involves injection into the space between the sclera and the choroid. It is less invasive than SRI and may offer broader distribution across the posterior segment.[6][7]
Troubleshooting Guide
Problem 1: Low or No Transgene Expression in Photoreceptors.
| Possible Cause | Troubleshooting Steps |
| Suboptimal AAV Serotype | Select a serotype with high tropism for photoreceptors. AAV8 and AAV7 are generally more efficient than AAV5 and AAV2 for subretinal delivery.[2][3] For intravitreal delivery, consider engineered capsids like AAV2.7m8 or rAAV2/2[MAX].[7][8] |
| Inefficient Promoter | Use a strong, photoreceptor-specific promoter. The rhodopsin promoter provides high levels of expression in rods.[2][3] For both rods and cones, the human rhodopsin kinase (hRK) promoter is a good option.[9] |
| Poor Vector Quality/Titer | Ensure the viral vector stock is of high quality and has an accurate titer. Low functional titer will result in poor transduction.[18] Consider concentrating the viral stock if titers are low.[18] Avoid repeated freeze-thaw cycles of the viral stock, which can reduce its potency.[18] |
| Ineffective Injection Technique | For subretinal injections, ensure a proper bleb is formed in the subretinal space to maximize contact between the vector and photoreceptors.[14][19] Reflux of the vector into the vitreous can reduce the effective dose delivered to the target cells.[14] For intravitreal injections, the volume and concentration need to be optimized. |
| Host Factors (Immune Response) | The eye is considered immune-privileged, but an inflammatory response can still occur, potentially limiting transgene expression.[13][20] Using cell-specific promoters can help reduce the risk of immune responses against the transgene product in non-target cells. |
| State of Retinal Degeneration | In diseased retinas, the loss of photoreceptor outer segments can significantly reduce AAV-mediated rod transduction.[21] The timing of therapeutic intervention is crucial; earlier treatment before significant degeneration may be more effective.[12] Interestingly, in some degenerating retinas, structural changes might increase AAV penetration from the vitreous.[16] |
Problem 2: Off-Target Transduction (e.g., RPE or Müller Cells).
| Possible Cause | Troubleshooting Steps |
| Broad Tropism of AAV Serotype | Some serotypes naturally transduce multiple cell types. For example, AAV2/9 efficiently transduces Müller cells in addition to photoreceptors.[2][3] |
| Ubiquitous Promoter | Avoid using ubiquitous promoters like CMV or CBA if photoreceptor-specific expression is desired. These will drive expression in any cell type that is transduced. |
| Vector Spread During Injection | During subretinal injection, some vector may leak and transduce RPE cells. While many serotypes transduce both RPE and photoreceptors, using a photoreceptor-specific promoter will restrict expression to the intended target. Blocking RPE access with adjuvants like RGD peptides has been explored.[22] |
Data Presentation: AAV Serotype and Promoter Efficiency
Table 1: Comparison of AAV Serotype Transduction Efficiency in Photoreceptors (Subretinal Delivery)
| AAV Serotype | Relative Transduction Efficiency vs. AAV2/5 | Key Characteristics | Reference(s) |
| AAV2/8 | ~6-8 fold higher | High efficiency for photoreceptors. | [2],[3] |
| AAV2/7 | ~6-8 fold higher | High efficiency for photoreceptors. | [2],[3] |
| AAV2/9 | Higher than AAV2/5 | Efficiently transduces photoreceptors and Müller cells. | [2],[3] |
| AAV2/5 | Baseline | Considered a standard for photoreceptor transduction. | [2],[3] |
| AAV1 | High | Demonstrates high photoreceptor transduction efficiency. | [23] |
Table 2: Comparison of Promoter Activity for Photoreceptor Expression
| Promoter | Target Cells | Relative Expression Level | Reference(s) |
| Rhodopsin (RHO) | Rods | Significantly higher than other promoters tested. | [2],[3] |
| Human Rhodopsin Kinase (hRK) | Rods and Cones | Efficient and uniform expression in rods; also drives expression in cones. | [9] |
| Rhodopsin Kinase (GRK1) | Rods and Cones | Commonly used, but novel synthetic promoters can be stronger. | |
| Novel Synthetic Rod Promoters (V12-16) | Rods | 5-9 fold higher expression than GRK1 promoter. | |
| Cone Arrestin | Cones | Specific to cone photoreceptors. | [10],[11] |
| IRBP | Rods and Cones | Drives expression in both photoreceptor types. | [10] |
Experimental Protocols
Protocol 1: Optimized Subretinal Injection in Mice
This protocol is a synthesis of best practices for delivering AAV vectors to the subretinal space in mice to target photoreceptors.[15][19]
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a topical anesthetic (e.g., proparacaine hydrochloride) to the eye receiving the injection.
-
Dilate the pupil with a mydriatic agent (e.g., tropicamide).
-
-
Surgical Procedure:
-
Under a dissecting microscope, make a small conjunctival incision near the intended injection site.
-
Create a sclerotomy (a small hole through the sclera) posterior to the limbus using a 30-gauge needle.
-
Use a syringe with a 33- or 34-gauge blunt needle or a pulled glass micropipette loaded with the AAV vector solution (typically 1-2 µL).[15]
-
Carefully introduce the needle through the sclerotomy, passing through the vitreous cavity and the neural retina to reach the subretinal space.
-
Slowly inject the vector solution to create a subretinal bleb, which appears as a localized detachment of the retina. This confirms delivery to the correct space.
-
Slowly withdraw the needle to minimize reflux of the vector into the vitreous.
-
-
Post-Procedure Care:
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
-
Allow sufficient time for transgene expression (typically 3-4 weeks) before analysis.
-
Visualizations
Caption: Experimental workflow for AAV-mediated gene therapy in the retina.
Caption: Cellular pathway of AAV vector transduction in a target cell.
Caption: Troubleshooting logic for low AAV transduction efficiency.
References
- 1. Challenges in AAV-Based Retinal Gene Therapies and the Role of Magnetic Nanoparticle Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Adeno-Associated Virus Serotypes Efficiently Transduce Murine Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel AAV capsids for intravitreal gene therapy of photoreceptor disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AAV Gene Therapy in Ocular Diseases | PackGene Biotech [packgene.com]
- 7. retinaaustralia.com.au [retinaaustralia.com.au]
- 8. Improvement of Photoreceptor Targeting via Intravitreal Delivery in Mouse and Human Retina Using Combinatory rAAV2 Capsid Mutant Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. aavnergene.com [aavnergene.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Adeno-Associated Virus (AAV) - Based Gene Therapies for Retinal Diseases: Where are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Minimally Invasive Transscleral Subretinal Injection Technique in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in Adeno-Associated Virus-Mediated Gene Delivery in Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adeno-Associated Virus Vectors in Retinal Gene Therapy: Challenges, Innovations, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Optimized Technique for Subretinal Injections in Mice | Springer Nature Experiments [experiments.springernature.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. umassmed.edu [umassmed.edu]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Retinal Tropism and Transduction of Adeno-Associated Virus Varies by Serotype and Route of Delivery (Intravitreal, Subretinal, or Suprachoroidal) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent RPE65 expression after gene therapy
Welcome to the technical support center for RPE65 gene therapy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to inconsistent RPE65 expression following gene therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of RPE65 gene therapy?
A1: RPE65 gene therapy aims to treat certain inherited retinal diseases, such as Leber congenital amaurosis (LCA), which are caused by mutations in the RPE65 gene.[1][2][3] This gene provides instructions for making an enzyme essential for vision.[4][5] The therapy involves delivering a functional copy of the RPE65 gene to the retinal pigment epithelium (RPE) cells in the eye.[2][3] This is typically achieved using a modified, non-harmful adeno-associated virus (AAV) as a vector to carry the gene into the cells.[3][6][7] Once inside the RPE cells, the new gene should produce a functional RPE65 protein, restoring the visual cycle and improving vision.[2][5]
Q2: What are the common causes of inconsistent RPE65 expression after gene therapy?
A2: Inconsistent RPE65 expression can arise from a variety of factors, including:
-
Vector Design and Optimization: The choice of AAV serotype, promoter, and codon optimization of the RPE65 transgene can significantly impact expression levels.[8][9]
-
Immune Response: The patient's immune system can react to the AAV vector capsid or the RPE65 protein, leading to inflammation and clearance of transduced cells.[6][7][10]
-
Vector Dose: The amount of vector administered can influence the level and duration of transgene expression, with lower doses potentially being insufficient and higher doses possibly triggering stronger immune responses.[11][12]
-
Surgical Procedure: The subretinal injection technique is critical for successful delivery to the target RPE cells.[1][13]
-
Patient-Specific Factors: Pre-existing immunity to AAV, the specific RPE65 mutation, and the stage of retinal degeneration at the time of treatment can all affect outcomes.[2][10]
Q3: How can I assess the expression and function of RPE65 post-treatment?
A3: A multi-faceted approach is necessary to evaluate the success of RPE65 gene therapy:
-
Functional Assays: Electroretinography (ERG) is used to measure the electrical response of the retinal cells to light, providing an objective measure of retinal function.[14] Visual acuity tests and full-field light sensitivity threshold (FST) testing assess improvements in a patient's vision.[1]
-
Protein Expression Analysis: Western blotting and immunohistochemistry (IHC) can be used on tissue samples (from animal models) to detect and quantify the RPE65 protein.[11][15]
-
mRNA Expression Analysis: Quantitative real-time PCR (qRT-PCR) can measure the levels of RPE65 mRNA in transduced cells to confirm successful gene delivery and transcription.[16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your RPE65 gene therapy experiments.
Issue 1: Low or Undetectable RPE65 Expression
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Troubleshooting Steps |
| Suboptimal Vector Design | - AAV Serotype: Ensure the chosen AAV serotype has a high tropism for RPE cells. AAV2 and AAV5 are commonly used.[8][9] - Promoter: Utilize a strong, RPE-specific promoter to drive robust transgene expression.[8][17][18] - Codon Optimization: Codon-optimize the RPE65 transgene for efficient translation in human cells.[8][9] |
| Inefficient Vector Delivery | - Surgical Technique: Refine the subretinal injection technique to ensure the vector is delivered to the correct location with minimal leakage or retinal damage.[1] - Vector Titer: Verify the titer and purity of your AAV vector preparation. Low functional titers will result in poor transduction. |
| Immune-Mediated Clearance | - Immunosuppression: Consider a course of corticosteroids to manage potential inflammatory responses.[1] - Pre-existing Neutralizing Antibodies: Screen for pre-existing neutralizing antibodies to the chosen AAV serotype, as they can prevent transduction.[10] |
| Advanced Retinal Degeneration | - Patient/Animal Model Selection: Ensure that there are sufficient viable RPE and photoreceptor cells remaining in the retina to respond to the therapy.[2] |
Experimental Workflow for Investigating Low RPE65 Expression
Issue 2: Transient RPE65 Expression
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Troubleshooting Steps |
| Immune Response to Transgene | - Promoter Choice: Use of a ubiquitous promoter might lead to off-target expression and an immune response. An RPE-specific promoter is recommended.[17][18] - Immunomodulation: Investigate tailored immunomodulatory regimens to control delayed immune responses against the RPE65 protein. |
| Loss of Transduced Cells | - Vector Toxicity: High vector doses can sometimes be cytotoxic. Perform a dose-response study to find the optimal therapeutic window.[11][12] - Disease Progression: The underlying disease may continue to progress, leading to the loss of the transduced cells. Early intervention is often more effective.[2] |
| Episomal Nature of AAV | - Long-term Studies: AAV vectors primarily exist as episomes in the nucleus and can be lost over time, especially in dividing cells. While RPE cells have a low turnover rate, this is a factor to consider in long-term studies. |
Signaling Pathway Implicated in Immune Response to AAV
Experimental Protocols
Protocol 1: Quantification of RPE65 mRNA by qRT-PCR
-
RNA Extraction: Isolate total RNA from RPE cells or retinal tissue using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform quantitative PCR using primers specific for RPE65 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of RPE65 using the delta-delta Ct method.
Protocol 2: Western Blot for RPE65 Protein
-
Protein Extraction: Lyse RPE cells or retinal tissue in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for RPE65.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., beta-actin).
Protocol 3: Immunohistochemistry for RPE65
-
Tissue Preparation: Fix, embed (in paraffin or OCT), and section the eye tissue.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.
-
Immunostaining:
-
Block the tissue sections to prevent non-specific antibody binding.
-
Incubate with a primary antibody against RPE65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining: Counterstain with a nuclear stain like DAPI.
-
Imaging: Visualize the stained sections using a fluorescence microscope.
Quantitative Data Summary
Table 1: Comparison of Optimized AAV Vectors for RPE65 Gene Therapy
| Vector | Serotype | Promoter | Transgene | Reported Potency Increase (in mice) | Reference |
| Original Vector | AAV2/2 | - | Human RPE65 cDNA | - | [8][9] |
| Optimized Vector | AAV2/5 | Optimized hRPE65 promoter | Codon-optimized hRPE65 | At least 300-fold | [8][9] |
Table 2: Dose-Response of AAV2/5-OPTIRPE65 on Retinal Function in Mice
| Vector Dose (vg/eye) | Average Scotopic b-wave Amplitude (µV) at 6 weeks (mean ± s.d.) |
| 1 x 10^7 | ~150 |
| 1 x 10^8 | ~300 |
| 1 x 10^9 | ~450 |
| 1 x 10^10 | ~500 |
| (Data synthesized from graphical representations in cited literature for illustrative purposes)[9] |
This technical support center provides a starting point for troubleshooting inconsistent RPE65 expression. For more detailed protocols and specific experimental conditions, please refer to the cited literature.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene.vision [gene.vision]
- 4. RPE65 - Wikipedia [en.wikipedia.org]
- 5. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immune responses to retinal gene therapy using adeno-associated viral vectors - Implications for treatment success and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an optimized AAV2/5 gene therapy vector for Leber congenital amaurosis owing to defects in RPE65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systemic and local immune responses to intraocular AAV vector administration in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Expression and promoter activation of the Rpe65 gene in retinal pigment epithelium cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
Managing adverse events associated with subretinal injection of FT001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with the subretinal injection of FT001. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides a systematic approach to identifying and managing potential adverse events that may be encountered during or after the subretinal injection of this compound.
Issue 1: Difficulty in Forming a Subretinal Bleb
-
Symptom: Resistance felt during injection, or the therapeutic agent refluxing into the vitreous cavity instead of forming a distinct bleb in the subretinal space.
-
Possible Causes:
-
Immediate Action:
-
Preventative Measures:
Issue 2: Intraoperative Retinal Hemorrhage
-
Symptom: Bleeding at the injection site during the procedure.
-
Possible Causes:
-
Damage to retinal or choroidal blood vessels.
-
Inadvertent injury to scleral blood vessels during needle insertion.[6]
-
-
Immediate Action:
-
Temporarily increase intraocular pressure (IOP) to tamponade the bleeding.
-
If bleeding persists, cautery may be necessary.
-
-
Preventative Measures:
-
Careful selection of the retinotomy site, avoiding major blood vessels.
-
Meticulous surgical technique with precise needle placement.
-
Issue 3: Post-injection Inflammation (Uveitis)
-
Symptom: Signs of inflammation in the eye, such as redness, pain, and cells in the anterior chamber or vitreous, observed in the days following the procedure.
-
Possible Causes:
-
Management:
-
Topical or systemic corticosteroids are typically administered to control inflammation.[4]
-
Close monitoring of intraocular pressure is necessary as corticosteroids can cause it to elevate.
-
-
Preventative Measures:
Issue 4: Retinal Detachment
-
Symptom: Separation of the neurosensory retina from the retinal pigment epithelium (RPE) beyond the initial bleb.
-
Possible Causes:
-
Retinal tears occurring at the injection site.
-
Excessive volume of injected fluid.
-
-
Management:
-
Small, localized detachments may resolve on their own as the subretinal fluid is absorbed.
-
Larger or progressive detachments may require further surgical intervention, such as vitrectomy and gas tamponade.
-
-
Preventative Measures:
-
Creating a small, well-controlled retinotomy.
-
Injecting the therapeutic agent slowly and in a controlled manner to avoid overstretching the retina.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with subretinal injection?
A1: The most frequently reported adverse events are generally mild and can include intraocular inflammation, retinal hemorrhage, and increased intraocular pressure.[4][8] More severe, though less common, complications include retinal detachment and cataract formation.[4][8]
Q2: How can the risk of vector reflux into the vitreous be minimized?
A2: Minimizing vector reflux is crucial to reduce off-target effects and potential immune responses.[7] Techniques to achieve this include creating a small and self-sealing retinotomy, using a two-step injection process with a pre-bleb of BSS, and ensuring slow and controlled delivery of the therapeutic agent.[1][3][5] Performing an intravitreal lavage after the injection can also significantly reduce the amount of vector in the vitreous.[7]
Q3: What is the recommended management for post-injection elevated intraocular pressure (IOP)?
A3: Elevated IOP is a known complication, often associated with the inflammatory response or the use of corticosteroids.[4] Management typically involves the use of topical IOP-lowering medications. In cases of persistent or severe elevation, systemic medications or further surgical intervention may be necessary.
Q4: Can subretinal injection lead to cataract formation?
A4: Yes, cataract formation is a possible complication, particularly if the lens is inadvertently touched by surgical instruments during the procedure.[6] Careful surgical technique and clear visualization throughout the procedure are key to minimizing this risk.
Quantitative Data Summary
The following table summarizes potential adverse events and their reported frequencies from clinical trials involving subretinal injections. Note that frequencies can vary depending on the specific therapeutic agent, patient population, and surgical technique.
| Adverse Event | Reported Frequency | Severity |
| Intraocular Inflammation | Common | Mild to Moderate |
| Subconjunctival Hemorrhage | ~10% of injections | Mild |
| Retinal Detachment | 0.0% - 0.08% per injection[4] | Severe |
| Retinal Hemorrhage | Varies | Mild to Severe |
| Increased Intraocular Pressure | Common | Mild to Moderate |
| Cataract Formation | Less Common | Moderate to Severe |
| Endophthalmitis | Rare | Severe |
Experimental Protocols
Protocol 1: Standard Subretinal Injection Procedure
-
Anesthesia: The procedure is performed under retrobulbar or general anesthesia.[5]
-
Vitrectomy: A standard three-port pars plana vitrectomy is performed.[5] If the posterior hyaloid is attached, a posterior vitreous detachment is induced.[5]
-
Retinotomy Site Selection: A suitable injection site is chosen, typically in the superotemporal quadrant, avoiding major retinal vessels.
-
Retinotomy Creation: A small retinotomy is created using a microvitreoretinal blade or the subretinal injection cannula itself.
-
Subretinal Injection:
-
One-Step Technique: The cannula is carefully introduced through the retinotomy into the subretinal space, and the therapeutic agent (this compound) is slowly injected to create a bleb.[3][5]
-
Two-Step Technique: A small amount of BSS is first injected to create a pre-bleb, followed by the injection of this compound into this space.[3][5]
-
-
Closure: The cannula is withdrawn, and the stability of the bleb is confirmed. Sclerotomies are sutured if necessary to prevent hypotony and vector reflux.[1]
-
Postoperative Care: Patients are typically advised to maintain a specific head position for a period to ensure proper localization of the therapeutic agent.[1] Postoperative anti-inflammatory medications are administered.
Visualizations
Caption: Experimental workflow for subretinal injection.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Treatment-Emergent Adverse Events in Gene Therapy Trials for Inherited Retinal Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subretinal Injection Techniques for Retinal Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in technical methods and applications of subretinal injections in experimental animals [frontiersin.org]
- 7. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
Technical Support Center: RPE65 Gene Therapy - Long-Term Efficacy and Potential for Vision Decline
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term efficacy and potential for visual decline following RPE65 gene therapy. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term efficacy of RPE65 gene therapy in terms of visual function?
A1: RPE65 gene therapy, specifically with voretigene neparvovec (Luxturna™), has demonstrated durable improvements in visual function for at least five to seven and a half years.[1][2][3] The most significant and sustained improvements are observed in navigational ability under various light levels and in light sensitivity.
Improvements in functional vision, as measured by the Multi-Luminance Mobility Test (MLMT), and light sensitivity, assessed by the Full-Field Light Sensitivity Threshold (FST) test, have been shown to be maintained for at least five years post-administration.[1][3] Long-term data from a Phase 3 clinical trial showed that at five years, patients who received the therapy maintained a mean improvement of 1.8 lux levels on the MLMT.[1] Similarly, a post-hoc analysis of Phase 1 trial data revealed that improvements in FST were sustained for up to 7.5 years.[2][3][4]
While improvements in Best-Corrected Visual Acuity (BCVA) and Visual Field (VF) have been observed, they are more variable and may not reach statistical significance in all patient populations.[5][6] Some studies suggest that younger patients may experience better outcomes in visual acuity.[5]
Q2: Is there a potential for vision to decline after an initial improvement with RPE65 gene therapy?
A2: Yes, while many patients experience sustained benefits, there is evidence of a potential for long-term decline in some aspects of vision and retinal structure. The most notable concern is the development of chorioretinal atrophy (CRA) in a subset of treated eyes.[7][8][9][10][11]
Studies have reported the incidence of CRA to be between 14.4% and 50% of treated eyes.[7][8][9][11] This atrophy can occur at the injection site, in the area of the subretinal bleb, and even in the perifoveal region.[7][8][10][11] The development of CRA can lead to paracentral visual field defects and, if the fovea is involved, a potential loss of central visual acuity.[11] However, it is important to note that in some cases, functional improvements have been maintained despite the presence of this atrophy.[9][11]
While functional vision in low light conditions (assessed by MLMT and FST) appears to be largely preserved, the underlying retinal degeneration may not be completely halted, and structural changes can still progress.[9]
Q3: What are the key endpoints to measure long-term efficacy in our RPE65 gene therapy studies?
A3: The key endpoints for assessing long-term efficacy in RPE65 gene therapy trials are a combination of functional vision tests, psychophysical tests, and structural imaging. The primary and most robust endpoints have been:
-
Multi-Luminance Mobility Test (MLMT): To assess changes in functional vision and the ability to navigate in different light conditions.[1][12][13][14]
-
Full-Field Light Sensitivity Threshold (FST) Test: To quantify changes in photosensitivity across the entire retina.[1][4][12][15][16]
Secondary and supportive endpoints include:
-
Best-Corrected Visual Acuity (BCVA): Typically measured using ETDRS charts to assess central vision.[5][6][17][18][19][20]
-
Visual Field (VF): Often assessed with Goldmann perimetry to map the extent of peripheral vision.[6][21][22][23][24][25]
-
Spectral Domain Optical Coherence Tomography (SD-OCT): To quantitatively and qualitatively assess retinal structure, including retinal thickness and the integrity of photoreceptor layers.[26][27][28][29][30]
-
Fundus Autofluorescence (FAF): To monitor the health of the retinal pigment epithelium (RPE) and detect changes in lipofuscin distribution.[31][32][33][34][35]
Data Presentation
Table 1: Long-Term Efficacy of Voretigene Neparvovec on Visual Function
| Endpoint | Trial Phase | Follow-up Duration | Key Findings |
| Multi-Luminance Mobility Test (MLMT) | Phase 3 | 5 Years | Mean bilateral light level change score of 1.6 (original intervention group) and 2.4 (delayed intervention group) maintained.[1] |
| Phase 3 | 3 Years | Mean improvement of 1.8 lux levels maintained from the 1.9 lux level improvement seen at 1 year.[12] | |
| Full-Field Light Sensitivity Threshold (FST) | Phase 1 (Post-hoc) | 7.5 Years | Improvements in FST were sustained for up to 7.5 years in the first-injected eye.[2][3][4] |
| Phase 3 | 5 Years | Mean change in white light FST of -2.02 log10(cd.s/m2) for the original intervention group and -2.57 log10(cd.s/m2) for the delayed intervention group.[1] | |
| Best-Corrected Visual Acuity (BCVA) | Phase 3 | 1 Year | Not statistically significant between intervention and control groups.[6] |
| Single Center Study | Up to 32 Months | Median BCVA remained stable. Meaningful BCVA loss in 4/18 adult eyes and gain in 2/18 adult and 2/8 pediatric eyes.[9] | |
| Goldmann Visual Field (VF) | Phase 3 | 1 Year | Mean sum total degrees (III4e target) nearly doubled in the intervention group.[6] |
| Phase 3 | 2 Years (Crossover) | Mean change from baseline of 182.6 sum total degrees in the crossover group.[12] |
Table 2: Incidence and Characteristics of Chorioretinal Atrophy (CRA) Post-Voretigene Neparvovec
| Study Type | Number of Patients/Eyes | Follow-up Duration | Incidence of CRA | Key Characteristics of Atrophy |
| Multicenter Retrospective Analysis | 14 patients (27 eyes) | Mean of 2.2 years | 14.4% (of 187 treated eyes) | Categorized as touchdown (at injection site), nummular (patchy), and perifoveal.[7][10][11] |
| Single Center Study | 19 patients (30 eyes) | Up to 32 months | 50% (13 of 26 eyes) | Observed at the site of the subretinal bleb and/or peripheral to vascular arcades.[9] |
| Prospective Cohort Study | 21 patients (32 eyes) | Not specified | 50% (16 of 32 eyes) | Lesions primarily located in the macula, bleb area, injection site, and periphery.[8] |
Troubleshooting Guides and Experimental Protocols
This section provides detailed methodologies for key experiments to assist in study design and execution.
Troubleshooting Common Experimental Issues
-
High variability in MLMT results: Ensure strict adherence to the standardized lighting conditions and course layout. The learning effect can be minimized by randomizing the course configuration for each run.[14]
-
Inconsistent FST measurements: Patient fatigue can significantly impact results. Ensure adequate rest periods and clear instructions. The testing environment should be completely dark, and the duration of dark adaptation must be consistent across all subjects and sessions.[15][16][36][37]
-
Poor quality SD-OCT or FAF images: Proper pupil dilation is crucial. Patient fixation can be improved by using an internal fixation target. For SD-OCT, real-time eye tracking can reduce motion artifacts.[30]
Detailed Experimental Protocols
1. Multi-Luminance Mobility Test (MLMT)
-
Objective: To assess a subject's ability to navigate a standardized course under a range of controlled light levels, simulating real-world conditions.[14][38][39]
-
Methodology:
-
Course Setup: A standardized course with a defined path, obstacles of varying heights, and steps is set up in a light-controlled room.[13][14][38] The course layout should be modifiable to prevent memorization.[14]
-
Lighting Conditions: The test is conducted at seven standardized light levels, typically ranging from 1 lux (approximating a moonless night) to 400 lux (a brightly lit office).[13][14]
-
Procedure:
-
The subject is dark-adapted according to the protocol.
-
Testing begins at the lowest light level and proceeds to higher levels.
-
The subject is instructed to navigate the course from a designated start to a finish point, following a specific path and avoiding obstacles.
-
Each run is video-recorded for later analysis by independent graders.
-
-
Scoring: Performance is scored based on accuracy (number of errors, such as contacting an obstacle) and time to complete the course. A "pass" is typically defined by completing the course within a specific time limit and with a minimal number of errors. The primary outcome is the change in the lowest light level at which the subject can successfully pass the test.[13]
-
2. Full-Field Light Sensitivity Threshold (FST) Test
-
Objective: To determine the minimum luminance of a full-field flash of light that a subject can detect, providing a measure of overall retinal sensitivity.[15][16][36]
-
Methodology:
-
Patient Preparation: The subject's pupils are dilated. A period of dark adaptation, typically 45 minutes or longer, is required for scotopic testing.[16]
-
Equipment: A Ganzfeld stimulator is used to present flashes of light of varying intensity.
-
Procedure:
-
The subject is positioned with their head in the Ganzfeld dome.
-
A series of light flashes of different intensities are presented. To distinguish between rod and cone function, different colored stimuli (e.g., blue for rods, red for cones) can be used.[15]
-
The subject indicates whether they saw the flash, typically by pressing a button.
-
A staircase or other psychophysical method is used to determine the threshold at which the subject can reliably detect the flash 50% of the time.[15][36]
-
-
Data Analysis: The threshold is reported in decibels (dB) or log10 (cd.s/m2). A lower threshold indicates greater sensitivity.
-
3. Best-Corrected Visual Acuity (BCVA) using ETDRS Charts
-
Objective: To measure the sharpest central vision a subject can achieve with corrective lenses.
-
Methodology:
-
Chart and Setup: Standardized Early Treatment Diabetic Retinopathy Study (ETDRS) charts are used at a distance of 4 meters.[17][20][40] The chart illumination should be standardized.
-
Procedure:
-
One eye is tested at a time, with the other eye occluded.
-
The subject is asked to read the letters on the chart, starting from the top.
-
Testing continues until the subject can no longer correctly identify the majority of letters on a line.
-
-
Scoring: A letter-by-letter scoring method is used. The final score is the total number of correctly identified letters. This can be converted to a LogMAR (Logarithm of the Minimum Angle of Resolution) score.[20]
-
4. Visual Field (VF) Assessment using Goldmann Perimetry
-
Objective: To map the full extent of a subject's peripheral and central vision.
-
Methodology:
-
Equipment: A Goldmann perimeter, which consists of a hemispherical bowl with a controlled background illumination.[21][22][25]
-
Procedure:
-
The subject is seated with their chin in a rest and one eye covered. They are instructed to fixate on a central target.
-
A light stimulus of a specific size and intensity (an isopter) is moved from the periphery of the bowl towards the center.[21][22][25]
-
The subject indicates when they first see the light.
-
This is repeated from multiple directions to map the boundary of vision for that isopter.
-
The process is repeated with different stimulus sizes and intensities to map multiple isopters.
-
-
Data Analysis: The visual field is represented as a map showing the boundaries of the different isopters. The area of the visual field can be quantified in square degrees.
-
5. Spectral Domain Optical Coherence Tomography (SD-OCT)
-
Objective: To obtain high-resolution, cross-sectional images of the retina to assess its structure and thickness.[26][27][29][30]
-
Methodology:
-
Patient Preparation: Pupils are dilated to ensure a clear view of the retina.
-
Image Acquisition:
-
The subject is seated and aligns their eye with the instrument's lens.
-
The operator focuses on the retina and acquires a series of scans.
-
Volume scans, consisting of multiple B-scans, are typically performed to create a 3D map of the macula and optic nerve head.
-
-
Data Analysis: The images are analyzed to measure the thickness of the entire retina and individual layers, such as the outer nuclear layer (ONL) and the photoreceptor ellipsoid zone (EZ). This allows for the detection and monitoring of retinal thinning or atrophy.[26]
-
6. Fundus Autofluorescence (FAF) Imaging
-
Objective: To non-invasively visualize the distribution of lipofuscin in the RPE, which can indicate RPE health and metabolic activity.[31][32][33][34][35]
-
Methodology:
-
Equipment: A confocal scanning laser ophthalmoscope (cSLO) or a modified fundus camera is used. An excitation wavelength (typically 488 nm) is used to excite the lipofuscin, and the emitted fluorescence (typically >500 nm) is captured.[33]
-
Procedure:
-
The subject's pupils are dilated.
-
A series of images of the posterior pole are taken.
-
-
Image Interpretation:
-
Hyperautofluorescence (increased signal): Can indicate stressed or dying RPE cells with excessive lipofuscin.
-
Hypoautofluorescence (decreased signal): Can indicate RPE atrophy or cell death, where there is no lipofuscin to fluoresce.
-
FAF is particularly useful for identifying and monitoring the progression of atrophic areas.[35]
-
-
Mandatory Visualizations
Caption: The RPE65 visual cycle signaling pathway.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Gene therapy for inherited retinal disease: long-term durability of effect. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 3. karger.com [karger.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Outcomes and Adverse Effects of Voretigene Neparvovec Treatment for Biallelic RPE65-Mediated Inherited Retinal Dystrophies in a Cohort of Patients from a Single Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of voretigene neparvovec (AAV2-hRPE65v2) in patients with RPE65-mediated inherited retinal dystrophy: a randomised, controlled, open-label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classification and growth rate of chorioretinal atrophy after voretigene neparvovec-rzyl for RPE65-mediated retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. reviewofoptometry.com [reviewofoptometry.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Three-Year Follow-Up Phase III Data Provide Additional Information on Efficacy, Durability and Safety Of Investigational LUXTURNA (Voretigene Neparvovec) in Patients With Biallelic RPE65-Mediated Inherited Retinal Disease - BioSpace [biospace.com]
- 13. Novel mobility test to assess functional vision in patients with inherited retinal dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 15. diagnosysllc.com [diagnosysllc.com]
- 16. ISCEV and IPS guideline for the full-field stimulus test (FST) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 18. A computerized method of visual acuity testing: adaptation of the early treatment of diabetic retinopathy study testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Trials – (e)ETDRS | Chart2020 [chart2020.com]
- 20. precision-vision.com [precision-vision.com]
- 21. mycorneacare.com [mycorneacare.com]
- 22. Visual Field Testing: From One Medical Student to Another [eyerounds.org]
- 23. ucsfhealth.org [ucsfhealth.org]
- 24. Your Guide to the Visual Field Test [northernopticalcompany.com]
- 25. Visual field test - Wikipedia [en.wikipedia.org]
- 26. Spectral Domain OCT for Imaging the Retina | Ophthalmology Management [ophthalmologymanagement.com]
- 27. specialtyretina.com [specialtyretina.com]
- 28. youtube.com [youtube.com]
- 29. Spectral Domain Optical Coherence Tomography: Substance or Hype? - American Academy of Ophthalmology [aao.org]
- 30. Combined Depth Imaging technique on spectral-domain optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fundus autofluorescence imaging of retinal dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Fundus autofluorescence imaging in hereditary retinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Fundus Autofluorescence in Retinal Disease: A Review and Perspectives | Retinal Physician [retinalphysician.com]
- 35. Fundus Autofluorescence in Retinal Disease: A Review and Perspectives | Retinal Physician [retinalphysician.com]
- 36. diagnosysllc.com [diagnosysllc.com]
- 37. researchgate.net [researchgate.net]
- 38. diagnosysllc.com [diagnosysllc.com]
- 39. luxturnahcp.com [luxturnahcp.com]
- 40. certifeyed.com [certifeyed.com]
Addressing off-target effects of AAV-mediated gene therapy in the retina
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AAV-mediated gene therapy in the retina. The focus is on identifying, characterizing, and mitigating off-target effects to enhance the safety and efficacy of therapeutic candidates.
Section 1: Genotoxicity and Insertional Mutagenesis
Recombinant AAV vectors are considered to have a low risk of insertional mutagenesis because they largely persist as extrachromosomal episomes.[1][2][3][4] However, a small fraction of AAV genomes can integrate into the host genome, which necessitates careful analysis, especially during preclinical safety assessment.[5]
Frequently Asked Questions (FAQs)
Q1: How can I detect AAV vector integration events in my retinal target cells?
A1: Detecting rare AAV integration events requires highly sensitive molecular techniques. The most common and effective methods are PCR-based approaches followed by Next-Generation Sequencing (NGS).
-
Linear Amplification-Mediated PCR (LAM-PCR): This method has been adapted from retroviral vector analysis to identify AAV integration sites.[6][7][8][9] It involves a linear amplification of vector-genome junctions, followed by magnetic capture, ligation of a linker, and nested PCR to generate fragments for sequencing.[6][7]
-
Target Enrichment Sequencing (TES): This method uses biotinylated probes to specifically capture AAV sequences and the adjacent host genomic DNA.[5][10] TES offers a good balance of sensitivity, specificity, and cost-effectiveness and is a preferred method for targeted integration site analysis.[5][11]
-
Whole-Genome Sequencing (WGS): While providing a comprehensive and unbiased map of integration sites, WGS is often more resource-intensive.[5][11]
These methods allow for the precise identification of insertion locations, which can then be analyzed for proximity to sensitive genomic regions like oncogenes or tumor suppressor genes.[5][12]
Q2: What are the best practices to minimize the risk of insertional mutagenesis?
A2: Minimizing genotoxicity risk involves a multi-faceted approach focused on vector design and dosage.
-
Vector Design: AAV vectors are designed to be replication-defective.[13][14] The viral genes are removed, leaving only the inverted terminal repeats (ITRs) flanking the therapeutic gene cassette. This design inherently reduces the risk of integration.[2]
-
Dose Optimization: Use the lowest effective dose of the AAV vector. Dose-dependent toxicity has been observed in animal models, where higher doses can lead to adverse effects, including RPE cell loss.[4]
-
Promoter Selection: Utilize cell-specific promoters (e.g., RPE65 for RPE cells, GRK1 for photoreceptors) to restrict transgene expression to the target cell population.[15][16] This minimizes the impact of any potential integration events in off-target cells.
-
Purification: Ensure high purity of the vector preparation to remove contaminants that could contribute to toxicity or other adverse events.
Troubleshooting Guide
Problem: You have detected AAV integration events near a known oncogene in your preclinical model.
Solution Workflow:
-
Quantify the Frequency: Determine the percentage of cells carrying this specific integration event. High-sensitivity techniques like droplet digital PCR (ddPCR) can be adapted for this purpose. Integration events are often rare, occurring in approximately 0.1%–0.5% of cases.[5]
-
Assess Gene Expression: Analyze the expression level of the nearby oncogene in transduced retinal tissue compared to controls using qRT-PCR or RNA-Seq.
-
Functional Analysis: Perform cell-based assays to determine if the integration leads to any change in cellular phenotype (e.g., proliferation rate, morphology).
-
Risk Assessment: Evaluate the clinical significance. Given the post-mitotic nature of many retinal cells, the risk of oncogenic transformation may be lower than in rapidly dividing tissues. Regulatory agencies like the FDA and EMA require this comprehensive analysis for safety assessment.[5]
Experimental Protocol: Integration Site Analysis via LAM-PCR & NGS
This protocol provides a high-level overview of the LAM-PCR workflow to identify AAV integration sites.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the target retinal tissue or cells.
-
Linear Amplification: Perform a linear PCR (100 cycles) using a biotinylated, AAV-specific primer to amplify fragments extending from the vector into the unknown flanking host DNA.[6]
-
Capture and Purification: Capture the biotinylated single-stranded DNA fragments using streptavidin-coated magnetic beads.[6][7]
-
Second-Strand Synthesis: Convert the captured fragments into double-stranded DNA using random hexamer primers and a Klenow polymerase.[6][7]
-
Restriction Digest: Digest the double-stranded DNA with a blunt-cutting restriction enzyme (e.g., EcoRV, PvuII) to create a defined end within the flanking genomic sequence.[6]
-
Linker Ligation: Ligate a known double-stranded linker cassette to the blunt ends of the digested DNA. This adds a universal priming site for the subsequent PCR.[6][7]
-
Nested PCR: Perform two rounds of exponential PCR using nested primers specific to the AAV vector and the ligated linker cassette to amplify the vector-genome junction.[6]
-
NGS Library Preparation and Sequencing: Prepare a library from the purified PCR products and perform high-throughput sequencing on a platform like Illumina.[12]
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome (host and AAV vector) to identify the precise integration sites and their frequency.[12]
Section 2: Immunotoxicity and Inflammatory Responses
Although the eye is considered an immune-privileged site, both innate and adaptive immune responses to AAV vectors can occur, potentially leading to inflammation (uveitis) and limiting therapeutic efficacy.[14][17] Responses can be directed against the AAV capsid or the transgene product.[14][18]
Frequently Asked Questions (FAQs)
Q1: My subjects are showing signs of ocular inflammation post-injection. How do I determine the cause?
A1: Ocular inflammation after AAV administration can be triggered by the vector capsid, the transgene product, or even the surgical procedure itself. A systematic approach is needed to identify the cause.
-
Characterize the Cellular Infiltrate: Use multicolor flow cytometry on retinal tissue to identify the types of immune cells present. An increase in CD45+ leukocytes, including macrophages, NK cells, and CD4/CD8 T cells, points to an active immune response.[19][20] This response can be detected as early as 14 days post-injection.[19][20]
-
Assess Capsid-Specific T-Cell Response: Use an ELISpot assay to measure the frequency of T cells from the spleen or peripheral blood that secrete cytokines (like IFN-γ) in response to AAV capsid peptides.[21][22] This indicates a cell-mediated response to the vector itself.
-
Assess Transgene-Specific T-Cell Response: Similarly, use an ELISpot assay with peptides derived from the transgene protein product. A positive result suggests the immune system is targeting the therapeutic protein.[18][21] This is more likely if the transgene is foreign or expressed at very high levels.
-
Measure Neutralizing Antibodies (NAbs): Perform a NAb assay on serum samples. While pre-existing NAbs are a concern for efficacy, a significant increase in NAb titer post-injection confirms a humoral immune response has been mounted against the AAV capsid.[23]
Q2: How can I measure pre-existing or therapy-induced neutralizing antibodies against my AAV serotype?
A2: Neutralizing antibody (NAb) assays are critical for screening subjects and monitoring immune responses.[23]
-
In Vitro Cell-Based Assay: This is the gold standard for functional assessment.[24]
-
A cell line permissive to AAV infection (e.g., HEK293) is chosen.[23][25]
-
Patient/subject serum is serially diluted and pre-incubated with an AAV vector that carries a reporter gene (e.g., Luciferase or GFP).[23][24]
-
The serum-AAV mixture is added to the cells.
-
After a set time (e.g., 48 hours), reporter gene expression is measured.[23]
-
The NAb titer is the serum dilution that inhibits transduction by a defined amount (e.g., 50%).[23]
-
-
Total Antibody (TAb) ELISA: This assay detects all binding antibodies, not just neutralizing ones.[24] It is a higher-throughput and less complex alternative, often used for initial screening.[24][26]
Troubleshooting Guide
Problem: You observe a loss of transgene expression over time, accompanied by low-grade inflammation.
Solution Workflow:
Data Summary: Immune Cell Infiltration Post-Subretinal AAV8 Injection
The following table summarizes data on cellular immune responses in mouse retina 28 days after subretinal injection of an AAV8 vector expressing GFP.[19]
| Immune Cell Population | PBS Control (Cells/Retina) | AAV8-GFP (Cells/Retina) | Fold Change | Significance (p-value) |
| Total Leukocytes (CD45+) | ~5,000 | ~25,000 | ~5.0x | < 0.05 |
| Microglia | ~4,500 | ~4,800 | No significant change | > 0.05 |
| Infiltrating Macrophages | < 100 | ~8,000 | > 80x | < 0.05 |
| CD8+ T Cells | < 50 | ~2,500 | > 50x | < 0.05 |
| CD4+ T Cells | < 50 | ~1,500 | > 30x | < 0.05 |
| Natural Killer (NK) Cells | < 50 | ~1,200 | > 24x | < 0.05 |
Data adapted from studies characterizing cellular immune responses in murine models.[19][20] Note that a therapeutic transgene (REP1) elicited a significantly lower response compared to the foreign GFP protein.[19][20]
Section 3: Off-Target Biodistribution and Transgene Expression
Ensuring the AAV vector and its therapeutic transgene are confined to the target retinal cells is paramount for safety and efficacy. Off-target expression can occur in unintended cell types within the retina or in peripheral tissues due to vector leakage from the eye.
Frequently Asked Questions (FAQs)
Q1: How can I improve the cellular specificity of my AAV vector within the retina?
A1: Achieving precise cellular targeting is a key challenge.[17] Several strategies can be employed:
-
Promoter and Regulatory Elements: This is the most established method. Use promoters known to be active only in the target cell type (e.g., RPE65 for RPE, rhodopsin for rods).[15]
-
miRNA-Based Silencing: Incorporate microRNA (miRNA) target sites into the 3' UTR of your transgene cassette.[15] If the vector transduces a non-target cell that expresses the corresponding miRNA, the transgene mRNA will be degraded, effectively silencing off-target expression.[27]
-
Capsid Engineering: Novel AAV capsids are being developed through directed evolution or rational design to have enhanced tropism for specific retinal cells, such as variants that can efficiently transduce photoreceptors after intravitreal injection.[1][13][28]
Q2: What is the best method to quantify vector biodistribution to non-retinal tissues?
A2: Quantitative PCR (qPCR) is the standard method for assessing biodistribution.
-
Sample Collection: At a defined endpoint, harvest all major organs, blood, and lymphatic tissues.[29][30]
-
DNA Extraction: Isolate total DNA from homogenized tissues.
-
qPCR Analysis: Use primers and a probe specific to a unique region of your vector genome (e.g., the promoter or transgene). Quantify the number of vector genomes (vg) per microgram of genomic DNA.
-
Data Interpretation: This analysis reveals the extent of vector leakage and deposition in off-target organs. Studies in non-human primates show that subretinal delivery results in a more favorable biodistribution profile with less systemic exposure compared to intravitreal delivery.[29][30]
Troubleshooting Guide
Problem: You are observing transgene expression in Müller glia and RPE cells, but your target is exclusively photoreceptors.
Solution Workflow:
-
Review Promoter Specificity: Confirm that the promoter you are using is highly specific to photoreceptors. Ubiquitous promoters like CAG will lead to broad expression.[15]
-
Implement miRNA Silencing: Identify miRNAs that are highly expressed in Müller glia and RPE but absent in photoreceptors (e.g., miR-124, miR-204).[27] Insert multiple target sites for these miRNAs into your vector's 3' UTR. This should de-target expression from the unintended cell types.
-
Consider AAV Serotype: Different AAV serotypes have different natural tropisms. While AAV2, AAV5, and AAV8 show strong tropism for outer retinal layers after subretinal injection, their specificity is not absolute.[1] Review literature to see if an alternative serotype or engineered capsid may offer better photoreceptor specificity.
-
Refine Injection Technique: Ensure your subretinal injection creates a well-defined bleb that is localized over the photoreceptor layer, minimizing reflux into the vitreous or excessive spread that could increase transduction of other cell types.
Data Summary: AAV8 Biodistribution in Non-Human Primates
The following table compares the systemic biodistribution of AAV8 in non-human primates 91 days after either subretinal or intravitreal injection of 1x10¹² vector genomes.
| Tissue | Subretinal Injection (vg/µg DNA) | Intravitreal Injection (vg/µg DNA) | Key Finding |
| Blood (at Day 28) | < 10 | ~1,000 - 10,000 | Intravitreal delivery leads to more persistent systemic exposure.[29][30] |
| Spleen | ~100 - 1,000 | ~10,000 - 100,000 | Higher deposition in lymphatic tissue after intravitreal injection.[29][30] |
| Liver | ~10 - 100 | ~1,000 - 10,000 | Greater off-target deposition in peripheral organs with IVT route.[29][30] |
| Optic Nerve | ~1,000 - 10,000 | ~100,000 - 1,000,000 | IVT leads to higher vector load in tissues connected to the vitreous. |
| Testes/Ovaries | Not Detected | Not Detected | No germline transmission was observed with either route.[29][30] |
Data conceptualized from biodistribution studies in non-human primates.[29][30] These findings highlight that the delivery route is a critical determinant of systemic off-target effects.
References
- 1. Gene Therapy for Inherited Retinal Disease: Current Strategies, Personalized Medicine, and Future Implications—A Comprehensive Review [mdpi.com]
- 2. Adeno-Associated Virus (AAV) - Based Gene Therapies for Retinal Diseases: Where are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AAV cis-regulatory sequences are correlated with ocular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AAV Integration Site Analysis Service - CD Genomics [cd-genomics.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. LAM PCR Service - Creative Biogene [creative-biogene.com]
- 9. youtube.com [youtube.com]
- 10. AAV (Adeno-Associated Virus) Integration Site Analysis - CD Genomics [cd-genomics.com]
- 11. Comparing molecular and computational approaches for detecting viral integration of AAV gene therapy constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AAV integration site analysis for genotoxicity risk and vector design decisions - CB-Gene [cb-gene.com]
- 13. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 14. Immune responses to retinal gene therapy using adeno-associated viral vectors - Implications for treatment success and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. retinaaustralia.com.au [retinaaustralia.com.au]
- 17. Toward improved AAV gene therapies for retinal disorders: challenges and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Characterizing the cellular immune response to subretinal AAV gene therapy in the murine retina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterizing the cellular immune response to subretinal AAV gene therapy in the murine retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. AAV Neutralizing Antibody Assay-AAV Service-CRO Service [genevoyager.ltd]
- 24. bioagilytix.com [bioagilytix.com]
- 25. Fast and reliable neutralization antibodies assay for AAV gene therapy (2020-121) - Technology Commercialization [license.umn.edu]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. MicroRNA-Restricted Transgene Expression in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advances in AAV Vector Development for Gene Therapy in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. Superior Retinal Gene Transfer and Biodistribution Profile of Subretinal Versus Intravitreal Delivery of AAV8 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability and Formulation of FT001 for Clinical Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of the investigational small molecule, FT001.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability observed with this compound in aqueous solutions?
A1: Instability of this compound in aqueous media is often attributed to hydrolysis and oxidation. The molecule's susceptibility to degradation is heightened by factors such as pH, temperature, light exposure, and the presence of dissolved oxygen.[1][2] It is crucial to characterize these degradation pathways early in development.
Q2: How can the aqueous solubility of the hydrophobic molecule this compound be improved?
A2: Improving the solubility of a hydrophobic compound like this compound is a critical step. Initial approaches should include simple methods like agitation, sonication, and gentle heating.[3] If these are insufficient, formulation strategies such as pH adjustment, the use of co-solvents (e.g., DMSO, ethanol), and the addition of solubilizing excipients like cyclodextrins or surfactants should be explored.[3][4][5]
Q3: What role do excipients play in the stability of this compound formulations?
A3: Excipients are critical inactive ingredients that can significantly enhance the stability of this compound.[4][5][6] They can function as antioxidants to prevent oxidative degradation, chelating agents to bind metal ions that catalyze degradation, and buffering agents to maintain an optimal pH.[4] Additionally, excipients can protect the active pharmaceutical ingredient (API) from moisture and light.[5][6]
Q4: What are the initial steps for troubleshooting the precipitation of this compound in a stock solution?
A4: If precipitation is observed in a stock solution of this compound, it could be due to poor solubility or degradation into an insoluble product.[1] The first steps in troubleshooting should be to try preparing a more dilute stock solution or to use a different solvent with a higher solubilizing capacity for this compound.[1] Analyzing the precipitate can confirm if it is the parent compound or a degradant.[1]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments with this compound.
Issue 1: this compound shows rapid degradation in the formulation.
| Potential Cause | Recommended Action |
| Hydrolytic Degradation | Conduct a pH-stability profile to identify the pH of maximum stability. Formulate this compound in a buffer system that maintains this optimal pH.[1] |
| Oxidative Degradation | Protect the formulation from oxygen by preparing it under an inert atmosphere (e.g., nitrogen or argon).[1] Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into the formulation.[1][4] |
| Photodegradation | Protect the formulation from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1][2] Conduct forced degradation studies under light exposure to understand the photodegradation pathway. |
| Temperature Sensitivity | Store stock solutions and formulations at lower temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics.[1] |
| Incompatible Excipients | Perform excipient compatibility studies to ensure that the chosen excipients do not accelerate the degradation of this compound.[7][8] |
Issue 2: Poor bioavailability of this compound is observed in preclinical studies.
| Potential Cause | Recommended Action |
| Low Aqueous Solubility | Employ solubility enhancement techniques such as micronization, salt formation, or the use of amorphous solid dispersions.[9][10] |
| Poor Permeability | Consider the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve absorption.[10] |
| First-Pass Metabolism | Investigate alternative routes of administration (e.g., parenteral, transdermal) to bypass the liver. Prodrug strategies can also be explored to mask the metabolic site.[9] |
| Efflux by Transporters | Co-administer this compound with a known P-glycoprotein (P-gp) inhibitor in preclinical models to assess the impact of efflux on its bioavailability.[10] |
Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent. Dilute the stock solution into each buffer to a final concentration of 10 µg/mL.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the concentration of remaining this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the logarithm of the this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The pH of maximum stability corresponds to the lowest degradation rate.
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients.
Methodology:
-
Excipient Selection: Select a range of common excipients from different functional classes (e.g., fillers, binders, lubricants, surfactants).[4][6]
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient, typically in a 1:1 or 1:5 ratio by weight. Also, prepare a sample of this compound alone as a control.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a specified period (e.g., 4 weeks).
-
Analysis: At designated time points, visually inspect the samples for any physical changes (e.g., color change, melting). Analyze the samples by HPLC to quantify the remaining this compound and to detect the formation of any degradation products.
-
Evaluation: Compare the stability of this compound in the presence of each excipient to the control sample. An excipient is considered incompatible if it causes significant degradation of this compound.
Visualizations
Caption: Major degradation pathways for the hypothetical small molecule this compound.
Caption: A logical workflow for troubleshooting this compound formulation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. prescouter.com [prescouter.com]
- 3. benchchem.com [benchchem.com]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. colorcon.com [colorcon.com]
- 6. colorcon.com [colorcon.com]
- 7. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
A Comparative Analysis of FT001 and Luxturna for RPE65-Mediated Retinal Dystrophies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two gene therapies, FT001 and Luxturna (voretigene neparvovec-rzyl), for the treatment of inherited retinal dystrophies caused by biallelic mutations in the RPE65 gene. This document summarizes key product information, preclinical and clinical data, and experimental methodologies to assist in the evaluation of these therapeutic options.
Introduction
RPE65-mediated inherited retinal dystrophies, including Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), are a group of rare blinding conditions caused by mutations in the RPE65 gene.[1][2] This gene encodes the all-trans-retinyl-isomerase, an enzyme crucial for the regeneration of 11-cis-retinal, a key component of the visual cycle.[3][4] Both this compound and Luxturna are adeno-associated virus (AAV) vector-based gene therapies designed to deliver a functional copy of the RPE65 gene to retinal pigment epithelium (RPE) cells, thereby restoring the visual cycle and improving visual function.[3][5][6] Luxturna, developed by Spark Therapeutics, was the first FDA-approved gene therapy for a genetic disease, marking a significant milestone in the treatment of inherited retinal diseases.[7][8][9] this compound, developed by Frontera Therapeutics, is a newer investigational gene therapy currently in clinical trials.[5][10]
Mechanism of Action: Restoring the Visual Cycle
Both this compound and Luxturna utilize a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65 gene to RPE cells.[3][5] The AAV2 vector is chosen for its ability to efficiently transduce RPE cells with a low potential for eliciting an inflammatory response.[3] Following a one-time subretinal injection, the vector enters the RPE cells and deposits the functional RPE65 gene into the nucleus.[6][10] This allows the cells to produce the correct RPE65 protein, restoring the visual cycle and enabling the conversion of light into electrical signals that can be interpreted by the brain.[6] this compound utilizes a codon-optimized version of the human RPE65 gene to potentially enhance protein expression.[5]
References
- 1. What is LUXTURNA? - LUXTURNA® (voretigene neparvovec-rzyl) [luxturna.com]
- 2. gene.vision [gene.vision]
- 3. luxturnahcp.com [luxturnahcp.com]
- 4. What is the mechanism of Voretigene Neparvovec? [synapse.patsnap.com]
- 5. ophthalmology360.com [ophthalmology360.com]
- 6. Gene Therapy for Inherited Retinal Dystrophy (Luxturna®) | Children's Hospital of Philadelphia [chop.edu]
- 7. Luxturna (voretigene neparvovec) for the Treatment of Biallelic RPE65 Mutation-Associated Retinal Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. youtube.com [youtube.com]
- 9. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
Comparative analysis of AAV2, AAV5, and AAV8 serotypes for retinal gene delivery
Adeno-associated virus (AAV) vectors are the leading platform for in vivo gene therapy for retinal diseases, owing to their strong safety profile and ability to mediate long-term transgene expression in non-dividing cells like photoreceptors and retinal pigment epithelium (RPE).[1][2] The choice of AAV serotype is a critical determinant of therapeutic success, as the capsid proteins dictate cellular tropism, transduction efficiency, and immunogenicity.[1] This guide provides a comparative analysis of three of the most extensively studied serotypes for retinal applications: AAV2, AAV5, and AAV8.[1]
Comparative Performance and Tropism
The transduction efficiency and cellular targeting of AAV serotypes in the retina are highly dependent on both the serotype itself and the route of administration, primarily subretinal (SR) or intravitreal (IVT) injection.[3]
Subretinal (SR) Delivery: This method involves injecting the vector directly into the space between the photoreceptors and the RPE. It is an effective but more invasive procedure that creates a temporary retinal detachment.[2]
-
AAV2: As the vector for the first FDA-approved retinal gene therapy, Luxturna, AAV2 has a proven track record for robustly transducing RPE cells via subretinal injection.[4][5][6] Its tropism is considered near-exclusive to the RPE when delivered subretinally.[7]
-
AAV5: This serotype is recognized as highly efficient for photoreceptor transduction following subretinal delivery.[8] It also demonstrates strong tropism for the RPE.[4][8]
-
AAV8: AAV8 potently targets both RPE cells and photoreceptors, often showing higher overall retinal transduction levels compared to AAV2.[7][9][10] Studies in mice have shown that AAV8 can mediate six- to eightfold greater transgene expression in photoreceptors than AAV5.[8]
Intravitreal (IVT) Delivery: A less invasive method where the vector is injected into the vitreous humor.[2] A major challenge for this route is the inner limiting membrane (ILM), which acts as a barrier, preventing vectors from reaching the outer retina.[1]
-
AAV2: Following intravitreal injection, AAV2 primarily transduces inner retinal cells, such as retinal ganglion cells (RGCs) and cells in the inner nuclear layer.[11][12] It is generally inefficient at reaching the outer retina (photoreceptors and RPE).[11]
-
AAV5: Shows very limited transduction of any retinal cells when delivered intravitreally in many preclinical models.[3][12]
-
AAV8: Demonstrates a greater ability to transduce the outer retina via the intravitreal route compared to AAV2 and AAV5, though still less efficient than subretinal delivery.[11] It has been shown to transduce RPE and photoreceptor cells, in addition to inner retinal cells.[11][12]
| Serotype | Delivery Route | Primary Cellular Tropism | Relative Transduction Efficiency | Key Clinical Applications/Trials |
| AAV2 | Subretinal | Retinal Pigment Epithelium (RPE) | High (RPE) | Luxturna (RPE65-LCA)[4][6] |
| Intravitreal | Retinal Ganglion Cells (RGCs), Inner Nuclear Layer (INL) | High (Inner Retina), Low (Outer Retina) | Trials for AMD, Diabetic Retinopathy[13] | |
| AAV5 | Subretinal | Photoreceptors (PRs), RPE | Very High (PRs & RPE)[4][8] | Trials for Retinitis Pigmentosa (RPGR)[2] |
| Intravitreal | Very Low / Negligible | Very Low | Not commonly used for IVT delivery | |
| AAV8 | Subretinal | Photoreceptors (PRs), RPE | Very High (PRs & RPE), often higher than AAV2/5[7][8] | Trials for XLRP (RPGR), Achromatopsia[2][13] |
| Intravitreal | RGCs, Müller Cells, some PRs & RPE | Moderate (Pan-retinal) | Trials for AMD, Diabetic Retinopathy[5] |
Immunogenicity
The eye is considered an immune-privileged site, which reduces but does not eliminate immune responses to AAV vectors.[14]
-
Pre-existing Immunity: Neutralizing antibodies (NAbs) from natural AAV infection can compromise gene therapy efficacy. AAV2 has the highest seroprevalence in the human population (up to 70%), while AAV8 has a lower prevalence (around 38%).[6][9] This makes AAV8 a potentially better choice for patients with pre-existing immunity to AAV2.[10]
-
Inflammatory Response: The route of administration significantly impacts the immune response. Subretinal delivery of AAV2, AAV5, and AAV8 is associated with minimal systemic humoral immune responses.[14] In contrast, intravitreal injections can elicit substantial antibody production.[14] Dose-dependent inflammation has been observed, particularly at higher vector doses, which may require management with corticosteroids.[6][13]
Experimental Methodologies
Standard protocols for evaluating AAV vectors for retinal gene therapy involve several key stages, from vector creation to functional assessment in animal models.
Recombinant AAV vectors are typically produced using a triple-plasmid transfection system in human embryonic kidney (HEK293) cells. The three plasmids are:
-
pAAV-GOI: An AAV2-based plasmid containing the gene of interest (e.g., GFP, a therapeutic gene) flanked by AAV2 inverted terminal repeats (ITRs).
-
pHelper: An adenoviral helper plasmid providing essential genes (E2A, E4, VA) for AAV replication.
-
pRep-Cap: A plasmid providing the AAV2 rep genes (for replication) and the serotype-specific cap gene (e.g., cap2, cap5, or cap8) which defines the resulting vector.
Protocol Outline:
-
Transfection: Co-transfect HEK293 cells with the three plasmids using a transfection reagent like polyethyleneimine (PEI).
-
Harvesting: After 48-72 hours, harvest the cells and the supernatant.
-
Lysis: Subject the cells to several freeze-thaw cycles to release viral particles.
-
Purification: Purify the AAV particles from cell lysate and supernatant using an iodixanol gradient ultracentrifugation or affinity chromatography.
-
Titration: Determine the vector genome (vg) titer using quantitative PCR (qPCR) with primers targeting a region of the transgene cassette.
-
Model: C57BL/6 mice are commonly used for initial efficacy and tropism studies. Non-human primates (NHPs) are often used for later-stage preclinical studies due to their anatomical similarity to the human eye.
-
Subretinal Injection:
-
Anesthetize the animal and apply a topical anesthetic and mydriatic to the eye.
-
Under a surgical microscope, use a 33-gauge needle to create a small sclerotomy.
-
Introduce a 33-gauge blunt needle through the sclerotomy into the subretinal space.
-
Inject 1-2 µL of the AAV vector solution slowly to create a bleb, confirming retinal detachment.
-
-
Intravitreal Injection:
-
Prepare the animal as above.
-
Using a 33-gauge sharp needle, puncture the sclera just behind the limbus.
-
Inject 1-2 µL of the AAV vector solution into the vitreous cavity.
-
-
In Vivo Imaging: Monitor transgene expression (e.g., GFP) non-invasively using scanning laser ophthalmoscopy (SLO) or fundus photography at various time points (e.g., 1, 2, and 4 weeks post-injection).
-
Histology and Immunohistochemistry:
-
At the study endpoint, enucleate the eyes and fix them in 4% paraformaldehyde.
-
Cryopreserve the tissue in sucrose and embed in optimal cutting temperature (OCT) compound.
-
Prepare retinal cryosections (e.g., 12-14 µm thick).
-
Perform immunohistochemistry using primary antibodies against the transgene product (e.g., anti-GFP) and cell-specific markers (e.g., RHO for photoreceptors, RPE65 for RPE, Brn3a for RGCs).
-
Use fluorescently labeled secondary antibodies and a nuclear counterstain like DAPI.
-
-
Microscopy: Analyze the sections using confocal microscopy to determine the specific cell types transduced and the spatial distribution of expression.
Visualized Workflows and Pathways
Caption: Standard experimental workflow for retinal AAV gene therapy studies.
Caption: Comparison of AAV delivery routes and resulting retinal tropism.
References
- 1. Vector Considerations for Ocular Gene Therapy | Retinal Physician [retinalphysician.com]
- 2. retinaaustralia.com.au [retinaaustralia.com.au]
- 3. Retinal Tropism and Transduction of Adeno-Associated Virus Varies by Serotype and Route of Delivery (Intravitreal, Subretinal, or Suprachoroidal) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Adeno-Associated Virus Serotypes Efficiently Transduce Murine Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Transduction Patterns of Adeno-associated Viral Vectors in a Laser-Induced Choroidal Neovascularization Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on Viral Gene Therapy Clinical Trials for Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Risk Mitigation of Immunogenicity: A Key to Personalized Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Subretinal and Intravitreal Injection for AAV Gene Therapy in the Eye
For Researchers, Scientists, and Drug Development Professionals
The delivery of Adeno-Associated Virus (AAV) vectors to the eye holds immense promise for treating a range of inherited and acquired retinal diseases. The two primary methods of administration, subretinal (SR) and intravitreal (IVT) injection, each present a distinct profile of efficacy, safety, and logistical considerations. This guide provides an objective comparison of these two delivery routes, supported by experimental data, to aid researchers and drug development professionals in making informed decisions for future therapeutic strategies.
At a Glance: Subretinal vs. Intravitreal Delivery
| Feature | Subretinal Injection | Intravitreal Injection |
| Transduction Efficiency | High efficiency in transducing photoreceptors and RPE cells.[1][2][3] | Generally less efficient for outer retinal cells, but effective for inner retinal cells.[3][4][5] |
| Cellular Targeting | Primarily targets retinal pigment epithelium (RPE) and photoreceptors.[2][4][6] | Primarily targets inner retinal layers, such as ganglion cells and Müller cells.[4][5][7] |
| Systemic Exposure | Limited systemic exposure and biodistribution.[1][8][9] | Leads to greater and more persistent systemic exposure.[1][8][9] |
| Immune Response | Lower risk of inducing a humoral (antibody) immune response.[4][10] | Associated with a higher risk of humoral and cellular immune responses.[4][10][11] |
| Surgical Invasiveness | More invasive, requiring a vitrectomy and creation of a retinal detachment.[3][12][13] | Less invasive, office-based procedure.[3][14] |
| Potential Complications | Retinal detachment, macular holes, and potential damage to photoreceptors.[3][12] | Intraocular inflammation (uveitis), and increased intraocular pressure.[11][12] |
| Vector Dose | Lower doses are often sufficient for localized transduction. | Higher vector concentrations may be required to overcome dilution in the vitreous.[3] |
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of subretinal and intravitreal AAV delivery.
Table 1: Vector Biodistribution in Non-Human Primates (AAV8)
| Parameter | Subretinal (1 x 10¹² vg) | Intravitreal (1 x 10¹² vg) | Fold Difference (IVT vs. SR) | Reference |
| Vector Genomes in Blood (Peak) | Low to undetectable | 464-fold higher | 464x | [1] |
| Vector Genomes in Retina | High | 53-fold lower | 1/53x | [1] |
| Vector Genomes in Optic Nerve | Higher | 2.9-fold lower | 1/2.9x | [1] |
| Systemic Exposure Duration | Transient | Persistent (up to 91 days) | - | [1][8] |
vg: vector genomes
Table 2: Humoral Immune Response in Non-Human Primates (AAV8)
| Injection Route | Dose (vg) | Rise in Anti-AAV Antibody Titer | Reference |
| Subretinal | 1 x 10¹¹ | No significant induction | [10] |
| Subretinal | 1 x 10¹² | 2 out of 6 animals showed a rise | [10] |
| Intravitreal | 1 x 10¹² | All animals showed a rise by day 7 | [10] |
vg: vector genomes
Experimental Methodologies
Subretinal Injection Protocol (Adapted from Non-Human Primate Studies)
-
Anesthesia and Preparation: The animal is placed under general anesthesia. The operative eye is prepped and draped in a sterile fashion. A lid speculum is inserted to ensure adequate exposure.
-
Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the central and peripheral vitreous gel. This minimizes traction on the retina during the injection.
-
Retinotomy and Bleb Creation: A small-gauge needle (e.g., 38-gauge) is used to create a small opening (retinotomy) in the retina at a predetermined location, typically in the macula. The AAV vector solution is then slowly injected into the subretinal space, creating a localized detachment or "bleb".[13] The formation of this bleb confirms the correct placement of the vector.
-
Closure: The sclerotomies are sutured, and postoperative antibiotics and anti-inflammatory medications are administered.
Intravitreal Injection Protocol (Adapted from Non-Human Primate and Clinical Studies)
-
Anesthesia and Preparation: The procedure is typically performed under local or topical anesthesia. The eye is prepped with an antiseptic solution.
-
Injection: A small-gauge needle (e.g., 30-gauge) is inserted through the pars plana, approximately 3.5-4.0 mm posterior to the limbus, into the vitreous cavity.
-
Vector Delivery: The AAV vector solution is slowly injected into the mid-vitreous.[14] Care is taken to avoid the lens and retina.
-
Post-injection: The needle is withdrawn, and a sterile cotton-tipped applicator is placed over the injection site to prevent reflux. Post-injection monitoring for complications such as increased intraocular pressure is performed.
Visualizing the Pathways and Processes
Gene Delivery and Transduction Pathway
Caption: AAV gene delivery pathways for subretinal and intravitreal injections.
Comparative Biodistribution and Immune Response
Caption: Biodistribution and immunogenicity comparison of injection routes.
Concluding Remarks
The choice between subretinal and intravitreal AAV delivery is a critical decision in the development of ocular gene therapies. Subretinal injection offers superior transduction of outer retinal cells with a favorable safety profile in terms of limited systemic exposure and lower immunogenicity.[1][8][10] However, its surgical complexity and associated risks are significant considerations.[3][12] Intravitreal injection provides a less invasive alternative that is more suitable for targeting inner retinal diseases and can be performed in an outpatient setting.[3][4][5] The trade-offs include lower efficiency for outer retinal targets and a higher likelihood of systemic exposure and immune responses.[1][4][10]
Ongoing research into novel AAV capsids with enhanced retinal penetration and strategies to mitigate the immune response to intravitreal administration may shift the balance in the future.[4] For now, the selection of the optimal delivery route will continue to depend on the specific retinal cell type being targeted, the nature of the disease, and the overall risk-benefit profile for the patient.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. retina-specialist.com [retina-specialist.com]
- 4. The future of retinal gene therapy: evolving from subretinal to intravitreal vector delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripapillary Intravitreal Injection Improves AAV-Mediated Retinal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Superior Retinal Gene Transfer and Biodistribution Profile of Subretinal Versus Intravitreal Delivery of AAV8 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The clinical safety landscape for ocular AAV gene therapies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Subretinal Injection Techniques for Retinal Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravitreal Injection of AAV for the Transduction of Mouse Retinal Ganglion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head preclinical studies of different RPE65 gene therapy candidates
Researchers in the field of retinal gene therapy are continuously striving to enhance the efficacy and safety of treatments for inherited retinal diseases such as Leber Congenital Amaurosis (LCA) caused by mutations in the RPE65 gene. Preclinical head-to-head studies are critical for directly comparing different therapeutic strategies and identifying the most promising candidates for clinical translation. This guide provides a comparative analysis of different adeno-associated virus (AAV) based RPE65 gene therapy candidates evaluated in preclinical models, with a focus on experimental data and methodologies.
Key Preclinical Comparisons
Two notable head-to-head preclinical studies have evaluated enhanced RPE65 gene therapy vectors against their predecessors. The first study compares an optimized AAV2/5 vector (AAV2/5-OPTIRPE65) to a conventional AAV2/2 vector. The second study evaluates a site-specifically modified AAV2 vector (AAV2-K665Q) against a wild-type AAV2 vector.
Comparison 1: Optimized AAV2/5-OPTIRPE65 vs. Conventional AAV2/2
An optimized AAV vector, AAV2/5-OPTIRPE65, was developed to improve upon the efficacy of earlier generation vectors. This enhanced candidate utilizes an AAV serotype 5 capsid and contains an optimized expression cassette with a stronger promoter, an intron, and a codon-optimized human RPE65 transgene.[1]
A direct comparison with an AAV2/2-based vector in Rpe65-deficient mice demonstrated a significant increase in potency for the optimized vector.[1][2] The AAV2/5-OPTIRPE65 vector was found to be at least 300-fold more potent than the AAV2/2 vector.[2] Maximum scotopic electroretinography (ERG) responses of approximately 90µV were achieved with a 300-fold lower titer of the AAV2/5-OPTIRPE65 vector.[1]
Efficacy Data
| Vector | Animal Model | Key Efficacy Endpoint | Result | Citation |
| AAV2/5-OPTIRPE65 | Rpe65-deficient mice | Retinal Sensitivity (Scotopic ERG) | Achieved maximum scotopic responses (~90µV) at a 300-fold lower titre compared to AAV2/2 vector. | [1] |
| AAV2/2-based vector | Rpe65-deficient mice | Retinal Sensitivity (Scotopic ERG) | Required a 300-fold higher titre to achieve similar maximum scotopic responses. | [1] |
Safety and Toxicology
The safety of AAV2/5-OPTIRPE65 was assessed in wild-type mice, Rpe65-deficient mice, and wild-type rabbits. These studies found no significant decreases in scotopic or photopic ERG responses and no significant changes in photoreceptor cell layer or total retinal thickness at the tested doses.[1]
Toxicology Study Parameters
| Animal Model | Vector Dose | Duration | Key Safety Endpoints | Findings | Citation |
| Wild-type Mice | Low: 1.3x10⁹ vg/eye; High: 4x10⁹ vg/eye | 7, 28, 56 days and 9 months (high dose) | ERG, Retinal Thickness | No significant adverse effects on retinal function or structure. | [1] |
| Wild-type Rabbits | Low: 0.6x10¹¹ vg/eye; High: 2x10¹¹ vg/eye | 7, 28, 56 days | ERG, Retinal Thickness | No significant adverse effects on retinal function or structure. | [1] |
Comparison 2: Neddylation-Site Modified AAV2-K665Q vs. Wild-Type AAV2
In an effort to enhance the therapeutic efficiency of AAV2, a neddylation-site modified vector, AAV2-K665Q, was developed and compared to a wild-type AAV2 vector for the expression of human RPE65 in rd12 mice, a model for RPE65-LCA.[3]
This head-to-head comparison revealed a significant improvement in visual function in the eyes treated with the AAV2-K665Q-RPE65 vector. At 16 weeks post-injection, a 2.43-fold increase in the ERG 'a-wave' amplitude and a 1.25-fold increase in the 'b-wave' amplitude were observed compared to the wild-type AAV2-injected animals, even at a relatively low vector dose.[3]
Efficacy Data
| Vector | Animal Model | Vector Dose | Key Efficacy Endpoint | Result | Citation |
| AAV2-K665Q-RPE65 | rd12 mice | 7 x 10⁸ vg/eye | Scotopic ERG (16 weeks post-injection) | 2.43-fold increase in 'a-wave' amplitude (p < 0.001); 1.25-fold increase in 'b-wave' amplitude (p < 0.01) compared to AAV2-WT. | [3] |
| AAV2-WT-RPE65 | rd12 mice | 7 x 10⁸ vg/eye | Scotopic ERG (16 weeks post-injection) | Lower 'a-wave' and 'b-wave' amplitudes compared to the modified vector. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used in the cited studies.
Vector Administration: Subretinal Injection in Mice
Subretinal injections are a common procedure for delivering gene therapy vectors to the retinal pigment epithelium and photoreceptors.
-
Anesthesia: Mice are anesthetized, often with a mixture of ketamine and xylazine administered intraperitoneally.
-
Pupil Dilation: The pupils are dilated using a topical mydriatic agent like phenylephrine.
-
Surgical Approach: A small incision is made through the sclera and choroid to access the subretinal space. This is typically performed under a dissecting microscope.
-
Injection: A micro-syringe with a fine-gauge needle is used to slowly inject a small volume (typically 1-2 µL) of the vector solution into the subretinal space, creating a temporary retinal detachment (bleb).
-
Post-operative Care: Post-operative monitoring is conducted to ensure the well-being of the animal and to check for any immediate complications.
Efficacy Assessment: Electroretinography (ERG)
ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina to a light stimulus.
-
Dark Adaptation: Animals are dark-adapted for a period (e.g., overnight) before the recording to isolate the function of the rod photoreceptors.
-
Anesthesia and Pupil Dilation: Similar to the surgical procedure, animals are anesthetized and their pupils are dilated.
-
Electrode Placement: Active electrodes are placed on the cornea, a reference electrode is placed subcutaneously on the head, and a ground electrode is placed on the body.
-
Light Stimulation: A series of light flashes of increasing intensity are presented to the eye, and the resulting electrical responses (a-wave, originating from photoreceptors, and b-wave, originating from inner retinal cells) are recorded.
-
Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured and compared between treatment groups.
Safety Assessment: Histology and Retinal Thickness Measurement
-
Tissue Collection: At the end of the study, animals are euthanized, and their eyes are enucleated and fixed.
-
Tissue Processing: The eyes are processed for histological analysis, which may involve embedding in paraffin or resin and sectioning.
-
Staining: Retinal sections are stained with dyes such as hematoxylin and eosin (H&E) to visualize the different retinal layers. Immunohistochemistry can also be performed to detect the expression of specific proteins like RPE65.
-
Microscopy and Analysis: The stained sections are examined under a microscope to assess the retinal morphology and look for any signs of toxicity or inflammation. The thickness of the retinal layers, particularly the outer nuclear layer (containing the photoreceptor cell bodies), is measured.
Visualizations
Experimental Workflow for Preclinical RPE65 Gene Therapy Studies
Caption: Workflow of a typical preclinical study comparing RPE65 gene therapy candidates.
Logical Relationship of AAV Vector Optimization
Caption: Key components of an AAV vector that can be optimized to enhance therapeutic outcomes.
References
- 1. meiragtx.com [meiragtx.com]
- 2. Development of an optimized AAV2/5 gene therapy vector for Leber congenital amaurosis owing to defects in RPE65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved ocular gene transfer with a Neddylation-site modified AAV-RPE65 vector in rd12 mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Biomarkers for Assessing Treatment Response to FT001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating predictive and pharmacodynamic biomarkers to assess patient response to FT001, a novel selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) pathway. Objective comparisons, supporting data, and detailed experimental protocols are presented to aid in the selection of the most appropriate biomarker strategy for clinical and research applications.
Introduction to this compound and the Need for Predictive Biomarkers
This compound is a potent oral tyrosine kinase inhibitor (TKI) targeting activating aberrations in FGFRs 1, 2, and 3. These genetic alterations, including gene fusions, amplifications, and mutations, are oncogenic drivers in a variety of solid tumors, such as cholangiocarcinoma, urothelial carcinoma, and non-small cell lung cancer (NSCLC).[1][2][3] The activation of the FGFR signaling cascade promotes tumor cell proliferation, survival, and angiogenesis.[4][5] By inhibiting this pathway, this compound can induce tumor cell death and halt disease progression.[1]
However, clinical benefit is primarily observed in patients whose tumors harbor these specific FGFR aberrations.[2] Therefore, robust and validated predictive biomarkers are essential for identifying the patient population most likely to respond to this compound, thereby maximizing therapeutic efficacy and minimizing unnecessary treatment.[6][7] This guide compares three key biomarker strategies:
-
Predictive Biomarker (Tissue): Detection of FGFR gene fusions in tumor tissue using Fluorescence In Situ Hybridization (FISH).
-
Predictive Biomarker (Liquid): Detection of FGFR alterations in circulating tumor DNA (ctDNA) using Next-Generation Sequencing (NGS).
-
Pharmacodynamic (PD) Biomarker (Tissue): Measurement of downstream pathway modulation (e.g., phosphorylated ERK) via Immunohistochemistry (IHC).
This compound Mechanism of Action and Signaling Pathway
This compound functions by blocking the intracellular kinase domain of FGFRs, which prevents the activation of downstream signaling pathways critical for tumor growth, including the RAS-MAPK and PI3K-AKT pathways.[4] The diagram below illustrates this mechanism.
Comparison of Biomarker Validation Methodologies
The selection of a biomarker assay depends on a balance of analytical performance, clinical utility, and logistical considerations. The following table summarizes key performance metrics for three common approaches to identify patients for this compound therapy.
| Parameter | Tissue FISH for FGFR Fusions | Liquid Biopsy (ctDNA NGS) for FGFR Alterations | Tissue IHC for p-ERK (PD Marker) |
| Primary Use | Predictive (Patient Selection) | Predictive (Patient Selection & Monitoring) | Pharmacodynamic (Target Engagement) |
| Sensitivity | >95% (for known fusions) | 85-95% (dependent on ctDNA shedding) | N/A (Measures change, not baseline) |
| Specificity | >99% | >99% (with UMI error correction)[8] | N/A |
| Positive Predictive Value | High | High | N/A |
| Negative Predictive Value | High | Moderate-High (can be limited by low ctDNA) | N/A |
| Turnaround Time | 3-7 Days | 7-14 Days | 2-5 Days |
| Invasiveness | High (Tissue Biopsy) | Low (Blood Draw) | High (Requires paired biopsies) |
| Sample Requirement | FFPE Tissue Block | 10 mL Peripheral Blood | Pre- and On-treatment Biopsies |
| Key Advantage | "Gold Standard" for fusion detection | Minimally invasive, captures tumor heterogeneity[8] | Confirms biological activity of the drug |
| Key Limitation | Invasive, may not reflect tumor heterogeneity | Potential for false negatives if ctDNA is low[8] | Does not predict response alone |
Experimental Protocols & Workflows
Detailed and standardized protocols are critical for the analytical validation of any biomarker assay.[9][10] Below are representative methodologies for the compared assays.
The general workflow for identifying patients with predictive biomarkers involves either a tissue-based or a blood-based approach.
Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique used to detect specific DNA sequences on chromosomes.[11] For FGFR fusions, break-apart probes are commonly used.
-
Tissue Preparation: 4-5 µm sections are cut from a formalin-fixed, paraffin-embedded (FFPE) tumor block and mounted on charged glass slides.[12]
-
Deparaffinization and Rehydration: Slides are washed in xylene and a series of graded ethanol solutions to remove paraffin and rehydrate the tissue.[12]
-
Pre-treatment: Slides are treated with a protease solution to digest proteins and improve probe accessibility to the target DNA.
-
Probe Hybridization: An FGFR break-apart probe mix (containing probes labeled with different fluorophores, e.g., red and green) is applied to the slide. The slide is heated to denature the probe and target DNA, then incubated overnight at a controlled temperature to allow hybridization.
-
Post-Hybridization Washes: Slides are washed in stringent buffers to remove non-specifically bound probes.
-
Counterstaining & Visualization: The nuclei are counterstained with DAPI (a blue fluorescent stain). Slides are analyzed under a fluorescence microscope.
-
Interpretation: In a normal cell, the red and green signals from the break-apart probe will appear fused (or very close together), creating a yellow or combined red/green signal. In a cell with an FGFR gene fusion, the red and green signals will be separated ("broken apart"). A sample is typically scored as positive if >15% of tumor cells show a break-apart signal pattern.[13]
This method involves sequencing cell-free DNA from a patient's plasma to find tumor-derived fragments (ctDNA).[14]
-
Sample Collection: Collect 10 mL of peripheral blood in specialized tubes that prevent lysis of white blood cells. Process within 72 hours.[15]
-
Plasma Separation: Centrifuge the blood sample at a low speed (e.g., 1600 x g) to separate the plasma from blood cells.[15]
-
ctDNA Extraction: Isolate cell-free DNA from the plasma using a specialized kit (e.g., magnetic bead-based).
-
Library Preparation:
-
Quantify the extracted ctDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters. Unique Molecular Identifiers (UMIs) are often incorporated at this stage to enable the bioinformatic removal of PCR duplicates and errors, which is critical for high-sensitivity variant detection.[8]
-
Use a targeted hybridization-capture panel to enrich for the FGFR genes and other relevant cancer-related genes.
-
Amplify the captured library via PCR.
-
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Group reads by their UMIs to create consensus sequences, reducing sequencing errors.
-
Call variants (fusions, mutations, amplifications) using a validated bioinformatics pipeline. A variant allele frequency (VAF) as low as 0.1-0.5% can be reliably detected.[8]
-
Immunohistochemistry (IHC) uses antibodies to detect specific proteins (antigens) in tissue sections.[16] It is an effective method for assessing pharmacodynamic effects by comparing protein expression or phosphorylation status in biopsies taken before and during treatment.[17]
-
Tissue Preparation: Obtain FFPE tissue blocks from a baseline (pre-treatment) biopsy and an on-treatment biopsy (e.g., Day 15 of Cycle 1). Section tissues as described for FISH.[12]
-
Deparaffinization and Rehydration: Perform as described for FISH.[12]
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) to unmask the antigen epitopes.[12]
-
Blocking: Incubate sections with a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate slides with a validated primary antibody specific for the phosphorylated form of ERK (p-ERK) overnight at 4°C.[18]
-
Secondary Antibody & Detection:
-
Wash slides and apply a biotinylated secondary antibody that binds to the primary antibody.[12]
-
Apply a streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
Add a chromogen substrate (e.g., DAB), which HRP converts into a brown precipitate at the site of the antigen.
-
-
Counterstaining & Analysis: Counterstain nuclei with hematoxylin. A pathologist scores the slides based on the intensity and percentage of tumor cells with positive (brown) staining. A significant reduction in the p-ERK score from the baseline to the on-treatment biopsy indicates effective target engagement by this compound.
Logical Framework for Biomarker Selection
Choosing the right biomarker strategy requires balancing clinical needs, assay performance, and logistical constraints. The following diagram outlines a decision-making process.
Conclusion
The validation of biomarkers for this compound is a multi-faceted process. For initial patient selection, tissue-based FISH for FGFR fusions remains a highly specific and validated gold standard.[11][19] However, liquid biopsy via ctDNA NGS presents a powerful, minimally invasive alternative that can overcome challenges of tissue availability and tumor heterogeneity, making it ideal for both initial diagnosis and longitudinal monitoring of treatment response and resistance.[14] Finally, pharmacodynamic biomarkers like p-ERK, assessed by IHC on paired biopsies, are invaluable in early-phase clinical trials to confirm the mechanism of action and biological activity of this compound, providing crucial data for dose selection and go/no-go decisions.[17] The optimal strategy may involve a combination of these approaches depending on the clinical context and research question.
References
- 1. How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. IDENTIFYING BIOMARKERS FOR TREATMENT RESPONSE PREDICTION | Netherlands Cancer Institute [nki.nl]
- 7. Introduction - Biomarker Tests for Molecularly Targeted Therapies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-World Technical Hurdles of ctDNA NGS Analysis: Lessons from Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. audubonbio.com [audubonbio.com]
- 10. Validation of biomarkers to predict response to immunotherapy in cancer: Volume I — pre-analytical and analytical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocare.net [biocare.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. ctDNA Sequencing | NGS for ctDNA analysis [emea.illumina.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Immunohistochemical Techniques for Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 7tmantibodies.com [7tmantibodies.com]
- 19. medium.com [medium.com]
A Comparative Guide to the Safety Profiles of RPE65 Gene Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of RPE65 gene therapies, focusing on the approved therapy voretigene neparvovec (Luxturna®) and data from its pivotal clinical trials and post-marketing surveillance. The information is intended to support research, clinical development, and post-market safety monitoring in the field of ocular gene therapy.
Introduction to RPE65 Gene Therapy
Inherited retinal dystrophies (IRDs) caused by biallelic mutations in the RPE65 gene lead to progressive vision loss and often result in blindness.[1] Gene augmentation therapy aims to deliver a functional copy of the RPE65 gene to retinal pigment epithelium (RPE) cells, thereby restoring the visual cycle and improving visual function.[2] The primary delivery method involves a subretinal injection of a non-replicating adeno-associated virus (AAV) vector, typically AAV2, carrying the human RPE65 cDNA.[2][3][4] Voretigene neparvovec-rzyl (Luxturna®) is the first and only FDA-approved gene therapy for this condition.[1][5]
Comparative Analysis of Adverse Events
The safety profile of RPE65 gene therapy is primarily defined by adverse events (AEs) observed in clinical trials and real-world use of voretigene neparvovec. Most AEs are related to the subretinal injection procedure rather than the vector or transgene itself.[6][7][8]
Table 1: Summary of Ocular Adverse Events in Voretigene Neparvovec Studies
| Adverse Event Category | Specific Event | Incidence Rate (%) (Pivotal Trials) | Notes and Post-Marketing Observations |
| Common (≥10%) | Conjunctival Hyperemia | 22%[1][7] | Mild to moderate, transient. |
| Cataract (development or progression) | 20%[1][7] | Associated with vitrectomy procedure.[9] | |
| Increased Intraocular Pressure | 15%[1][7] | Generally transient and manageable.[1][9] | |
| Retinal Tear | 10%[7] | A known risk of the surgical procedure.[9] | |
| Less Common (<10%) | Dellen (corneal thinning) | ≥5%[9] | --- |
| Macular Hole | ≥5%[9] | A potential complication of the subretinal injection.[9] | |
| Subretinal Deposits/Precipitate | ≥5%[9][10] | Considered related to the product.[10][11] | |
| Eye Inflammation (e.g., vitritis, anterior chamber cells) | ≥5%[9][12] | Generally manageable with corticosteroids.[13] | |
| Eye Irritation & Pain | ≥5%[9] | --- | |
| Maculopathy (wrinkling of macula surface) | ≥5%[9] | --- | |
| Retinal Thinning/Atrophy | Rare in trials | Chorioretinal atrophy is a key post-marketing finding, reported in 13-50% of treated eyes, often near the injection site.[1] The PERCEIVE study reported it as the most frequent TEAE (12.6%).[14][15] | |
| Serious (<2%) | Foveal Thinning / Dehiscence | ~1-2%[1][11] | Can lead to a permanent decline in visual acuity.[9][11] |
| Endophthalmitis | ~1-2%[1][11] | A rare but serious risk of any intraocular surgery.[9][16] | |
| Retinal Hemorrhage | ~1-2%[1] | --- |
Data compiled from Phase 1/3 trials and post-marketing studies of voretigene neparvovec.[1][7][9][11][14]
Systemic Safety Profile Across all clinical trials and post-marketing data for voretigene neparvovec, no systemic toxicity or deleterious immune responses have been identified.[1][11][17] The adeno-associated virus (AAV) vector, particularly at the low doses used for ocular administration, has a favorable systemic safety profile compared to high-dose systemic AAV therapies where toxicities like hepatotoxicity have been observed.[18][19][20]
Methodologies for Safety Assessment
The safety of RPE65 gene therapy is rigorously evaluated through a multi-step process, from patient selection through long-term follow-up.
Experimental Protocol: Clinical Trial Safety Monitoring
-
Patient Screening & Eligibility:
-
Genetic Confirmation: Diagnosis of biallelic RPE65 mutations is mandatory.
-
Retinal Viability: Patients must have sufficient viable retinal cells, as assessed by imaging techniques like optical coherence tomography (OCT), to benefit from the therapy.[2]
-
Visual Function: Baseline visual acuity and functional vision (e.g., Multi-Luminance Mobility Test - MLMT) are established.[17]
-
-
Surgical Procedure & Administration:
-
Vector: AAV2 vector carrying the human RPE65 cDNA (e.g., voretigene neparvovec at 1.5 × 10¹¹ vector genomes).[17]
-
Procedure: The therapy is delivered via subretinal injection following a standard pars plana vitrectomy.[13]
-
Immunosuppression: Perioperative systemic corticosteroids are typically administered to mitigate potential inflammation related to the surgery and the vector.[13][16]
-
-
Post-Administration Monitoring:
-
Ophthalmic Examinations: Regular and comprehensive eye exams are conducted to monitor for AEs. This includes visual acuity testing, intraocular pressure measurement, slit-lamp biomicroscopy, and dilated fundus examination.
-
Retinal Imaging: Techniques such as OCT and fundus photography are used to assess retinal structure, detect abnormalities like retinal thinning or atrophy, and monitor the bleb site.[13]
-
Systemic Monitoring: Blood tests and physical examinations are performed to monitor for any systemic AEs or immune responses, although these have not been a significant concern with ocular delivery.[1]
-
Visualizations of Key Processes and Concepts
// Procedure-Related Cataract [label="Cataract"]; IOP [label="Increased IOP"]; Tear [label="Retinal Tear / Detachment"]; MacHole [label="Macular Hole"]; Endoph [label="Endophthalmitis"]; Procedure -> Cataract; Procedure -> IOP; Procedure -> Tear; Procedure -> MacHole; Procedure -> Endoph;
// Product-Related Deposits [label="Subretinal Deposits"]; Atrophy [label="Chorioretinal Atrophy\n(Long-term)"]; Product -> Deposits; Product -> Atrophy;
// Immune-Related Inflammation [label="Ocular Inflammation\n(Generally Mild & Transient)"]; Systemic [label="Systemic Immune Response\n(Not Observed)"]; Immune -> Inflammation; Immune -> Systemic;
{rank=same; Procedure; Product; Immune;} } } Caption: Classification of Adverse Events in RPE65 Gene Therapy.
Discussion and Conclusion
The available data, primarily from studies of voretigene neparvovec, indicate a generally favorable safety profile for RPE65 gene therapy.[3][4] The majority of adverse events are mild to moderate, transient, and directly related to the vitrectomy and subretinal injection procedure.[1][8]
However, long-term follow-up and real-world evidence have identified chorioretinal atrophy as a significant post-marketing safety concern.[1][14] While central visual acuity is often preserved despite these atrophic changes, this finding underscores the critical need for continued long-term monitoring of all patients receiving gene therapy.[1] Registries and real-world studies like PERCEIVE are invaluable for capturing these late-onset events and understanding the safety profile in a broader patient population.[8][14]
For drug development professionals, these findings highlight the importance of refining surgical techniques to minimize procedure-related complications and designing robust long-term follow-up protocols to identify and manage potential late-onset adverse events.[13] As of now, no systemic safety issues have been linked to ocular AAV2-mediated RPE65 gene therapy.[1]
References
- 1. Clinical and pharmacovigilance safety evaluation of LUXTURNA® (voretigene neparvovec-rzyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy. | Department of Ophthalmology [eye.hms.harvard.edu]
- 5. modernretina.com [modernretina.com]
- 6. Efficacy, Safety, and Durability of Voretigene Neparvovec-rzyl in RPE65 Mutation-Associated Inherited Retinal Dystrophy: Results of Phase 1 and 3 Trials | Vit-Buckle Society [vitbucklesociety.org]
- 7. piemagazine.org [piemagazine.org]
- 8. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 9. luxturnahcp.com [luxturnahcp.com]
- 10. biospace.com [biospace.com]
- 11. FDA Advisory Committee Unanimously Recommends Approval of Investigational LUXTURNA™ (voretigene neparvovec) for Patients with Biallelic RPE65-mediated Inherited Retinal Disease — Foundation Fighting Blindness [fightingblindness.org]
- 12. cgtlive.com [cgtlive.com]
- 13. Treatment-Emergent Adverse Events in Gene Therapy Trials for Inherited Retinal Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-World Safety and Effectiveness of Voretigene Neparvovec: Results up to 2 Years from the Prospective, Registry-Based PERCEIVE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ocular Inflammation and Treatment Emergent Adverse Events in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of voretigene neparvovec (AAV2-hRPE65v2) in patients with RPE65-mediated inherited retinal dystrophy: a randomised, controlled, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lethal immunotoxicity in high-dose systemic AAV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunogenicity and toxicity of AAV gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Immunogenicity and toxicity of AAV gene therapy [frontiersin.org]
Evaluating Long-Term Structural Outcomes of FT001 Gene Therapy for Leber Congenital Amaurosis Type 2
A Comparative Analysis of an Investigational Therapy and an Approved Treatment
For researchers and drug development professionals navigating the landscape of gene therapies for inherited retinal diseases (IRDs), understanding the long-term structural impact of these treatments is paramount. This guide provides a comparative evaluation of the investigational gene therapy FT001, developed by Frontera Therapeutics, and the approved treatment Luxturna® (voretigene neparvovec-rzyl), focusing on their long-term effects on retinal structure in patients with Leber Congenital Amaurosis type 2 (LCA-2) due to biallelic RPE65 mutations.
This compound is an adeno-associated virus (AAV) vector-based gene therapy designed to deliver a functional copy of the RPE65 gene to retinal cells.[1][2] Currently in Phase 2 clinical trials, it shares a similar mechanism of action with the first FDA-approved gene therapy for an IRD, Luxturna.[3][4][5] While long-term data for this compound is still emerging, this guide synthesizes available information and draws comparisons with the more extensive data available for Luxturna to provide a framework for evaluating potential long-term structural outcomes.
Comparative Analysis of Structural Outcomes
The primary goal of RPE65-directed gene therapy is to restore the visual cycle and improve visual function. However, a critical question for the long-term prognosis of patients is whether these therapies can also halt or slow the progressive retinal degeneration characteristic of LCA-2. The key structural outcome measures in clinical trials for these therapies are retinal thickness, particularly of the outer nuclear layer (ONL) which contains photoreceptor cell bodies, and the incidence of chorioretinal atrophy.
At present, there is limited publicly available long-term data on the specific structural outcomes of Frontera Therapeutics' this compound treatment. Phase 1 and 2 clinical trials for this compound (NCT05858983) are ongoing, with initial readouts focusing on safety and functional efficacy.[6][7] To provide a benchmark for what might be expected and to highlight the critical data points for future evaluation, this guide presents the available long-term structural data for the approved comparator, Luxturna.
Table 1: Summary of Long-Term Structural Outcomes with Luxturna (voretigene neparvovec-rzyl)
| Structural Outcome Measure | Key Findings from Long-Term Studies (up to 9 years) | Citations |
| Retinal Thickness (Overall) | Mean retinal thickness remained relatively stable in some patient cohorts for up to 24 months post-treatment. | [8] |
| Outer Nuclear Layer (ONL) Thickness | While functional improvements are significant, studies have shown that photoreceptor degeneration and thinning of the ONL can continue despite treatment. | [9] |
| Chorioretinal Atrophy | The development of new or progressive chorioretinal atrophy at the injection site and in the perifoveal region has been observed in a notable percentage of patients in long-term follow-up. In one study, new chorioretinal atrophy was seen in 50% of treated eyes. Another retrospective study identified perifoveal chorioretinal atrophy in 10 patients across four clinical sites. Three cases of chorioretinal atrophy were also identified in the long-term follow-up of the Phase 3 trial. | [10][11][12] |
| Foveal Thinning | Permanent decline in visual acuity may occur, and retinal abnormalities such as foveal thinning have been reported. | [13] |
Experimental Protocols
The assessment of long-term structural outcomes in clinical trials for RPE65 gene therapies relies on standardized, high-resolution retinal imaging techniques.
Optical Coherence Tomography (OCT)
Methodology: Spectral-domain OCT (SD-OCT) is the primary method used to obtain high-resolution, cross-sectional images of the retina. This non-invasive technique allows for the precise measurement of the thickness of various retinal layers.
-
Image Acquisition: Patients undergo OCT scans at baseline and at regular follow-up intervals (e.g., annually). Scans are typically centered on the fovea.
-
Data Analysis: The thickness of the total retina and specific layers, most importantly the outer nuclear layer (ONL), is quantified using the OCT software's segmentation tools. The ONL thickness is a key indicator of photoreceptor health.
-
Eligibility Criteria: In the pivotal Phase 3 trial for Luxturna, a criterion for inclusion was the presence of sufficient viable retinal cells, defined as a retinal thickness of >100 microns within the posterior pole as measured by OCT.[14]
Fundus Photography and Autofluorescence
Methodology: Color fundus photography and fundus autofluorescence (FAF) imaging are used to document the overall health of the retina and to identify and monitor areas of atrophy.
-
Image Acquisition: Wide-field images of the retina are captured at baseline and follow-up visits.
-
Data Analysis: These images are qualitatively and quantitatively assessed for changes in retinal pigmentation, the presence and size of atrophic areas (chorioretinal atrophy), and any other structural abnormalities. The area of atrophy can be measured and tracked over time to determine if it is progressive.
Signaling Pathways and Experimental Workflows
The mechanism of action for both this compound and Luxturna is based on the restoration of the visual cycle within the retinal pigment epithelium (RPE).
The diagram above illustrates the central role of the RPE65 enzyme in the visual cycle. In LCA-2, mutations in the RPE65 gene lead to a deficiency in this enzyme, disrupting the conversion of all-trans-retinyl esters to 11-cis-retinal. This, in turn, prevents the regeneration of rhodopsin in photoreceptor cells, leading to vision loss. Gene therapies like this compound and Luxturna use an AAV vector to introduce a correct copy of the RPE65 gene into RPE cells, thereby restoring the cycle.
This workflow outlines the key stages of a clinical trial for retinal gene therapy. A critical component is the long-term follow-up, where structural changes in the retina are monitored over several years to assess the durability of the treatment and any potential long-term adverse effects.
Conclusion and Future Outlook
The development of gene therapies for inherited retinal diseases marks a significant advancement in medicine. While functional improvements are a primary goal, the long-term preservation of retinal structure is crucial for the durability of these treatments. The available data for Luxturna suggests that while functional vision can be significantly improved and sustained for many years, the underlying degenerative process may not be completely halted, as evidenced by reports of ongoing retinal thinning and the development of chorioretinal atrophy in some patients.
As Frontera Therapeutics' this compound progresses through clinical trials, the long-term structural outcome data will be of paramount importance. Researchers and clinicians will be keenly interested in seeing if this compound can not only match the functional benefits of Luxturna but also demonstrate a more favorable long-term structural preservation profile. Key data to watch for from the this compound trials will include multi-year OCT measurements of ONL thickness and the incidence and progression of chorioretinal atrophy. This data will be essential for a comprehensive understanding of this compound's long-term efficacy and safety, and for positioning it within the therapeutic landscape for LCA-2.
References
- 1. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 2. Company News_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 3. FT-001(Frontera) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Home_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 5. Gene Therapy for Inherited Retinal Dystrophy (Luxturna®) | Children's Hospital of Philadelphia [chop.edu]
- 6. retina-specialist.com [retina-specialist.com]
- 7. Frontera Therapeutics Initiates Phase II Clinical Trial for FT-001 in Hereditary Retinopathy Treatment_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 8. Real-World Safety and Effectiveness of Voretigene Neparvovec: Results up to 2 Years from the Prospective, Registry-Based PERCEIVE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Structural Outcomes of Late-Stage RPE65 Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinal Atrophy After Luxturna Injections for LCA - American Academy of Ophthalmology [aao.org]
- 11. cgtlive.com [cgtlive.com]
- 12. Follow-Up Results of First Approved Drug Therapy for Inherited Diseases | Department of Ophthalmology and Visual Sciences - Carver College of Medicine | The University of Iowa [eye.medicine.uiowa.edu]
- 13. luxturnahcp.com [luxturnahcp.com]
- 14. Gene Therapy for Inherited Retinal Dystrophy/Luxturna⢠[southcarolinablues.com]
A Comparative Guide to Codon-Optimized Versus Native RPE65 Sequences in Gene Therapy for Leber Congenital Amaurosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of codon-optimized and native RPE65 sequences used in Adeno-Associated Virus (AAV) mediated gene therapy for Leber Congenital Amaurosis (LCA) caused by RPE65 mutations. We present a synthesis of experimental data, detailed methodologies, and visual workflows to facilitate an objective evaluation of these therapeutic approaches.
Executive Summary
Gene therapy for RPE65-LCA aims to restore the visual cycle by delivering a functional copy of the RPE65 gene to the retinal pigment epithelium (RPE). While early clinical trials using AAV vectors with the native human RPE65 cDNA (hRPE65) demonstrated safety and modest efficacy, the demand for more potent and durable treatments has driven the development of optimized vectors.[1][2][3][4] A leading example of this next-generation approach is the AAV2/5-OPTIRPE65 vector, which incorporates a codon-optimized RPE65 sequence, a modified AAV capsid (AAV5), and an optimized promoter.[1][2][5][6] Experimental evidence, primarily from preclinical studies in mouse models, indicates that this optimized vector is significantly more potent than its predecessors carrying the native sequence.[1][2][5][7]
Quantitative Data Presentation
The following table summarizes the key quantitative findings from preclinical studies comparing the codon-optimized AAV2/5-OPTIRPE65 vector with the first-generation AAV2/2 vector carrying the native hRPE65 sequence.
| Performance Metric | Codon-Optimized (AAV2/5-OPTIRPE65) | Native (AAV2/2-hRPE65) | Fold Improvement | Source |
| In Vivo Potency (Mouse Model) | ~300-fold more potent in restoring retinal function. | Baseline | ~300x | [1][2][5][6][7] |
| Scotopic b-wave Amplitude (ERG) at 3x10^8 vg/eye | ~80-90 µV | ~20 µV | ~4-4.5x | [5][6] |
| Scotopic b-wave Amplitude (ERG) at 1x10^8 vg/eye | ~60 µV | ~10 µV | ~6x | [5][6] |
| RPE65 mRNA Expression (in vitro, 293T cells) | Higher expression observed. | Lower expression observed. | Not quantified | [6] |
| RPE65 Protein Expression (in vitro, 293T cells) | ~7-fold higher than native sequence. | Baseline | ~7x | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
AAV Vector Production
Recombinant AAV vectors are typically produced using a triple transient transfection method in HEK293 cells.[1][8][9][10][11]
-
Plasmid Construction: The gene of interest (either codon-optimized or native RPE65) is cloned into an AAV vector plasmid containing Inverted Terminal Repeats (ITRs).[9][10]
-
Cell Culture and Transfection: HEK293 cells are cultured to 70-80% confluency.[10] Three plasmids are co-transfected into the cells: the AAV-GOI plasmid, a helper plasmid (providing adenoviral helper genes), and a Rep/Cap plasmid (providing AAV replication and capsid genes, e.g., for AAV2 or AAV5).[1][9] Transfection reagents such as polyethyleneimine (PEI) or calcium phosphate are commonly used.[1]
-
Harvesting and Lysis: Approximately 48-72 hours post-transfection, the cells are harvested. The viral particles are released from the cells through several freeze-thaw cycles.[9][10]
-
Purification: The AAV particles are purified from the cell lysate using methods such as gradient ultracentrifugation (e.g., iodixanol gradient) or chromatography.[9]
-
Titration: The vector genome (vg) titer is determined by quantitative real-time PCR (qPCR) using primers that target a conserved region of the vector, such as the ITRs.[9]
In Vivo Administration and Efficacy Assessment in Mouse Models
-
Animal Model: Rpe65-deficient mouse models (e.g., rd12 mice) are used, which mimic the human LCA phenotype.[12][13]
-
Vector Administration: A unilateral subretinal injection of the AAV vector is performed in anesthetized mice.[12][13] A range of vector doses is typically tested to determine a dose-response curve.[5][12]
-
Electroretinography (ERG): To assess retinal function, full-field ERGs are performed at specified time points (e.g., 6 weeks) post-injection.[5][12][14]
-
Mice are dark-adapted overnight.
-
Under anesthesia, pupils are dilated, and a contact lens electrode is placed on the cornea.
-
Scotopic (dark-adapted) responses, primarily from rods, are recorded in response to flashes of increasing light intensity.[14]
-
The amplitude of the b-wave is a key parameter for assessing the health of the retinal response.[12]
-
Quantitative PCR (qPCR) for mRNA Expression
-
RNA Extraction: Total RNA is isolated from cultured cells (e.g., transfected HEK293T cells) or retinal tissue using a suitable kit (e.g., RNeasy) or Trizol reagent.[15][16]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[15][16]
-
Real-Time PCR: qPCR is performed using a specialized thermocycler with fluorescence detection.[16] The reaction mix includes the cDNA template, gene-specific primers for RPE65, and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.[16][17]
-
Quantification: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined.[18] Relative gene expression is calculated using the 2-ΔΔCt method, normalizing to a stable housekeeping gene.[15]
Western Blotting for Protein Quantification
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[19]
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: A standardized amount of protein from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to RPE65 (e.g., rabbit monoclonal anti-RPE65).[20][21][22]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).[22]
-
-
Detection and Quantification: A chemiluminescent substrate is added, and the signal is detected. The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin).[19]
Mandatory Visualizations
Caption: Comparison of AAV vector constructs for native vs. optimized RPE65.
Caption: Experimental workflow for comparing native and optimized RPE65 vectors.
Caption: Simplified role of RPE65 in the visual cycle.
References
- 1. Detailed Protocol for the Novel and Scalable Viral Vector Upstream Process for AAV Gene Therapy Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an optimized AAV2/5 gene therapy vector for Leber congenital amaurosis owing to defects in RPE65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on Gene Therapy for Inherited Retinal Dystrophy: Experience in Leber Congenital Amaurosis Clinical Trials | MDPI [mdpi.com]
- 4. Gene therapy for Leber congenital amaurosis advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an optimized AAV2/5 gene therapy vector for Leber congenital amaurosis owing to defects in RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meiragtx.com [meiragtx.com]
- 8. wyatt.com [wyatt.com]
- 9. genemedi.net [genemedi.net]
- 10. bosterbio.com [bosterbio.com]
- 11. protocols.io [protocols.io]
- 12. Electroretinographic analyses of Rpe65-mutant rd12 mice: developing an in vivo bioassay for human gene therapy trials of Leber congenital amaurosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene therapy restores vision-dependent behavior as well as retinal structure and function in a mouse model of RPE65 Leber congenital amaurosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation for Retinal Therapy for RPE65 Variation Assessed in hiPSC Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. bio-rad.com [bio-rad.com]
- 18. pcrbio.com [pcrbio.com]
- 19. Higher throughput assays for understanding the pathogenicity of variants of unknown significance (VUS) in the RPE65 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of RPE65 expression in human retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
Assessing the Impact of Pre-existing AAV Antibodies on FT001 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of adeno-associated virus (AAV) vector-based gene therapies has marked a significant breakthrough in treating various genetic disorders. However, the pre-existence of neutralizing antibodies (NAbs) against AAV in a substantial portion of the human population poses a significant challenge to the efficacy and safety of systemically administered AAV-based therapeutics.[1][2][3][4][5] This guide provides a comparative assessment of FT001, an AAV2-based gene therapy for RPE65-associated retinal dystrophy, and its alternatives, with a specific focus on the impact of pre-existing anti-AAV antibodies.
This compound is a recombinant AAV2 vector designed to deliver a functional copy of the human RPE65 gene.[2][6][7] Its efficacy is being evaluated in a Phase 1/2 clinical trial (NCT05858983) for patients with Leber Congenital Amaurosis (LCA) or Retinitis Pigmentosa (RP) caused by biallelic RPE65 mutations.[2][8][9] A key consideration for any AAV-based therapy is the potential for pre-existing immunity to the viral vector to blunt its therapeutic effect.
The Landscape of Pre-existing AAV Immunity
Exposure to wild-type AAV is common, leading to the development of anti-AAV antibodies in a significant percentage of the population.[3][5] These antibodies, particularly neutralizing antibodies, can effectively block the AAV vector from transducing target cells, thereby reducing or eliminating therapeutic efficacy.[1][4] The seroprevalence of anti-AAV antibodies varies depending on the AAV serotype, geographical location, and age.[4]
| AAV Serotype | Reported Seroprevalence (Adults) | Key Considerations for Gene Therapy |
| AAV2 | 30-70% | Most common serotype used in early clinical trials. High prevalence of pre-existing immunity is a concern for systemic applications.[10][11] |
| AAV5 | Lower than AAV2 | Often considered for applications where lower pre-existing immunity is desirable. |
| AAV8 | Variable, generally lower than AAV2 | Shows strong tropism for the liver. |
| AAV9 | Variable | Capable of crossing the blood-brain barrier. |
This compound and the Advantage of Subretinal Administration
While systemic administration of AAV vectors is highly susceptible to neutralization by circulating antibodies, local administration into immune-privileged sites like the eye can circumvent this issue. The subretinal space, where this compound is administered, is largely shielded from the systemic immune system.[5]
Early clinical trials for RPE65-mediated retinal dystrophies using AAV2 vectors, which paved the way for the approved therapy Luxturna™ (voretigene neparvovec-rzyl), initially excluded patients with high titers of anti-AAV2 NAbs.[11] However, subsequent research and clinical data demonstrated that even in the presence of high serum NAb titers, subretinal administration of AAV2 vectors was safe and effective.[11] This is a critical finding for the development of therapies like this compound. Clinical studies for Luxturna showed minimal to no change in anti-AAV capsid antibody titers following subretinal injection.[1][8]
Therefore, while a significant portion of the patient population for this compound may have pre-existing antibodies to AAV2, this is not expected to be a barrier to its efficacy due to the localized subretinal route of administration.
Comparative Overview: this compound vs. Alternatives
The primary comparator for this compound is Luxturna™, the first FDA-approved gene therapy for an inherited disease. Both therapies utilize an AAV2 vector to deliver the RPE65 gene via subretinal injection.
| Feature | This compound | Luxturna™ (voretigene neparvovec-rzyl) | Other AAV Serotypes (e.g., AAV2/5, AAV2/4) |
| AAV Serotype | AAV2 | AAV2 | AAV5, AAV4 (chimeric) |
| Indication | RPE65-associated retinal dystrophy | RPE65-associated retinal dystrophy | RPE65-associated retinal dystrophy (investigational) |
| Route of Administration | Subretinal injection | Subretinal injection | Subretinal injection |
| Impact of Pre-existing Anti-AAV Antibodies | Expected to be minimal due to immune privilege of the subretinal space. | Demonstrated to be minimal in clinical trials.[11] | Expected to be minimal for subretinal administration. |
| Clinical Status | Phase 1/2 | Approved | Investigational |
Experimental Protocols
1. Detection of Total Anti-AAV Binding Antibodies (ELISA)
This assay quantifies all antibodies that bind to the AAV capsid, regardless of their neutralizing activity.
-
Principle: Recombinant AAV capsids are coated onto a microplate. Patient serum is added, and any anti-AAV antibodies present will bind to the capsids. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes human IgG is then added. Finally, a substrate is introduced, and the resulting colorimetric change is proportional to the amount of bound anti-AAV antibodies.
-
Protocol:
-
Coat 96-well ELISA plates with purified AAV capsids overnight at 4°C.
-
Wash plates and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Serially dilute patient serum samples and add to the wells. Incubate for 2 hours at room temperature.
-
Wash plates and add HRP-conjugated anti-human IgG antibody. Incubate for 1 hour at room temperature.
-
Wash plates and add TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Calculate antibody titers based on the dilution series.
-
2. Detection of Anti-AAV Neutralizing Antibodies (NAb Assay)
This cell-based assay measures the ability of antibodies in a patient's serum to prevent AAV vector transduction of target cells.
-
Principle: A recombinant AAV vector carrying a reporter gene (e.g., luciferase or green fluorescent protein) is pre-incubated with patient serum. This mixture is then used to infect a susceptible cell line. If neutralizing antibodies are present in the serum, they will bind to the AAV vector and prevent it from entering and expressing the reporter gene in the cells. The reduction in reporter gene expression is proportional to the concentration of neutralizing antibodies.
-
Protocol:
-
Serially dilute heat-inactivated patient serum samples in a 96-well plate.
-
Add a fixed amount of rAAV expressing a reporter gene (e.g., rAAV-luciferase) to each well containing the diluted serum.
-
Incubate the serum-virus mixture for 1 hour at 37°C to allow for antibody-virus binding.
-
Add a suspension of a permissive cell line (e.g., HEK293) to each well.
-
Incubate the plates for 48-72 hours at 37°C.
-
Quantify the reporter gene expression (e.g., measure luminescence for luciferase).
-
The neutralizing antibody titer is defined as the highest serum dilution that inhibits reporter gene expression by a predetermined percentage (e.g., 50%) compared to a control with no serum.
-
Visualizations
Caption: Logical flow of AAV vector fate with and without pre-existing NAbs.
Caption: Experimental workflow for the neutralizing antibody (NAb) assay.
Caption: Simplified signaling pathway of this compound action in retinal cells.
References
- 1. medium.com [medium.com]
- 2. Safety and Long-Term Efficacy of AAV4 Gene Therapy in Patients with RPE65 Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luxturna (voretigene neparvovec) for the Treatment of Biallelic RPE65 Mutation-Associated Retinal Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Binding and neutralizing anti-AAV antibodies: Detection and implications for rAAV-mediated gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Durability of Voretigene Neparvovec for Biallelic RPE65-Mediated Inherited Retinal Disease: Phase 3 Results at 8 Years and 9 Years - ASRS Multimedia Library [multimedia.asrs.org]
- 7. mdpi.com [mdpi.com]
- 8. novctrd.com [novctrd.com]
- 9. FDA approves first AAV vector gene therapy – LUXTURNA [skc-beratung.de]
- 10. dovepress.com [dovepress.com]
- 11. Retinal Epithelial Neutralization Assay Optimizes AAV Serotype Selection for Ocular Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for FT001
Disclaimer: The following procedures are for a hypothetical substance, "FT001," and are provided as a representative example of laboratory safety and chemical handling protocols. These instructions are synthesized from general best practices for laboratory waste disposal and should not be used for any real-world substance without a specific Safety Data Sheet (SDS).
This compound is a potent cytotoxic small molecule compound under investigation for oncological applications. Due to its hazardous nature, all personnel must adhere to the following disposal procedures to ensure safety and regulatory compliance.
I. Quantitative Data for this compound Disposal
The following table summarizes the quantitative parameters for the safe disposal of this compound.
| Parameter | Value | Notes |
| Liquid Waste | ||
| High Concentration | > 10 mg/mL | Must be collected as hazardous chemical waste. Do not drain dispose. |
| Low Concentration | ≤ 10 mg/mL | Can be chemically inactivated and then drain disposed, provided the final concentration of byproducts is within acceptable limits. |
| Inactivation Reagent | 10% Bleach Solution (v/v) | Prepare fresh daily. |
| Inactivation Time | 30 minutes | Ensure thorough mixing during inactivation. |
| pH for Drain Disposal | 5.5 - 8.5 | Adjust pH after inactivation before drain disposal. |
| Solid Waste | ||
| Contaminated Sharps | Any | Dispose of in a designated, puncture-resistant, and clearly labeled sharps container.[1][2] |
| Contaminated Non-Sharps | Any | Dispose of in a designated, leak-proof biohazard bag.[1] |
| Personal Protective Equipment (PPE) | ||
| Gloves, Gowns, etc. | Any | Dispose of as contaminated non-sharps waste. |
II. Experimental Protocols for this compound Disposal
A. Chemical Inactivation of Low-Concentration Liquid this compound Waste
This protocol is for the treatment of aqueous solutions of this compound at concentrations of 10 mg/mL or less.
-
Preparation:
-
Work within a certified chemical fume hood.
-
Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Prepare a fresh 10% bleach solution.
-
-
Inactivation:
-
Collect the low-concentration this compound waste in a designated, labeled, and chemically resistant container.
-
Slowly add the 10% bleach solution to the this compound waste at a 1:1 volume ratio.
-
Stir the mixture gently for 30 minutes to ensure complete inactivation.
-
-
Neutralization and Disposal:
-
After 30 minutes, check the pH of the solution.
-
If necessary, neutralize the solution to a pH between 5.5 and 8.5 using a suitable neutralizing agent (e.g., sodium bisulfite for excess bleach, followed by adjustment with a weak acid or base).
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of water.[3]
-
B. Disposal of Solid this compound Waste
-
Contaminated Sharps:
-
Immediately place all sharps contaminated with this compound (e.g., needles, scalpels, glass pipettes) into a designated, puncture-resistant sharps container.[1][2]
-
Do not recap, bend, or break needles.
-
When the sharps container is 3/4 full, seal it securely and arrange for pickup by the institution's hazardous waste management service.
-
-
Contaminated Non-Sharps:
-
Place all non-sharp solid waste contaminated with this compound (e.g., gloves, pipette tips, plastic tubes, paper towels) into a designated, leak-proof biohazard bag.[1]
-
When the bag is 3/4 full, seal it and place it in the secondary containment for hazardous waste pickup.
-
III. Visualized Workflows
Caption: Decision tree for the proper disposal of different forms of this compound waste.
Caption: Workflow for the chemical inactivation of low-concentration liquid this compound waste.
References
Essential Safety and Operational Guide for Handling FT001
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the BET bromodomain inhibitor FT001 (CAS No. 1778655-51-8). The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound, as well as to provide a foundational experimental protocol for its use in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment and safety measures to be implemented.
| Category | Requirement | Details and Best Practices |
| Eye Protection | Chemical safety goggles or glasses with side-shields | Ensure a complete seal around the eyes to protect from splashes or airborne particles. A face shield may be necessary for larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for any tears or punctures before use. Change gloves frequently, and always before leaving the laboratory. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a respirator is needed, it should be NIOSH-approved and part of a comprehensive respiratory protection program. |
| Hygiene Measures | Wash hands thoroughly after handling. | Do not eat, drink, or smoke in areas where this compound is handled. Remove contaminated clothing and wash before reuse. |
Operational Plan: Handling and Storage
Handling:
-
Avoid dust formation: this compound is typically supplied as a solid. Handle with care to avoid generating dust.
-
Use in a designated area: All work with this compound should be conducted in a designated and clearly marked area to prevent cross-contamination.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood or a balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.[1]
Storage:
-
Container: Keep the container tightly sealed.
-
Temperature: For long-term storage of the solid, a temperature of -20°C is recommended.[2] For solutions in solvent, store at -80°C.[2]
-
Location: Store in a dry, well-ventilated place away from incompatible materials.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated weigh paper, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones on chromatin. This disrupts the transcription of key oncogenes, most notably MYC. The downregulation of MYC protein leads to cell cycle arrest and a reduction in cell proliferation.[3][4]
Caption: Mechanism of action of the BET inhibitor this compound.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a general method for assessing the effect of this compound on the viability of cancer cell lines.
1. Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest (e.g., MV-4-11, a human leukemia cell line known to be sensitive to BET inhibitors)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
2. Procedure:
2.1. Preparation of this compound Stock Solution:
-
Aseptically prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
2.2. Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach and resume growth.
2.3. Treatment with this compound:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
2.4. Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the average luminescence value of the no-cell control from all other values.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the average luminescence of the vehicle-treated wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value using a suitable software package.
Caption: Experimental workflow for the in vitro cell viability assay.
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
